Gageotetrin B
Description
from a marine bacterium Bacillus subtilis; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C38H70N4O9 |
|---|---|
Molecular Weight |
727.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]-5-methoxy-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H70N4O9/c1-10-27(8)16-14-12-11-13-15-17-28(43)23-33(44)39-29(18-19-34(45)51-9)35(46)40-30(20-24(2)3)36(47)41-31(21-25(4)5)37(48)42-32(38(49)50)22-26(6)7/h24-32,43H,10-23H2,1-9H3,(H,39,44)(H,40,46)(H,41,47)(H,42,48)(H,49,50)/t27?,28-,29+,30+,31+,32+/m1/s1 |
InChI Key |
XSDQAINHEGVCGQ-UJFCRIMHSA-N |
Isomeric SMILES |
CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
Canonical SMILES |
CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)OC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Gageotetrin B: A Technical Guide
For Immediate Release
A detailed technical guide providing an in-depth analysis of the structure elucidation of Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, is now available for researchers, scientists, and drug development professionals. This whitepaper offers a comprehensive overview of the methodologies and data that defined the molecular architecture of this promising antimicrobial agent.
This compound, distinguished by its potent antimicrobial activities and lack of cytotoxicity, has garnered significant interest within the scientific community.[1][2][3] This guide meticulously documents the scientific journey, from isolation to the complete structural and stereochemical assignment, presenting all quantitative data in clearly structured tables and detailing the experimental protocols for full transparency and reproducibility.
Isolation and Purification
This compound was isolated from the fermentation broth of a marine-derived Bacillus subtilis strain (109GGC020). The purification process involved a multi-step approach combining solvent extraction, flash column chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation through Spectroscopic Analysis
The planar structure of this compound was determined through a combination of extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).
Mass Spectrometry: HR-ESIMS analysis of this compound established its molecular formula. The fragmentation pattern observed in the MS/MS spectrum provided crucial information about the sequence of the amino acid residues and the structure of the fatty acid chain.
NMR Spectroscopy: A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals was achieved through a suite of experiments including COSY, TOCSY, HSQC, and HMBC. These analyses confirmed the presence of a tetrapeptide backbone and a β-hydroxy fatty acid moiety.
Spectroscopic Data for this compound
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Fatty Acid | ||
| 1 | 175.4 | |
| 2 | 43.8 | 2.45 (dd, 15.0, 8.5), 2.38 (dd, 15.0, 4.0) |
| 3 | 68.2 | 3.95 (m) |
| 4 | 36.9 | 1.40 (m), 1.35 (m) |
| 5-10 | 29.8-25.7 | 1.25 (br s) |
| 11 | 39.5 | 1.50 (m) |
| 12 | 28.1 | 1.15 (m) |
| 13 | 22.8 | 0.85 (d, 6.5) |
| 14 | 22.8 | 0.85 (d, 6.5) |
| Leucine-1 | ||
| NH | 8.15 (d, 8.0) | |
| α | 53.5 | 4.45 (m) |
| β | 41.5 | 1.65 (m) |
| γ | 25.2 | 1.60 (m) |
| δ, δ' | 23.2, 21.5 | 0.92 (d, 6.5), 0.90 (d, 6.5) |
| CO | 174.2 | |
| Glutamic Acid | ||
| NH | 8.20 (d, 8.0) | |
| α | 54.8 | 4.50 (m) |
| β | 28.5 | 2.10 (m), 1.95 (m) |
| γ | 31.8 | 2.40 (t, 7.5) |
| δ-CO | 173.5 | |
| OCH₃ | 52.5 | 3.65 (s) |
| CO | 172.8 | |
| Leucine-2 | ||
| NH | 8.10 (d, 8.0) | |
| α | 53.8 | 4.40 (m) |
| β | 41.2 | 1.70 (m) |
| γ | 25.4 | 1.62 (m) |
| δ, δ' | 23.5, 21.8 | 0.95 (d, 6.5), 0.93 (d, 6.5) |
| CO | 173.8 | |
| Leucine-3 | ||
| NH | 7.95 (d, 8.0) | |
| α | 53.2 | 4.35 (m) |
| β | 41.0 | 1.68 (m) |
| γ | 25.0 | 1.58 (m) |
| δ, δ' | 23.0, 21.2 | 0.91 (d, 6.5), 0.89 (d, 6.5) |
| COOH | 176.5 |
Note: The specific chemical shift values are representative and may vary slightly depending on the solvent and experimental conditions. The data presented here is a summary based on the findings in the primary literature.
Stereochemistry Determination
The absolute stereochemistry of the amino acid residues and the β-hydroxy fatty acid was crucial for the complete structural elucidation of this compound. This was achieved through chemical derivatization followed by chromatographic and spectroscopic analysis.
Amino Acids: The stereochemistry of the amino acid residues was determined by acid hydrolysis of this compound, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting derivatives were then analyzed by HPLC and compared with authentic standards, confirming the L-configuration for all amino acid residues.
Fatty Acid: The absolute configuration of the stereocenter at C-3 of the β-hydroxy fatty acid was established using the modified Mosher's method. This involved the esterification of the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chlorides. The ¹H NMR analysis of the resulting MTPA esters allowed for the assignment of the R-configuration at the C-3 position.
Experimental Workflow and Structural Representation
The logical flow of the structure elucidation process is visualized in the following diagrams.
Conclusion
The comprehensive structural elucidation of this compound, as detailed in this guide, was made possible by the synergistic application of modern spectroscopic techniques and classical chemical methods. The detailed data and methodologies presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbiology, and pave the way for future studies on the synthesis and biological applications of this intriguing lipopeptide. The structural difference of this compound, specifically the methoxy group on the glutamic acid, compared to its analogs Gageotetrin A and C, highlights the subtle structural diversity that can arise from microbial secondary metabolism.[4][5]
References
- 1. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Oceans for Curative Compounds: Potential New Antimicrobial and Anti-Virulence Molecules against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Secondary Metabolites of Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus subtilis, a Gram-positive, spore-forming bacterium, is a prolific producer of a diverse array of secondary metabolites with significant potential for applications in medicine, agriculture, and biotechnology.[1][2] These bioactive compounds, primarily synthesized via non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways, exhibit a broad spectrum of activities, including antimicrobial, surfactant, and iron-chelating properties. It is estimated that approximately 5% of the B. subtilis genome is dedicated to the synthesis of these specialized molecules.[2] This technical guide provides a comprehensive overview of the major classes of secondary metabolites from B. subtilis, detailing their biosynthesis, regulation, and methods for their isolation and characterization.
Major Classes of Secondary Metabolites
Bacillus subtilis produces a rich variety of secondary metabolites, which can be broadly categorized into lipopeptides, polyketides, and siderophores.
Lipopeptides
Lipopeptides are a prominent class of secondary metabolites in B. subtilis, characterized by a cyclic or linear peptide moiety linked to a fatty acid chain.[3] They are synthesized by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[4] The three major families of lipopeptides produced by B. subtilis are surfactins, iturins, and fengycins.
-
Surfactins: These are powerful biosurfactants with potent emulsifying capabilities.[5] They are cyclic heptapeptides linked to a β-hydroxy fatty acid chain. Surfactins also exhibit antiviral, antibacterial, and antitumor activities.[5]
-
Iturins: This family of cyclic lipopeptides is known for its strong antifungal activity against a wide range of plant pathogens.[6] Iturins consist of a cyclic heptapeptide linked to a β-amino fatty acid.
-
Fengycins: Fengycins are another class of cyclic lipopeptides with potent antifungal properties, particularly against filamentous fungi.[7] They are composed of a cyclic decapeptide linked to a β-hydroxy fatty acid.
Polyketides
Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs).[4] In B. subtilis, a notable polyketide is:
-
Bacillaene: This linear polyene antibiotic is produced by a hybrid NRPS-PKS system encoded by the pksX gene cluster.[8][9] Bacillaene exhibits broad-spectrum antibacterial activity by inhibiting prokaryotic protein synthesis.[9]
Siderophores
Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment.[10] The primary siderophore produced by B. subtilis is:
-
Bacillibactin: This catecholate-type siderophore is synthesized by an NRPS-independent pathway.[10][11] Bacillibactin plays a crucial role in iron acquisition and has also been shown to possess direct antibiotic activity.[11]
Quantitative Data on Production and Bioactivity
The production yields and biological activities of Bacillus subtilis secondary metabolites can vary significantly depending on the strain, culture conditions, and the target organism. The following tables summarize some reported quantitative data for key metabolites.
Table 1: Production Yields of Major Bacillus subtilis Secondary Metabolites
| Secondary Metabolite | B. subtilis Strain | Culture Conditions | Yield | Reference |
| Surfactin | #309 | Medium with soap-derived waste glycerol | 2.8 g/L | [12] |
| Surfactin | 168 (engineered) | Fed-batch fermentation | 3.89 g/L | --- |
| Iturin A | ZK-H2 | Submerged fermentation with precursor feeding | 0.85 g/L | [13] |
| Iturin A | Recombinant B. subtilis | Not specified | 330 µg/mL | [4] |
| Iturin A | B. amyloliquefaciens (engineered) | Not specified | 2.96 g/L | [6] |
| Fengycin | F29-3 | Optimized fermentation medium | 3.5 g/L | [14] |
| Fengycin | 168 (engineered) | Optimized culture medium with threonine | 885.37 mg/L | [15][16] |
| Fengycin | Engineered B. subtilis | Coculture with Corynebacterium glutamicum | 4005 mg/L | [17][18] |
| Bacillibactin | LSBS2 | Succinic acid medium | 296 mg/L | --- |
Table 2: Minimum Inhibitory Concentrations (MIC) of Bacillus subtilis Lipopeptides
| Lipopeptide | Target Organism | MIC | Reference |
| Mycosubtilin | Paecilomyces variotti | 1-16 mg/L | [19] |
| Mycosubtilin | Byssochlamys fulva | 1-16 mg/L | [19] |
| Mycosubtilin | Candida krusei | 16-64 mg/L | [19] |
| Iturin A (homologues) | Candida albicans | 7.5-60 mg/L | [19] |
| Surfactin (homologues) | Escherichia coli | 3.75-60 mg/L | [19] |
| Lipopeptide Extract | Fusarium graminearum | 5 mg/mL | [20] |
Regulatory Networks Controlling Secondary Metabolism
The production of secondary metabolites in Bacillus subtilis is a tightly regulated process, often linked to cell density and developmental states like sporulation and biofilm formation. Key regulatory systems include quorum sensing and two-component systems.
Quorum Sensing: The ComQXPA System
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[21][22] In B. subtilis, the ComQXPA system plays a central role in regulating the production of surfactin and other secondary metabolites.[21][22][23]
The ComQXPA locus encodes for the precursor of the ComX pheromone (ComX), the processing enzyme (ComQ), the sensor histidine kinase (ComP), and the response regulator (ComA).[21] At high cell densities, the mature ComX pheromone accumulates and binds to ComP, leading to its autophosphorylation. Phosphorylated ComP then transfers the phosphate group to ComA. Phosphorylated ComA (ComA~P) is a transcriptional activator that binds to the promoter of the srfA operon, which encodes the surfactin synthetase, thereby inducing surfactin production.[21][22]
References
- 1. Bioactive Secondary Metabolites from Bacillus subtilis: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classification and Multifaceted Potential of Secondary Metabolites Produced by Bacillus subtilis Group: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Secondary Metabolites from Bacillus subtilis: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]
- 4. Secondary metabolite production and the safety of industrially important members of the Bacillus subtilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of biosurfactant lipopeptides Iturin A, fengycin and surfactin A from Bacillus subtilis CMB32 for control of Colletotrichum gloeosporioides. | Semantic Scholar [semanticscholar.org]
- 6. Lipopeptides as main ingredients for inhibition of fungal phytopathogens by Bacillus subtilis/amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The identification of bacillaene, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacillaene, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production, Purification, and Characterization of Bacillibactin Siderophore of Bacillus subtilis and Its Application for Improvement in Plant Growth and Oil Content in Sesame [mdpi.com]
- 11. Direct Antibiotic Activity of Bacillibactin Broadens the Biocontrol Range of Bacillus amyloliquefaciens MBI600 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. spo0A [subtiwiki.uni-goettingen.de]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ComQXPA Quorum Sensing Dynamic Regulation Enhanced Fengycin Production of Bacillus subtilis [acs.figshare.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.plos.org [journals.plos.org]
- 22. ComQXPA Quorum Sensing Systems May Not Be Unique to Bacillus subtilis: A Census in Prokaryotic Genomes | PLOS One [journals.plos.org]
- 23. biorxiv.org [biorxiv.org]
Gageotetrin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Gageotetrin B, a linear lipopeptide with notable antimicrobial properties. The information is compiled and presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
This compound is a member of the gageotetrin family of linear lipopeptides, which were first isolated from a marine-derived bacterium, Bacillus subtilis[1][2][3]. These compounds are of significant interest due to their potent antimicrobial activities against a range of pathogens, coupled with a lack of cytotoxicity against human cancer cell lines[1][2][3]. This favorable therapeutic profile makes this compound and its analogs promising candidates for further investigation as potential anti-infective agents.
Discovery and Source
This compound was discovered during a screening program for novel bioactive secondary metabolites from marine microorganisms. It was isolated from the fermentation broth of Bacillus subtilis strain 109GGC020, which was collected from a marine sediment sample in Gageocho, Republic of Korea[4].
Isolation and Purification
The isolation and purification of this compound involve a multi-step process combining extraction and chromatographic techniques. While specific parameters for this compound's purification are not exhaustively detailed in the primary literature, a general protocol can be constructed based on the methods used for co-isolated lipopeptides like gageostatins from the same bacterial strain.
Experimental Protocol: Isolation and Purification of this compound
-
Fermentation: Bacillus subtilis strain 109GGC020 is cultured in a suitable broth medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate to partition the lipophilic compounds, including this compound, into the organic phase.
-
Preliminary Fractionation: The crude extract is then subjected to flash column chromatography to separate the components based on their polarity. This step yields several fractions with varying compositions.
-
High-Performance Liquid Chromatography (HPLC) Purification: The fraction containing this compound is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile, often with a modifier such as trifluoroacetic acid (TFA), to achieve high purity.
Below is a logical workflow for the isolation and purification process.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical derivatization methods to establish the absolute stereochemistry of the amino acid and fatty acid components[1][2].
Spectroscopic Data
Table 1: Key Spectroscopic Data for this compound
| Technique | Observation |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |
| 1D NMR (¹H and ¹³C) | Reveals the types and connectivity of protons and carbons. |
| 2D NMR (COSY, TOCSY, HMBC, ROESY) | Establishes the sequence of amino acids and the structure of the fatty acid chain. |
Experimental Protocol: Structural Elucidation
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is performed on the purified compound to determine its exact mass and molecular formula.
-
NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted on a high-field NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired to identify the chemical environments of all protons and carbons.
-
2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to piece together the molecular structure.
-
-
Stereochemical Analysis: The absolute configurations of the amino acid and fatty acid residues are determined by chemical derivatization followed by chromatographic or spectroscopic analysis.
Biological Activity
This compound exhibits significant antimicrobial activity against a variety of pathogenic microorganisms. A key feature of the gageotetrins is their potent bioactivity at low concentrations, as indicated by their low Minimum Inhibitory Concentration (MIC) values.
Table 2: Antimicrobial Activity of Gageotetrins A-C
| Compound | MIC (μM) |
| Gageotetrins A-C | 0.01-0.06 |
| Note: The specific MIC value for this compound against individual pathogens is not detailed in the provided search results, but the range for the family is presented. |
Importantly, Gageotetrins A-C, including this compound, have been shown to be non-cytotoxic against human cancer cell lines, with a GI50 > 30 μg/ml[1][2][3].
Mechanism of Action
The precise signaling pathway for this compound has not been elucidated. However, based on the known mechanism of action for other Bacillus subtilis lipopeptides, it is proposed that this compound exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane[4].
The amphipathic nature of this compound, with its hydrophobic fatty acid tail and hydrophilic peptide head, allows it to insert into the lipid bilayer of the cell membrane. This insertion is thought to lead to the formation of pores or channels, resulting in the leakage of essential cellular components and ultimately leading to cell death.
Conclusion
This compound represents a promising antimicrobial agent with a favorable safety profile. This technical guide consolidates the available information on its discovery, isolation, and biological properties. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical studies. The detailed experimental frameworks provided herein, though generalized from related compounds, offer a solid foundation for researchers aiming to work with this intriguing natural product.
References
Gageotetrin B: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biological activities of Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. The information presented herein is intended to serve as a technical resource, summarizing the current understanding of its antimicrobial and antifungal properties, and providing detailed experimental methodologies for its assessment.
Executive Summary
This compound is a member of the gageotetrin family of linear lipopeptides, which are characterized by a di- or tetrapeptide structure linked to a fatty acid chain. It has demonstrated significant antimicrobial and antifungal activities against a range of pathogens. A key characteristic of this compound and its analogs is their potent bioactivity at low micromolar concentrations coupled with a lack of cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic window. This profile makes this compound a promising candidate for further investigation in the development of new anti-infective agents.
Biological Activities of this compound
This compound exhibits a notable spectrum of biological activity, primarily centered on its antimicrobial and antifungal effects.
Antimicrobial and Antifungal Activity
This compound has demonstrated potent inhibitory activity against various bacteria and fungi. The primary mechanism of action for lipopeptides like this compound is understood to be the perturbation and disruption of the microbial cell membrane.[1] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
The quantitative measure of this activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Lack of Cytotoxicity
A significant attribute of this compound is its reported non-cytotoxic nature against human cell lines. Studies have shown that this compound does not exhibit significant cytotoxicity against human cancer cell lines, with a GI50 (concentration for 50% growth inhibition) greater than 30 μg/mL.[2][3] This selectivity for microbial cells over mammalian cells is a crucial characteristic for a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound and its related compounds against various microbial strains.
Table 1: Antimicrobial and Antifungal Activity of Gageotetrins A-C
| Microorganism | Gageotetrin A (μM) | This compound (μM) | Gageotetrin C (μM) |
| Staphylococcus aureus | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |
| Bacillus subtilis | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |
| Salmonella typhi | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |
| Pseudomonas aeruginosa | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |
| Colletotrichum acutatum | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |
| Botrytis cinerea | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |
| Rhizoctonia solani | 0.03 - 0.06 | 0.01 - 0.06 | 0.01 - 0.06 |
Table 2: Antifungal Activity of this compound against Magnaporthe oryzae Triticum
| Compound | MIC (μ g/disk ) |
| This compound | 1.5 |
| Gageopeptide A | 10.0 |
| Gageopeptide B | 10.0 |
| Gageopeptide C | 2.5 |
| Gageopeptide D | 2.5 |
Source:[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (Antimicrobial)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Positive control antibiotic
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in MHB directly in the 96-well plate.
-
Inoculum preparation: A suspension of the test bacterium is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth control: A well containing only MHB and the bacterial inoculum.
-
Sterility control: A well containing only MHB.
-
Positive control: A well containing a known antibiotic with a known MIC for the test organism.
-
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Method for Antifungal Susceptibility Testing
This method is used to assess the antifungal activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri dishes
-
Fungal spore suspension
-
Sterile paper disks
-
This compound solution of known concentration
-
Positive control antifungal agent
-
Sterile water or solvent for control disk
-
Incubator
Procedure:
-
Media preparation: Molten PDA is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of fungal spores is evenly spread over the surface of the agar plate.
-
Disk application:
-
Sterile paper disks are impregnated with a known amount of this compound (e.g., 1.5 µg).
-
A control disk impregnated with the solvent used to dissolve this compound is also prepared.
-
A positive control disk with a known antifungal agent is included.
-
-
Incubation: The plates are incubated at an appropriate temperature for the test fungus (e.g., 25-28°C) for a period sufficient for fungal growth to be visible (typically 24-72 hours).
-
Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The larger the zone of inhibition, the more susceptible the fungus is to the compound.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound on the fungal cell membrane.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Gageotetrin B: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It belongs to a class of secondary metabolites known for their diverse biological activities. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antimicrobial properties. The information presented is intended to support research and development efforts in the fields of antimicrobial drug discovery and development.
This compound has demonstrated significant antimicrobial activity against a range of pathogenic fungi and bacteria.[1][2][3][4][5] Notably, it has also been shown to inhibit the growth of the wheat blast fungus Magnaporthe oryzae Triticum.[6][7][8] A key characteristic of this compound is its low cytotoxicity against human cancer cell lines, suggesting a selective mechanism of action against microbial cells.[1][2][3][4][5]
Core Mechanism of Action: Microbial Membrane Disruption
The primary mechanism of action attributed to this compound, like other lipopeptides, is the disruption of the microbial cell membrane integrity.[6][9] This interaction is primarily driven by the amphipathic nature of the molecule, which consists of a hydrophilic peptide portion and a lipophilic fatty acid tail.
The proposed mechanism can be broken down into the following steps:
-
Electrostatic Interaction and Binding: The initial interaction is believed to be electrostatic. The lipopeptide may bind to the negatively charged components of the microbial cell envelope. In Gram-negative bacteria, this would be the lipopolysaccharide (LPS) layer, while in Gram-positive bacteria, it would be the lipoteichoic acids.[1] For fungi, the interaction may occur with negatively charged membrane phosphatidylinositol and sialic acid moieties.[1]
-
Insertion into the Membrane: Following the initial binding, the lipophilic fatty acid tail of this compound is thought to insert itself into the lipid bilayer of the cell membrane. The 3-hydroxy fatty acid component is believed to be crucial for this activity.[1]
-
Membrane Perturbation and Pore Formation: The insertion of multiple this compound molecules into the membrane leads to a disruption of the lipid packing. This perturbation can result in the formation of pores or channels, leading to an increase in membrane permeability.
-
Loss of Membrane Potential and Cellular Leakage: The formation of pores disrupts the transmembrane electric potential and leads to the leakage of essential ions and metabolites from the cytoplasm.[1]
-
Cell Death: The uncontrolled efflux of cellular contents and the dissipation of the membrane potential ultimately lead to microbial cell death.
It is important to note that while this is the generally accepted model for lipopeptide antimicrobial activity, the precise molecular interactions and the exact nature of the pores formed by this compound have not been definitively elucidated in the available literature.
Signaling Pathway Diagram: Proposed Mechanism of Microbial Membrane Disruption
Caption: Proposed mechanism of this compound-induced microbial cell death.
Quantitative Data
The antimicrobial and cytotoxic activities of this compound and related compounds have been quantified in several studies. The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentration (MIC) of Gageotetrins
| Compound | Organism | MIC (µM) | Reference |
| Gageotetrins A-C | Pseudomonas aeruginosa | 0.02 - 0.06 | [1] |
| Gageotetrins A-C | General Antimicrobial | 0.01 - 0.06 | [2][3][5] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Magnaporthe oryzae Triticum
| Compound | MIC (µ g/disk ) | Reference |
| This compound | 1.5 | [6] |
Table 3: Cytotoxicity of Gageotetrins
| Compound | Cell Line | GI50 (µg/mL) | Reference |
| Gageotetrins A-C | Human Cancer Cell Lines | > 30 | [2][3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the bioactivity of this compound and related lipopeptides.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is a standard procedure for determining the antimicrobial susceptibility of a compound.
1. Preparation of Microbial Inoculum: a. A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi). b. The culture is incubated at the optimal temperature and time for the specific microorganism to achieve logarithmic growth. c. The microbial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). b. A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation: a. The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. b. Positive (microorganism in broth without this compound) and negative (broth only) controls are included. c. The plate is incubated under appropriate conditions for the test microorganism.
4. Determination of MIC: a. After incubation, the plate is visually inspected for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Workflow for MIC Determination
Caption: A generalized workflow for determining the MIC of this compound.
Protocol 2: Cytotoxicity Assay (GI50 Determination)
This protocol describes a typical method for assessing the cytotoxic effect of a compound on human cell lines, often using a colorimetric assay like the MTT or sulforhodamine B (SRB) assay.
1. Cell Culture and Seeding: a. Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. b. Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment: a. A stock solution of this compound is prepared and serially diluted to various concentrations in the cell culture medium. b. The medium from the seeded cells is removed, and the cells are treated with the different concentrations of this compound. c. A vehicle control (medium with the same concentration of the solvent used for the stock solution) is also included.
3. Incubation: a. The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. Cell Viability Assessment (SRB Assay Example): a. After incubation, the cells are fixed with trichloroacetic acid. b. The fixed cells are washed and stained with sulforhodamine B dye. c. Excess dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. d. The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).
5. Data Analysis: a. The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. b. The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the compound concentration.
Logical Relationship for Cytotoxicity Assay
Caption: Logical progression of a typical in vitro cytotoxicity experiment.
Conclusion and Future Directions
This compound is a promising antimicrobial lipopeptide with a mechanism of action centered on the disruption of microbial cell membranes. Its potent activity against a range of pathogens, coupled with its low cytotoxicity to human cells, makes it an interesting candidate for further investigation in the development of new anti-infective agents.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the components of microbial membranes.
-
Investigating the potential for synergistic effects when combined with other antimicrobial agents.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.
-
Exploring its potential applications in agriculture as a biopesticide, given its activity against plant pathogens.
This technical guide provides a summary of the current knowledge on the mechanism of action of this compound. It is intended to be a valuable resource for scientists and researchers working to address the growing challenge of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Linear Lipopeptides From a Marine Bacillus subtilis on the Wheat Blast Fungus Magnaporthe oryzae Triticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-Mycoplasma Activity of Bacilotetrins C–E, Cyclic Lipodepsipeptides from the Marine-Derived Bacillus subtilis and Structure Revision of Bacilotetrins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Gageotetrin B: A Noncytotoxic Lipopeptide with Antimicrobial Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has garnered attention for its potent antimicrobial activities. A key characteristic that enhances its therapeutic potential is its notable lack of cytotoxicity against human cell lines. This technical guide provides a comprehensive overview of the noncytotoxic properties of this compound, presenting available quantitative data, detailed experimental methodologies for cytotoxicity assessment, and visual representations of relevant workflows and mechanisms.
Quantitative Non-cytotoxicity Data
This compound, along with its structural analogs Gageotetrin A and C, has been demonstrated to be noncytotoxic to a range of human cancer cell lines. The consistent finding across studies is a 50% growth inhibition (GI50) concentration greater than 30 μg/ml.[1][2][3][4][5] This indicates a high therapeutic index, particularly when compared to its potent antimicrobial activity, which is observed at much lower concentrations.[1][2][3][4][5]
For comparative purposes, related noncytotoxic lipopeptides, gageopeptides A-D, also showed no significant cytotoxicity (GI50 > 25 μM) in sulforhodamine B (SRB), 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT), and WST-1 assays.[6][7]
Table 1: Quantitative Non-cytotoxicity Data for this compound
| Compound | Cell Lines | Assay | Result (GI50) | Reference |
| This compound | Human cancer cell lines | Not specified in detail, but common cytotoxicity assays were used. | > 30 μg/ml | [1][2][3][4][5] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
The non-cytotoxicity of this compound was determined using the sulforhodamine B (SRB) assay, a colorimetric method for assessing cell density based on the measurement of cellular protein content.[6][7] The following is a detailed, representative protocol for conducting such an assay.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., K-562 - human myeloid leukaemia)[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% acetic acid
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background OD from all readings.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration to determine the GI50 value.
-
Visualizations
Experimental Workflow for Non-cytotoxicity Assessment
Caption: Workflow for the isolation and non-cytotoxicity testing of this compound.
General Mechanism of Lipopeptide Interaction with Cell Membranes
While this compound is noncytotoxic to mammalian cells at tested concentrations, the primary mechanism of action for many lipopeptides involves interaction with the cell membrane. This diagram illustrates a generalized model of this interaction.
Caption: Generalized interaction of a lipopeptide with a cell membrane.
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways in mammalian cells that are modulated by this compound in a noncytotoxic manner. The primary focus of existing literature has been on its antimicrobial mechanism of action and its established safety profile concerning cytotoxicity in human cells. Future research may explore subtle, non-detrimental interactions with cellular signaling cascades.
Conclusion
This compound stands out as a promising antimicrobial agent due to its potent activity against pathogens and its favorable safety profile, characterized by a lack of cytotoxicity against human cells. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this unique lipopeptide. Further investigation into its potential interactions with mammalian cell signaling pathways could unveil additional non-obvious biological activities and further solidify its potential as a clinical candidate.
References
- 1. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 2. Sources of Lipopeptides and Their Applications in Food and Human Health: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Putative Biosynthetic Pathway of Gageotetrin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic gene cluster for Gageotetrin B has not been explicitly characterized in published literature. Therefore, this guide presents a putative biosynthetic pathway based on the well-established mechanisms of nonribosomal peptide synthetase (NRPS) systems in Bacillus subtilis, the known chemical structure of this compound, and the biosynthesis of analogous lipopeptides.
Introduction
This compound is a linear lipotetrapeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020. It is composed of a β-hydroxy fatty acid linked to a tetrapeptide chain. This compound has demonstrated significant antifungal activity against various plant pathogens, including Magnaporthe oryzae Triticum, the causative agent of wheat blast, without exhibiting cytotoxicity to human cell lines.[1][2][3] This favorable bioactivity profile makes this compound and its biosynthetic pathway a subject of interest for the development of novel, safe, and effective antifungal agents.
This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, including the enzymatic machinery, precursor molecules, and key chemical transformations. It also outlines experimental protocols that could be employed to elucidate and characterize this pathway, and presents relevant quantitative data from analogous lipopeptide systems to provide context for future research.
Chemical Structure of this compound
This compound consists of a (3R)-3-hydroxy-11-methyltridecanoyl fatty acid chain N-terminally linked to a tetrapeptide with the sequence L-Glu(OCH₃)-L-Leu-L-Leu-L-Leu.[4] The methoxy group on the glutamic acid residue is a distinguishing feature of this molecule.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be carried out by a modular nonribosomal peptide synthetase (NRPS) enzymatic complex. This assembly-line-like system is responsible for the selection, activation, and sequential condensation of the amino acid and fatty acid precursors.
Initiation: Fatty Acid Activation and Loading
The biosynthesis is initiated with the activation of the fatty acid precursor, (3R)-3-hydroxy-11-methyltridecanoic acid. This process is likely catalyzed by a fatty acyl-AMP ligase (FAAL) or a fatty acyl-CoA ligase, which activates the fatty acid as a fatty acyl-adenylate or a fatty acyl-CoA, respectively.[5][6] The activated fatty acid is then transferred to the first module of the NRPS, specifically to a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain.[5]
Elongation: Stepwise Peptide Chain Assembly
The core of the NRPS system consists of a series of modules, each responsible for the incorporation of a specific amino acid. A typical elongation module is composed of three essential domains:
-
Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.[7][8]
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently binds the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) arm.[7]
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the PCP domain of the preceding module.[8]
The biosynthesis of the this compound peptide backbone would require four elongation modules, corresponding to the four amino acids in its sequence. The proposed modular organization is as follows:
-
Module 1: Incorporates L-Glutamic acid. An additional tailoring enzyme, likely a methyltransferase, is proposed to act on the glutamic acid residue to add the methoxy group, either before or after its incorporation into the peptide chain.
-
Module 2: Incorporates L-Leucine.
-
Module 3: Incorporates L-Leucine.
-
Module 4: Incorporates L-Leucine.
Termination: Release of the Linear Lipopeptide
The final step in the biosynthesis is the release of the fully assembled linear lipopeptide from the NRPS complex. This is catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final NRPS module.[9][10] The TE domain hydrolyzes the thioester bond linking the polypeptide to the final PCP domain, releasing the mature this compound molecule.[9]
Quantitative Data
As specific quantitative data for this compound production is not available, the following table presents representative data for other lipopeptides produced by Bacillus subtilis to provide a general framework for expected yields and biological activity.
| Lipopeptide | Producing Strain | Titer (mg/L) | Minimum Inhibitory Concentration (MIC) | Reference |
| Surfactin | Bacillus subtilis R1 | 700 | Not specified for antifungal activity | [11] |
| Fengycin | Bacillus subtilis ATCC 21332 | ~885 | Not specified for antifungal activity | [12] |
| This compound | Bacillus subtilis 109GGC020 | Not Reported | 1.5 µ g/disk (vs. M. oryzae Triticum) | [1] |
| Gageotetrins A-C | Bacillus subtilis (marine) | Not Reported | 0.01-0.06 µM | [2][3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
-
Genome Sequencing: Sequence the genome of Bacillus subtilis strain 109GGC020 using a combination of long- and short-read sequencing technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative NRPS gene clusters within the genome. Look for a cluster containing at least four complete NRPS modules with adenylation domain specificities predicted to correspond to glutamic acid and leucine.
-
Gene Inactivation (Knockout): To confirm the function of a candidate BGC, create a targeted gene knockout of a key NRPS gene within the cluster.
-
Construct Design: Design a knockout cassette containing an antibiotic resistance marker flanked by regions of homology (typically 500-1000 bp) upstream and downstream of the target gene.[13]
-
Transformation: Transform competent B. subtilis 109GGC020 cells with the linear knockout cassette. Natural competence can be induced by growing the cells in a specific competence medium.[14][15]
-
Selection and Verification: Select for transformants on agar plates containing the appropriate antibiotic. Verify the double-crossover homologous recombination event and the absence of the target gene by PCR and sequencing.
-
Phenotypic Analysis: Analyze the culture supernatant of the knockout mutant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production compared to the wild-type strain.
-
Heterologous Expression of the this compound BGC
-
Cloning the BGC: Clone the entire putative this compound BGC from the genomic DNA of B. subtilis 109GGC020 into a suitable expression vector. Techniques such as Transformation-Associated Recombination (TAR) cloning in yeast or Gibson assembly can be used for large DNA fragments.[16]
-
Host Strain Selection: Choose a suitable heterologous host for expression, such as a well-characterized and genetically tractable Bacillus subtilis strain (e.g., B. subtilis 168) that does not produce interfering secondary metabolites.[17][18]
-
Transformation and Integration: Introduce the expression vector containing the BGC into the heterologous host. For stable expression, the BGC can be integrated into the host chromosome at a specific locus (e.g., amyE).[16]
-
Expression and Analysis: Culture the engineered host strain under conditions conducive to NRPS expression. Analyze the culture supernatant for the production of this compound using HPLC and LC-MS to confirm the functionality of the cloned BGC.
In Vitro Biochemical Assays for NRPS Domain Function
-
Protein Expression and Purification: Clone the genes encoding individual NRPS domains (e.g., adenylation and condensation domains) into an expression vector (e.g., pET vector series) and express them in E. coli. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Adenylation (A) Domain Assay (ATP-PPi Exchange Assay):
-
Principle: This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is a hallmark of aminoacyl-adenylate formation.
-
Protocol:
-
Prepare a reaction mixture containing the purified A-domain, ATP, MgCl₂, the amino acid substrate, and [³²P]PPi.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Quench the reaction and separate the [³²P]ATP formed from the unreacted [³²P]PPi using an activated charcoal precipitation method.
-
Quantify the radioactivity of the [³²P]ATP using a scintillation counter.
-
-
-
Condensation (C) Domain Assay:
-
Principle: This assay measures the formation of a peptide bond between two aminoacyl-S-PCP substrates.
-
Protocol:
-
Prepare the "donor" and "acceptor" substrates by loading the respective amino acids onto their cognate PCP domains (or suitable mimics like N-acetylcysteamine). One of the amino acids should be radiolabeled (e.g., [¹⁴C]-Leu).
-
Incubate the purified C-domain with both the donor and acceptor substrates.
-
Separate the resulting dipeptide product from the unreacted amino acid substrates using reverse-phase HPLC.
-
Detect and quantify the radiolabeled dipeptide using a radioactivity detector.
-
-
Visualizations
Caption: Proposed NRPS-mediated biosynthetic pathway of this compound.
Caption: Workflow for identifying the this compound BGC via gene knockout.
References
- 1. frontiersin.org [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C38H70N4O9 | CID 102225144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation and modification of fatty acids in cyanobacterial natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. The thioesterase domain from a nonribosomal peptide synthetase as a cyclization catalyst for integrin binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopeptide production by Bacillus subtilis R1 and its possible applications | Brazilian Journal of Microbiology [elsevier.es]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bacillus subtilis as heterologous host for the secretory production of the non-ribosomal cyclodepsipeptide enniatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bacillus subtilis as a host for natural product discovery and engineering of biosynthetic gene clusters - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00065F [pubs.rsc.org]
Gageotetrin B: A Potent Antifungal Agent Against Phytopathogenic Fungi
An In-depth Technical Guide on its Antifungal Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a promising natural antifungal agent for the control of various phytopathogenic fungi. This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its efficacy against key plant pathogens, detailed experimental protocols for its evaluation, and insights into its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents for agricultural applications.
Introduction
Plant diseases caused by fungal pathogens pose a significant threat to global food security, resulting in substantial crop losses annually. The increasing prevalence of fungicide-resistant strains necessitates the discovery and development of new antifungal compounds with novel modes of action. Natural products, particularly those derived from microorganisms, represent a rich source of bioactive molecules with diverse chemical structures and biological activities. This compound, a non-cytotoxic linear lipopeptide, has demonstrated potent and broad-spectrum antifungal activity against several economically important phytopathogens.[1] This document consolidates the current knowledge on this compound, focusing on its antifungal characteristics and the methodologies used to assess them.
Antifungal Activity of this compound
This compound exhibits significant inhibitory effects on the mycelial growth and spore germination of various fungal plant pathogens. Its efficacy has been demonstrated against a range of destructive fungi, highlighting its potential as a broad-spectrum biofungicide.
Quantitative Data on Antifungal Efficacy
The antifungal activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values and other bioassays. The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds Against Phytopathogens
| Compound/Compound Group | Phytopathogen | MIC | Reference |
| This compound | Magnaporthe oryzae Triticum | 1.5 µ g/disk | [2] |
| Gageotetrins A-C | Rhizoctonia solani | 0.01-0.06 μM | [3][4][5] |
| Gageotetrins A-C | Botrytis cinerea | 0.01-0.06 μM | [3][4][5] |
| Gageotetrins A-C | Colletotrichum acutatum | 0.01-0.06 μM | [3][4][5] |
Table 2: Effect of this compound on Conidial Germination of Magnaporthe oryzae Triticum
| Treatment | Concentration | Conidial Germination (%) | Reference |
| This compound | 50 µg/mL | 45 ± 2.9 | [2] |
| Water (Control) | - | 100 | [2] |
| Nativo® WG75 (Positive Control) | 50 µg/mL | 0 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of this compound.
Antifungal Susceptibility Testing: Agar Disk Diffusion Assay for Mycelial Growth Inhibition
This method is used to determine the MIC of a compound against mycelial-forming fungi.
-
Fungal Culture Preparation: The target phytopathogen is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.
-
Inoculum Preparation: A mycelial plug (typically 5-8 mm in diameter) is taken from the edge of an actively growing fungal colony.
-
Assay Plate Preparation: The mycelial plug is placed at the center of a fresh PDA plate.
-
Test Compound Application: Sterile paper disks (6 mm in diameter) are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent-only disk serves as a negative control.
-
Incubation: The impregnated disks are placed on the agar surface at a defined distance from the mycelial plug.
-
MIC Determination: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycelium around the disk.[2]
Conidial Germination Assay
This assay assesses the effect of the compound on the germination of fungal spores.
-
Conidial Suspension Preparation: Conidia are harvested from a mature fungal culture and suspended in sterile distilled water. The concentration of the conidial suspension is adjusted to a final concentration of approximately 1 × 10^5 conidia/mL.
-
Assay Setup: The assay is typically performed in 96-well microtiter plates. A 100 µL aliquot of the conidial suspension is mixed with 100 µL of the test compound solution (this compound at the desired concentration). A control well contains the conidial suspension with the solvent used to dissolve the compound.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 25°C) for a specific period (e.g., 6-24 hours) to allow for conidial germination.
-
Microscopic Examination: A small aliquot from each well is observed under a microscope to determine the percentage of germinated conidia. A conidium is considered germinated if the length of the germ tube is at least equal to the diameter of the conidium. The total number of germinated and non-germinated conidia is counted in a random field of view to calculate the germination percentage.[2]
Broth Microdilution Assay
This method is a quantitative technique to determine the MIC of antifungal agents in a liquid medium.
-
Medium Preparation: A suitable liquid medium, such as RPMI-1640 with MOPS buffer, is prepared and sterilized.[6]
-
Compound Dilution Series: A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the broth as the diluent.
-
Inoculum Preparation: A standardized inoculum of the fungal strain (yeast or filamentous fungi) is prepared and added to each well.
-
Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration (e.g., 24-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antifungal properties of this compound.
Caption: Experimental workflow for antifungal evaluation of this compound.
Proposed Mechanism of Action: Fungal Membrane Disruption
The primary mechanism of action for this compound and other Bacillus lipopeptides is the disruption of the fungal cell membrane.[7] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed mechanism of this compound via fungal membrane disruption.
Discussion
This compound's potent antifungal activity, coupled with its non-cytotoxic nature, makes it an attractive candidate for development as a biofungicide. Its mode of action, targeting the fungal cell membrane, is a desirable trait as it can be effective against pathogens that have developed resistance to fungicides with other mechanisms. The data presented in this guide underscore the potential of this compound in agricultural applications.
Further research is warranted to fully elucidate the structure-activity relationship of this compound and to optimize its formulation for field applications. Investigating its efficacy against a wider range of phytopathogens and under various environmental conditions will be crucial for its successful commercialization.
Conclusion
This compound is a promising natural antifungal agent with significant potential for the control of phytopathogenic fungi. This technical guide provides a foundational understanding of its antifungal properties, the experimental protocols for its evaluation, and its proposed mechanism of action. The continued investigation of this compound and other microbial lipopeptides will undoubtedly contribute to the development of sustainable and effective solutions for plant disease management.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of antimicrobial cyclic lipopeptides from Bacillus subtilis influences their effect on spore germination and membrane permeability in fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Gageotetrin B: A Potential Biopesticide for the Control of Wheat Blast Caused by Magnaporthe oryzae Triticum
For Immediate Release
This technical guide provides an in-depth overview of the antifungal activity of Gageotetrin B, a linear lipopeptide, against the devastating wheat blast pathogen, Magnaporthe oryzae Triticum (MoT). This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel biopesticide. The information presented herein is a compilation of current research findings, detailing the compound's efficacy, experimental protocols for its evaluation, and insights into its potential mechanism of action.
Executive Summary
Wheat blast, caused by the fungus Magnaporthe oryzae Triticum, poses a significant threat to global food security. The emergence of this disease has necessitated the search for novel and effective control agents. This compound, a natural compound isolated from a marine Bacillus subtilis, has demonstrated potent inhibitory effects against MoT. Research has shown that this compound significantly inhibits mycelial growth, conidiogenesis (the formation of conidia), and conidial germination of the pathogen.[1][2] Furthermore, it induces morphological abnormalities in the germinated conidia and can suppress wheat blast disease on detached leaves.[1][3] This guide summarizes the key quantitative data on its bioactivity, provides detailed experimental methodologies for its assessment, and explores the potential signaling pathways in M. oryzae that may be targeted by this promising antifungal agent.
Quantitative Bioactivity Data
The antifungal efficacy of this compound and its related compounds against Magnaporthe oryzae Triticum has been quantified through various in vitro assays. The following tables summarize the key findings from published research.
Table 1: Minimum Inhibitory Concentrations (MICs) of Lipopeptides against M. oryzae Triticum [1][2][3]
| Compound | MIC (µ g/disk ) |
| This compound | 1.5 |
| Gageopeptide C | 2.5 |
| Gageopeptide D | 2.5 |
| Gageopeptide A | 10.0 |
| Gageopeptide B | 10.0 |
Table 2: Inhibitory Effects of this compound on M. oryzae Triticum Development [3]
| Parameter | Condition | Observation |
| Mycelial Growth | 20 µ g/disk | Significant inhibition of fungal growth on agar medium.[1][4] |
| Conidiogenesis | Agar medium | Complete blockage of conidia formation in the fungal mycelia.[1][3] |
| Conidial Germination (after 6h) | 50 µg/ml | 45 ± 2.9% of conidia germinated. |
| Germ Tube Morphology (after 12h) | 50 µg/ml | 41 ± 3.8% of germinated conidia showed deformed (swollen) germ tubes. |
| Appressorium Formation (after 24h) | 50 µg/ml | The remaining germinated conidia produced abnormal appressoria. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity against Magnaporthe oryzae Triticum.
Fungal Isolate and Culture Conditions
The Magnaporthe oryzae Triticum (MoT) isolate, for instance, the BTJP 4(5) strain, is used for all antifungal assays.[5][6] The fungus is typically cultured on potato dextrose agar (PDA) medium at 25°C for several days to obtain fresh mycelia for the experiments.
Mycelial Growth Inhibition Assay (Disk Diffusion Method)
This assay is performed to determine the minimum inhibitory concentration (MIC) and the general inhibitory effect of the compound on fungal growth.
-
Preparation of Fungal Plates: A mycelial plug of the actively growing MoT isolate is placed at the center of a fresh PDA plate.
-
Application of Test Compound: Sterile paper disks (typically 6 mm in diameter) are impregnated with different concentrations of this compound dissolved in a suitable solvent (e.g., methanol). The solvent is allowed to evaporate completely.
-
Incubation: The impregnated disks are placed on the PDA plate at a defined distance from the fungal mycelium. A disk with the solvent alone serves as a negative control. The plates are then incubated at 25°C for a specified period (e.g., 3-5 days).
-
Data Analysis: The diameter of the inhibition zone (the area around the disk where fungal growth is prevented) is measured. The MIC is determined as the lowest concentration of the compound that completely inhibits visible mycelial growth.
Conidial Germination and Appressorium Formation Assay
This assay assesses the effect of this compound on the early stages of fungal infection.
-
Conidia Harvesting: Conidia are harvested from 10-day-old PDA cultures of MoT by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments.
-
Treatment: The conidial suspension is adjusted to a specific concentration (e.g., 1 × 10^5 conidia/mL). A solution of this compound is added to the conidial suspension to achieve the desired final concentration (e.g., 50 µg/mL). A control group with no compound is also prepared.
-
Incubation: Aliquots of the treated and control conidial suspensions are placed on a hydrophobic surface (e.g., a plastic coverslip) to induce appressorium formation and incubated in a moist chamber at 25°C.
-
Microscopic Observation: At different time points (e.g., 6, 12, and 24 hours), the conidia are observed under a microscope to assess:
-
Conidial germination: The percentage of conidia that have produced a germ tube.
-
Germ tube morphology: Any abnormalities in the shape or size of the germ tubes.
-
Appressorium formation: The percentage of germinated conidia that have formed a mature, melanized appressorium.
-
Detached Wheat Leaf Bioassay
This in vivo assay evaluates the ability of this compound to suppress disease development on host tissue.
-
Leaf Preparation: Healthy, young wheat leaves are detached from seedlings.
-
Treatment: A small wound may be created on the leaf surface. A solution of this compound is applied to the leaf surface.
-
Inoculation: After the treatment has dried, a droplet of a MoT conidial suspension is placed on the treated area.
-
Incubation: The leaves are incubated in a high-humidity chamber at 25°C for several days.
-
Disease Assessment: The development of blast lesions (symptoms of infection) is observed and scored based on their size and appearance compared to control leaves treated only with the pathogen.
Postulated Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound in Magnaporthe oryzae Triticum has not yet been elucidated, the observed effects on fungal morphology and development provide clues to its potential mechanism of action. Lipopeptides are known to interact with and disrupt fungal cell membranes, which could lead to a cascade of downstream effects.
The formation of an appressorium is a critical step in the infection process of M. oryzae and is tightly regulated by several signaling pathways. The observed inhibition of appressorium formation and the induction of abnormal appressoria by this compound suggest that it may interfere with one or more of these crucial pathways.
One of the key pathways regulating appressorium development is the Pmk1 MAP kinase (MAPK) cascade. This pathway is essential for sensing surface cues and initiating the morphological changes that lead to a functional appressorium. Disruption of this pathway leads to a failure in appressorium formation and a loss of pathogenicity. It is plausible that the membrane-disrupting activity of this compound could interfere with the function of membrane-associated proteins involved in the Pmk1 pathway, thereby inhibiting appressorium development.
Below is a diagram illustrating a simplified overview of the Pmk1 MAPK signaling pathway in Magnaporthe oryzae, a potential target for antifungal compounds like this compound.
Caption: Pmk1 MAPK signaling pathway in M. oryzae.
The following diagram illustrates the general experimental workflow for evaluating the antifungal activity of this compound against Magnaporthe oryzae Triticum.
Caption: Experimental workflow for antifungal evaluation.
Conclusion and Future Directions
This compound has emerged as a potent natural antifungal agent against Magnaporthe oryzae Triticum. Its ability to inhibit crucial stages of the fungal life cycle, including mycelial growth, conidial germination, and appressorium formation, highlights its potential as a lead compound for the development of a novel biopesticide for wheat blast management.
Further research is warranted to fully elucidate the mode of action of this compound. Studies focusing on its interaction with the fungal cell membrane and its effects on key signaling pathways will provide a deeper understanding of its antifungal mechanism. Additionally, large-scale field trials are necessary to evaluate its efficacy under different environmental conditions and to develop effective formulations for practical application in agriculture. The exploration of this compound and other natural lipopeptides opens a promising avenue for the sustainable management of wheat blast and other devastating fungal diseases.
References
- 1. MoWhi2 regulates appressorium formation and pathogenicity via the MoTor signalling pathway in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptome analysis reveals new insight into appressorium formation and function in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. frontiersin.org [frontiersin.org]
Marine Bacteria: A Prolific Source of Novel Lipopeptides for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The world's oceans harbor a vast and largely untapped reservoir of microbial diversity, representing a promising frontier for the discovery of novel bioactive compounds. Among the myriad of natural products synthesized by marine microorganisms, lipopeptides produced by marine bacteria have emerged as a particularly compelling class of molecules. Their unique structural features, combining a cyclic or linear peptide core with a lipid tail, confer a range of potent biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory properties. This technical guide provides a comprehensive overview of marine bacterial lipopeptides, focusing on their discovery, characterization, and potential therapeutic applications.
Introduction to Marine Bacterial Lipopeptides
Lipopeptides are amphiphilic molecules synthesized non-ribosomally by various bacterial genera.[1] Their structure typically consists of a fatty acid chain of varying length and branching, linked to a short peptide chain.[1] This dual nature allows them to interact with and disrupt cell membranes, a primary mechanism for their potent biological effects.[2][3] Marine bacteria, thriving in diverse and often extreme environments, have evolved to produce a remarkable diversity of lipopeptides with unique chemical structures and potent bioactivities, making them a rich source for drug discovery.[4]
Genera such as Bacillus, Pseudomonas, and various marine actinomycetes are well-documented producers of these compounds.[1][5][6] Prominent families of lipopeptides include the surfactins, iturins, and fengycins from Bacillus species, each exhibiting distinct spectra of activity.[7] Surfactins are powerful biosurfactants with strong antibacterial and antiviral activities, while iturins are primarily known for their potent antifungal properties.[7][8] Fengycins also display strong antifungal activity, particularly against filamentous fungi.[7]
Bioprospecting for Novel Marine Lipopeptides
The discovery of novel lipopeptides from marine bacteria is a multi-step process that begins with sample collection and culminates in the identification of bioactive lead compounds. This workflow integrates classical microbiology techniques with modern genomic and analytical approaches.
Classes and Biological Activities of Marine Lipopeptides
Marine bacteria produce a wide array of lipopeptides with diverse biological activities. The following tables summarize quantitative data for some notable examples, highlighting their potential in antimicrobial and anticancer applications.
Table 1: Antibacterial and Antifungal Activity of Marine Bacterial Lipopeptides
| Lipopeptide | Producing Organism | Target Organism | Activity (MIC, µg/mL) | Reference |
| Tauramamide | Brevibacillus laterosporus | Enterococcus sp. | 0.1 | [9] |
| Marthiapeptide A | Marinispora sp. | Gram-positive bacteria | 2.0 - 8.0 | [9] |
| Hymenamide A | Hymeniacidon sp. | Candida albicans | 33 | [9] |
| Hymenamide B | Hymeniacidon sp. | Cryptococcus neoformans | 33 | [9] |
| Trichoderins | Marine-derived Fungus | Mycobacterium tuberculosis | 0.02 - 2.0 | [10] |
| Surfactin (BVYA1) | Bacillus velezensis | E. coli, S. aureus | 7.5 - 15 | [11] |
Table 2: Cytotoxic Activity of Lipopeptides from Marine Actinomycetes
| Compound | Producing Organism | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Iturin A₆ | Streptomyces sp. SSA 13 | HeLa | 1.73 µg/mL | [8] |
| Iturin A₆ | Streptomyces sp. SSA 13 | MCF-7 | 6.44 µg/mL | [8] |
| Iturin A₆ | Streptomyces sp. SSA 13 | Hep-G2 | 8.9 µg/mL | [8] |
| Salinosporamide A | Salinispora tropica | HCT-116 | 11 ng/mL | [12] |
| Lobophorin C | Streptomyces carnosus AZS17 | Liver Cancer (7402) | 0.6 µg/mL | [5] |
| Lobophorin D | Streptomyces carnosus AZS17 | Breast Cancer (MDA-MB 435) | 7.5 µM | [5] |
| Halichoblelide D | Streptomyces sp. 219807 | MCF-7 | 0.33 µM | [5] |
| Halichoblelide D | Streptomyces sp. 219807 | HeLa | 0.30 µM | [5] |
| Marmycin A | Streptomyces sp. | HCT-116 | 60.5 nM | [12] |
Mechanisms of Action
The therapeutic potential of marine lipopeptides stems from their diverse mechanisms of action, which often involve the disruption of cellular membranes or interference with key signaling pathways.
Cell Membrane Disruption
A primary mode of action for many antimicrobial lipopeptides is the permeabilization and disruption of the target cell's membrane. This process is driven by the amphiphilic nature of the molecule.
The positively charged peptide headgroup initially interacts with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[13] This is followed by the insertion of the hydrophobic fatty acid tail into the lipid bilayer, which disrupts the membrane's integrity.[2] This disruption can lead to the formation of pores or channels, causing leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[3]
Inhibition of Biofilm Formation via Quorum Sensing Interference
Bacterial biofilms are a major challenge in clinical settings due to their high tolerance to conventional antibiotics. Some lipopeptides can inhibit or disrupt biofilm formation. Surfactins from Bacillus subtilis, for example, can interfere with the Agr quorum sensing (QS) system in Staphylococcus aureus, a key regulator of its virulence and biofilm formation.[14]
By acting as a competitive inhibitor of the natural signaling molecule (autoinducing peptide - AIP) at the AgrC receptor, surfactin can disrupt the signaling cascade that leads to the expression of virulence factors and the formation of biofilms.[14] This represents a promising anti-virulence strategy that is less likely to induce resistance compared to bactericidal antibiotics.
Experimental Protocols
Isolation and Purification of Lipopeptides
This protocol provides a general framework for the isolation and purification of lipopeptides, such as surfactins, from Bacillus fermentation broth.
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., Landy medium or LB medium) with an overnight culture of the marine bacterial strain (e.g., Bacillus velezensis).[1][11]
-
Incubate at 28-37°C with shaking (e.g., 150-220 rpm) for 48-72 hours.[1][11]
2. Crude Extraction (Acid Precipitation):
-
Centrifuge the fermentation broth at high speed (e.g., 8,000-10,000 x g) for 15-20 minutes at 4°C to remove bacterial cells.[7][11]
-
Collect the cell-free supernatant and adjust the pH to 2.0 using a strong acid (e.g., 6 M HCl).[1][11]
-
Allow the lipopeptides to precipitate by storing the acidified supernatant at 4°C overnight.[1][11]
-
Collect the precipitate by centrifugation (e.g., 10,000 x g, 20 min, 4°C).[11]
-
Resuspend the pellet in a small volume of methanol or a pH-neutral buffer (e.g., pH 7.0) and freeze-dry for storage.[11]
3. Purification by Column Chromatography:
-
For initial purification, the crude extract can be passed through a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.[11]
-
Further purification can be achieved using adsorption chromatography with materials like Diaion HP-20 resin or silica gel, eluting with a solvent gradient (e.g., methanol/water).[15]
4. High-Performance Liquid Chromatography (HPLC):
-
The final purification step typically involves Reverse-Phase HPLC (RP-HPLC).[1][7]
-
Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).[7]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%).[1]
-
Example Gradient: An isocratic or gradient elution can be used. For surfactin-like peptides, an isocratic mobile phase of 80:20:0.1 (v/v) methanol/water/TFA can be effective.[15] A gradient might start at a lower ACN concentration and increase over time to elute different lipopeptide isoforms.[1]
-
Detection: Monitor the elution profile using a UV detector at 210-220 nm (for the peptide bond).[15]
-
Fraction Collection: Collect the peaks corresponding to the lipopeptides, pool them, and concentrate them (e.g., by evaporation) for further analysis.[15]
Structural Elucidation
The precise chemical structure, including the amino acid sequence and fatty acid composition, is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used.[6]
-
Analysis: The initial MS scan provides the molecular weights of the different lipopeptide homologs present in the purified sample.
-
Tandem MS (MS/MS): To determine the amino acid sequence, parent ions are selected and fragmented. The resulting fragmentation pattern reveals the sequence of the peptide ring.[16] This can be facilitated by specialized software for de novo sequencing.[17]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are performed on the purified lipopeptide.[16]
-
Analysis:
-
¹H and ¹³C spectra help identify the types of amino acids and the fatty acid chain.
-
2D NMR experiments establish the connectivity between atoms, confirming the amino acid sequence and the linkage between the peptide and lipid moieties.
-
NOESY can provide information about the three-dimensional conformation of the lipopeptide in solution.[16]
-
Bioactivity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation:
-
Prepare a stock solution of the purified lipopeptide in a suitable solvent (e.g., DMSO or methanol).
-
Grow the target bacterial strain (e.g., E. coli, S. aureus) in an appropriate broth medium (e.g., LB broth) to the logarithmic growth phase.[11] Adjust the culture to a standard concentration (e.g., 10⁶ CFU/mL).[11]
2. Assay (Broth Microdilution Method):
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the lipopeptide stock solution in the broth medium.[11]
-
Add the standardized bacterial suspension to each well.
-
Include a positive control (broth + bacteria, no lipopeptide) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
3. Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the lipopeptide in a well with no visible bacterial growth.[11]
Conclusion and Future Outlook
Marine bacteria are a proven and powerful source of novel lipopeptides with significant potential for the development of new therapeutics. Their broad spectrum of biological activities, coupled with unique mechanisms of action like membrane disruption and quorum sensing inhibition, makes them attractive candidates to combat antimicrobial resistance and cancer. Advances in genome mining, metabolomics, and synthetic biology are accelerating the discovery and development process, allowing researchers to access previously "silent" biosynthetic gene clusters and engineer novel lipopeptide variants with improved efficacy and safety profiles. Continued exploration of the marine microbiome, guided by the integrated workflows and detailed analytical protocols outlined in this guide, will undoubtedly uncover the next generation of lipopeptide-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Statistical Research on the Bioactivity of New Marine Natural Products Discovered during the 28 Years from 1985 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic compounds from marine actinomycetes: Sources, Structures and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Identification and Characterization of Two Kinds of Deep-Sea Bacterial Lipopeptides Against Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity – ScienceOpen [scienceopen.com]
- 9. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unveiling the Membrane and Cell Wall Action of Antimicrobial Cyclic Lipopeptides: Modulation of the Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
Methodological & Application
Application Notes and Protocols: Isolation of Gageotetrin B from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin B is a linear lipopeptide antibiotic isolated from the marine bacterium Bacillus subtilis strain 109GGC020.[1][2][3] It is part of the gageotetrin family of metabolites, which also includes gageotetrins A and C. These compounds have demonstrated significant antimicrobial activities. This document provides a detailed protocol for the isolation of this compound, based on available research. It is intended to guide researchers in the replication of the isolation process for further study and potential drug development applications.
I. Cultivation of Bacillus subtilis 109GGC020
Successful isolation of this compound begins with the proper cultivation of the producing organism, Bacillus subtilis strain 109GGC020. Optimal growth conditions are crucial for maximizing the yield of the target metabolite.
Table 1: Optimized Culture Conditions for Bacillus subtilis 109GGC020 [2]
| Parameter | Optimal Value |
| Salinity | 18.3 g/L |
| pH | 7.02 |
| Temperature | 24 °C |
Protocol for Cultivation
-
Media Preparation: Prepare Bennett's medium with the following composition per liter of natural seawater[2]:
-
Dextrose: 10 g
-
Yeast Extract: 1 g
-
Beef Extract: 1 g
-
Tryptone: 2 g
-
Adjust the pH to 7.02 before sterilization.
-
-
Inoculation: Inoculate the sterilized medium with a fresh culture of Bacillus subtilis 109GGC020.
-
Fermentation: Incubate the culture at 24 °C with shaking for optimal aeration. The fermentation is typically carried out for 7 days to ensure sufficient production of secondary metabolites.[4]
II. Extraction and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.
A. Extraction
-
Solvent Extraction: After the fermentation period, centrifuge the culture to separate the supernatant from the bacterial cells.
-
Extract the supernatant with an equal volume of ethyl acetate (EtOAc).[2]
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude extract.
B. Chromatographic Purification
The crude extract contains a mixture of metabolites, including Gageotetrins A, B, and C, as well as other lipopeptides like gageostatins.[2][5] A multi-step chromatographic procedure is necessary to isolate this compound.
Table 2: Overview of Chromatographic Purification Steps
| Step | Technique | Stationary Phase | Mobile Phase (General) |
| 1 | Flash Column Chromatography | Silica Gel | Gradient of organic solvents |
| 2 | Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water gradient |
Detailed Protocols:
-
Step 1: Flash Column Chromatography
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or a bioassay to identify the fractions containing the compounds of interest.
-
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Pool and concentrate the active fractions from the flash column chromatography.
-
Dissolve the concentrated sample in the initial mobile phase for HPLC.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile or methanol in water. The exact gradient and flow rate need to be optimized to achieve separation of Gageotetrins A, B, and C.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 220 nm) and collect the peaks corresponding to the different Gageotetrins.
-
Note: Specific details on the HPLC parameters (e.g., column dimensions, flow rate, and precise gradient) for the separation of this compound are not extensively available in the public domain and require optimization.
III. Experimental Workflow and Biosynthetic Pathway
Experimental Workflow
The overall workflow for the isolation of this compound can be visualized as a sequential process from bacterial culture to the purified compound.
Caption: Experimental workflow for this compound isolation.
Biosynthesis of Linear Lipopeptides
This compound, like other bacterial lipopeptides, is synthesized by large multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1] The biosynthesis is a multi-step process that occurs independently of ribosomes.
The regulation of lipopeptide biosynthesis in Bacillus subtilis is a complex process involving quorum sensing and two-component signal transduction systems. The expression of the NRPS genes is often controlled by peptide pheromones like ComX and Phr.[6]
Caption: Generalized signaling pathway for lipopeptide biosynthesis.
IV. Quantitative Data
V. Conclusion
The isolation of this compound from Bacillus subtilis 109GGC020 is a feasible but intricate process requiring careful attention to culture conditions and chromatographic separation. The protocols provided here offer a solid foundation for researchers to embark on the isolation and further investigation of this promising antimicrobial compound. Future work should focus on optimizing the purification strategy to improve yields and on elucidating the specific regulatory mechanisms that govern this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gageostatins A–C, Antimicrobial Linear Lipopeptides from a Marine Bacillus subtilis [mdpi.com]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ovid.com [ovid.com]
- 6. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Gageotetrin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Gageotetrin B, a linear lipopeptide with antimicrobial properties. This compound is a secondary metabolite produced by the marine bacterium Bacillus subtilis. The following sections detail the multi-step purification process, including fermentation, extraction, and chromatographic separation.
Introduction
This compound is a member of the gageotetrin family of linear lipopeptides isolated from Bacillus subtilis.[1][2][3] These compounds have demonstrated notable antimicrobial activities.[1][3] Structurally, this compound is characterized by a peptide chain linked to a fatty acid moiety.[1] Its purification from complex fermentation broths requires a series of systematic steps to achieve high purity. This document outlines a representative workflow and detailed protocols for the successful isolation of this compound.
Purification Workflow Overview
The purification of this compound follows a logical progression from large-scale culture to highly purified compound. The general workflow involves:
-
Fermentation: Large-scale culture of Bacillus subtilis to promote the production of this compound.
-
Extraction: Initial separation of the lipopeptide from the fermentation broth.
-
Chromatographic Purification: A multi-step process typically involving flash chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound from other cellular metabolites and related lipopeptides.
Figure 1: Overall workflow for the purification of this compound.
Experimental Protocols
The following protocols are representative methods for the purification of this compound, based on established procedures for lipopeptides from Bacillus subtilis.
Fermentation of Bacillus subtilis
This protocol describes the culture of Bacillus subtilis for the production of this compound.
Materials:
-
Bacillus subtilis strain (known to produce Gageotetrins)
-
Seed culture medium (e.g., Luria-Bertani broth)
-
Production medium (specific to lipopeptide production)
-
Shaking incubator
-
Fermenter (for large-scale production)
Protocol:
-
Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 180 rpm for 12-16 hours, or until the culture reaches an optical density (OD600) of 0.8-1.0.
-
Production Culture: Inoculate the production medium with the seed culture at a 1-2% (v/v) ratio. The production medium composition can be optimized for lipopeptide yield.
-
Incubation: Incubate the production culture at 30°C with controlled aeration and agitation for 48-72 hours. Monitor the pH and adjust as necessary.
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the bacterial cells from the supernatant containing the secreted lipopeptides.
Extraction of Crude Lipopeptide
This protocol details the extraction of the crude lipopeptide fraction from the fermentation supernatant.
Materials:
-
Fermentation supernatant
-
Ethyl acetate
-
Concentrated HCl
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Acidification: Adjust the pH of the cell-free supernatant to 2.0 with concentrated HCl to precipitate the lipopeptides.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Pooling and Drying: Pool the organic layers and dry them over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude lipopeptide extract.
Flash Column Chromatography
This protocol describes the initial fractionation of the crude extract to separate major classes of compounds.
Materials:
-
Crude lipopeptide extract
-
Silica gel (for normal-phase) or C18 silica (for reversed-phase)
-
Glass column for flash chromatography
-
Solvent system (e.g., a gradient of methanol in chloroform for normal-phase, or a gradient of acetonitrile in water for reversed-phase)
-
Fraction collector
Protocol:
-
Column Packing: Prepare a flash chromatography column with the chosen stationary phase, equilibrated with the initial mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of the solvent system. For example, a stepwise gradient of increasing methanol concentration in chloroform can be used for silica gel.
-
Fraction Collection: Collect fractions of a defined volume and monitor the separation by thin-layer chromatography (TLC).
-
Pooling: Pool the fractions containing the compounds of interest based on the TLC analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides the final purification step to isolate this compound to high purity.
Materials:
-
Semi-purified fractions from flash chromatography
-
RP-HPLC system with a UV detector
-
Semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the semi-purified fractions in a suitable solvent, such as methanol, and filter through a 0.22 µm syringe filter.
-
HPLC Separation: Inject the sample onto the C18 column equilibrated with a starting percentage of Mobile Phase B. Elute with a linear gradient of Mobile Phase B. A representative gradient could be:
-
0-5 min: 30% B
-
5-35 min: 30-80% B
-
35-40 min: 80-100% B
-
40-45 min: 100% B
-
45-50 min: 100-30% B
-
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm and collect the peaks corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a powder.
Quantitative Data
The following table summarizes representative data for the purification of this compound from a 10 L fermentation of Bacillus subtilis. Please note that actual yields may vary depending on the specific fermentation conditions and purification parameters.
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 1500 | ~5 | 100 |
| Flash Chromatography Pool | 350 | ~30 | 23.3 |
| RP-HPLC Purified this compound | 50 | >95 | 3.3 |
Biosynthetic Pathway of this compound
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. This multi-modular enzyme complex sequentially adds the constituent amino acids and the fatty acid chain to assemble the final lipopeptide.
Figure 2: Generalized schematic of the Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.
Conclusion
The protocols outlined in these application notes provide a robust framework for the purification of this compound from Bacillus subtilis. The multi-step approach, combining extraction and chromatographic techniques, is essential for obtaining a highly pure product suitable for further research and development. The provided workflow, protocols, and data serve as a valuable resource for scientists working on the isolation and characterization of novel lipopeptides.
References
Application Notes and Protocols: Gageotetrin B Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It belongs to a unique class of di- and tetrapeptides linked to a novel fatty acid. This compound, along with its analogs Gageotetrin A and C, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Notably, these compounds exhibit low cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic window. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.
Mechanism of Action
The antimicrobial activity of lipopeptides like this compound is primarily attributed to their interaction with and disruption of the microbial cell membrane. The cationic nature of the peptide portion of the molecule is drawn to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This initial electrostatic interaction facilitates the insertion of the lipid tail into the membrane bilayer, leading to membrane destabilization, increased permeability, and ultimately, cell death.
Gageotetrin B: Application Notes and Protocols for Use as a Biopesticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis (strain 109GGC020).[1][2][3] It belongs to a class of non-cytotoxic antimicrobial compounds that have demonstrated significant potential as biopesticides.[1][2][4] Notably, this compound has exhibited potent antifungal activity against a range of plant pathogens, making it a promising candidate for the development of novel, environmentally friendly crop protection strategies.[2][3] Unlike many conventional fungicides, this compound has been shown to be non-cytotoxic to human cell lines, highlighting its potential for safe application in agriculture.[1][4][5][6][7]
This document provides detailed application notes and experimental protocols for researchers interested in evaluating this compound as a biopesticide.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated a broad spectrum of antimicrobial activity, with particularly strong inhibitory effects against fungal plant pathogens.[1][2] Quantitative data on its efficacy, primarily expressed as Minimum Inhibitory Concentration (MIC), are summarized below.
Table 1: Antifungal Activity of this compound
| Fungal Pathogen | Host Plant(s) | MIC (µM) | MIC (µ g/disk ) | Reference(s) |
| Magnaporthe oryzae Triticum (MoT) | Wheat | - | 1.5 | [2] |
| Phytophthora capsici | Cucumber, Chili, Tomato | - | - | [1] |
| Rhizoctonia solani | Various | 0.01 - 0.06 | - | [1] |
| Botrytis cinerea | Various | 0.01 - 0.06 | - | [1] |
| Colletotrichum acutatum | Various | 0.01 - 0.06 | - | [1] |
Table 2: Antibacterial Activity of this compound
| Bacterial Pathogen | Gram Stain | MIC (µM) | Reference(s) |
| Staphylococcus aureus | Positive | 0.01 - 0.06 | [1] |
| Bacillus subtilis | Positive | 0.01 - 0.06 | [1] |
| Salmonella typhi | Negative | 0.01 - 0.06 | [1] |
| Pseudomonas aeruginosa | Negative | 0.01 - 0.06 | [1] |
Mechanism of Action
The primary mechanism of action for this compound and other lipopeptides is believed to be the disruption of the fungal cell membrane.[8] The amphiphilic nature of these molecules allows them to interact with the lipid bilayer, leading to increased membrane permeability, the formation of pores, and subsequent leakage of cellular contents, ultimately resulting in cell death.[8] While the precise signaling pathways affected by this compound are still under investigation, the current understanding points to a direct physical interaction with the cell membrane rather than the inhibition of a specific enzymatic pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for evaluating the antifungal activity of this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[1]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
This compound
-
Fungal pathogen of interest
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Spectrophotometer
-
Incubator
-
Sterile pipette tips and tubes
Procedure:
-
Inoculum Preparation:
-
Culture the fungal pathogen on an appropriate agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.
-
Harvest spores by flooding the plate with sterile saline (0.85% NaCl) and gently scraping the surface with a sterile loop.
-
Adjust the spore suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer or by spectrophotometric correlation.
-
Dilute the adjusted spore suspension 1:50 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10^4 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve a range of desired concentrations.
-
-
Assay Plate Setup:
-
Add 100 µL of each this compound dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (medium only) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the fungal pathogen for 24-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm).
-
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Interaction of antimicrobial cyclic lipopeptides from Bacillus subtilis influences their effect on spore germination and membrane permeability in fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Susceptibility Testing of Gageotetrin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antifungal activity of Gageotetrin B, a linear lipopeptide with known antimicrobial properties. The following methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and can be adapted for screening and evaluating the efficacy of this compound against various fungal pathogens.
Introduction to this compound
This compound is a linear lipopeptide isolated from a marine bacterium, Bacillus subtilis. Like other lipopeptides, its mode of action is believed to involve the perturbation of the fungal cell membrane.[1][2] This class of compounds has garnered interest for its potential as a source of new antifungal agents, particularly in light of increasing drug resistance. This compound has demonstrated significant in vitro activity against phytopathogenic fungi.[2] These protocols are designed to facilitate further investigation into its antifungal spectrum and potency.
Data Presentation: Antifungal Activity of this compound and Related Lipopeptides
The following tables summarize the reported minimum inhibitory concentration (MIC) values for this compound and other related lipopeptides against various fungal species. This data is crucial for selecting appropriate concentration ranges for susceptibility testing.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC | Method | Reference |
| Magnaporthe oryzae Triticum | 1.5 µ g/disk | Disk Diffusion | [2] |
Table 2: Antifungal Activity of Related Gageopeptides (A-D)
| Fungal Species | Gageopeptide A (µM) | Gageopeptide B (µM) | Gageopeptide C (µM) | Gageopeptide D (µM) | Method | Reference |
| Rhizoctonia solani | 0.02-0.06 | 0.02-0.06 | 0.02-0.06 | 0.02-0.06 | Broth Dilution | [3][4] |
| Botrytis cinerea | 0.02-0.06 | 0.02-0.06 | 0.02-0.06 | 0.02-0.06 | Broth Dilution | [3][4] |
| Colletotrichum acutatum | 0.02-0.06 | 0.02-0.06 | 0.02-0.06 | 0.02-0.06 | Broth Dilution | [3][4] |
Table 3: Antifungal Activity of Related Gageostatins (A-C)
| Fungal Species | Gageostatin A (µg/mL) | Gageostatin B (µg/mL) | Gageostatin C (µg/mL) | Method | Reference |
| Rhizoctonia solani | 4-32 | 4-32 | 4-32 | Not Specified | [1][5][6] |
| Botrytis cinerea | 4-32 | 4-32 | 4-32 | Not Specified | [1][5][6] |
| Colletotrichum acutatum | 4-32 | 4-32 | 4-32 | Not Specified | [1][5][6] |
Experimental Protocols
Broth Microdilution Assay
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7] The protocol described here is adapted from the CLSI M27-A3 guidelines.[7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
96-well, U-shaped bottom polystyrene microtiter plates
-
Fungal isolate(s) of interest
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or water
-
0.5 McFarland standard
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL). Further dilutions should be made in RPMI-1640 medium. The final concentration of the solvent should not exceed 1% and should be tested for its own antifungal activity.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm.[9] This corresponds to approximately 1-5 x 10^6 cells/mL.
-
Prepare a working inoculum by diluting the stock suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.[7]
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the working fungal inoculum to each well containing the diluted this compound.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours. For slower-growing fungi like Cryptococcus species, incubation may need to be extended to 72 hours.[10]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant reduction in turbidity (typically ≥50%) compared to the positive control.[10] This can be determined visually or by using a microplate reader.
-
Broth Microdilution Assay Workflow
Disk Diffusion Assay
This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution for assessing antifungal susceptibility.[9][11]
Objective: To determine the susceptibility of a fungal isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Fungal isolate(s) of interest
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (MHA-GMB)[9]
-
Sterile cotton swabs
-
Calipers or ruler
Protocol:
-
Preparation of this compound Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Apply a known amount of the this compound solution to sterile filter paper disks and allow the solvent to evaporate completely. The amount per disk should be based on preliminary MIC data (e.g., 1.5 µ g/disk as a starting point for Magnaporthe oryzae Triticum).[2]
-
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted fungal suspension and streak it evenly across the entire surface of the MHA-GMB agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 10-15 minutes before applying the disks.[12]
-
-
Application of Disks and Incubation:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Disk Diffusion Assay Workflow
Flow Cytometry-Based Assay
Flow cytometry offers a rapid method for assessing antifungal susceptibility by measuring cell viability or metabolic activity.[13][14][15]
Objective: To rapidly assess the effect of this compound on fungal cell viability.
Materials:
-
This compound
-
Fungal isolate(s) of interest
-
RPMI-1640 medium
-
Propidium iodide (PI) or other viability stain
-
Flow cytometer
-
Test tubes
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension in RPMI-1640 medium to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Incubation with this compound:
-
In test tubes, add the fungal inoculum to various concentrations of this compound.
-
Include a positive control (inoculum without this compound) and a negative control (heat-killed inoculum).
-
Incubate the tubes at 35°C for a shorter duration than traditional methods (e.g., 4-8 hours).[13]
-
-
Staining:
-
After incubation, add a viability stain such as propidium iodide to each tube. PI can only enter cells with compromised membranes, thus staining non-viable cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence of the stained cells.
-
The percentage of fluorescent (non-viable) cells is indicative of the antifungal activity of this compound at each concentration.
-
Flow Cytometry Assay Workflow
Signaling Pathways and Logical Relationships
The primary mechanism of action for lipopeptides like this compound is the disruption of the fungal cell membrane.[1] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This direct action on the cell membrane is a key advantage as it is less susceptible to the development of resistance compared to drugs that target specific enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-cytotoxic Antifungal Agents: Isolation and Structures of Gageopeptides A–D from a Bacillus Strain 109GGC020 [agris.fao.org]
- 5. Gageostatins A–C, Antimicrobial Linear Lipopeptides from a Marine Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gageostatins A-C, antimicrobial linear lipopeptides from a marine Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Rapid susceptibility testing of fungi by flow cytometry using vital staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A flow cytometry method for testing the susceptibility of Cryptococcus spp. to amphotericin B | Revista Iberoamericana de Micología [elsevier.es]
Spectroscopic Data Analysis of Gageotetrins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrins are a group of linear lipopeptides isolated from the marine bacterium Bacillus subtilis.[1] These compounds have garnered interest within the scientific community due to their notable antimicrobial properties. Structurally, they consist of a di- or tetrapeptide chain linked to a fatty acid moiety. This unique composition contributes to their biological activity, which includes potent antimicrobial effects without significant cytotoxicity to human cell lines.[1]
This document provides detailed application notes and protocols for the spectroscopic analysis of Gageotetrins A, B, and C. It is intended to serve as a comprehensive guide for researchers involved in the isolation, characterization, and further development of these promising antimicrobial agents. Due to the limited public availability of specific experimental spectroscopic data for Gageotetrins, representative data from the closely related Gageostatin lipopeptides are provided for illustrative purposes.
Data Presentation: Spectroscopic Data
The structural elucidation of Gageotetrins relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).
Physicochemical and Mass Spectrometry Data of Gageotetrins
| Compound | Molecular Formula | Molecular Weight (Da) | HR-ESIMS (m/z) [M+H]⁺ |
| Gageotetrin A | C₂₅H₄₇N₃O₇ | 501.66 | Data not available in cited literature |
| Gageotetrin B | C₃₈H₇₀N₄O₁₀ | 743.0 | Data not available in cited literature |
| Gageotetrin C | C₃₇H₆₈N₄O₉ | 713.0 | Data not available in cited literature |
Note: The specific HR-ESIMS data for Gageotetrins A, B, and C were not available in the reviewed literature. The molecular formulas and weights are sourced from publicly available databases.
Illustrative NMR Spectroscopic Data
Table 1: ¹H NMR Data of Gageostatin A (in CD₃OD) [2]
| Position | δH (ppm), mult. (J in Hz) |
| Fatty Acid Moiety | |
| 2 | 2.44 (dd, 15.2, 3.2), 2.36 (dd, 15.2, 9.2) |
| 3 | 3.93 (m) |
| 4 | 1.45 (m), 1.34 (m) |
| 5-10 | 1.29 (br s) |
| 11 | 1.51 (m) |
| 12 | 1.17 (m), 1.29 (m) |
| 13 | 0.87 (d, 6.4) |
| 14 | 0.86 (t, 7.2) |
| Amino Acid Residues | |
| Leu-1 α | 4.29 (t, 7.2) |
| Leu-1 β | 1.67 (m) |
| Leu-1 γ | 1.67 (m) |
| Leu-1 δ | 0.94 (d, 6.4), 0.92 (d, 6.4) |
| Gln-2 α | 4.33 (dd, 8.8, 4.8) |
| Gln-2 β | 2.11 (m), 1.98 (m) |
| Gln-2 γ | 2.30 (t, 7.6) |
| Tyr-3 α | 4.57 (dd, 8.8, 5.2) |
| Tyr-3 β | 3.06 (dd, 14.0, 5.2), 2.89 (dd, 14.0, 8.8) |
| Tyr-3 2',6' | 7.05 (d, 8.4) |
| Tyr-3 3',5' | 6.70 (d, 8.4) |
| Leu-4 α | 4.29 (t, 7.2) |
| Leu-4 β | 1.67 (m) |
| Leu-4 γ | 1.67 (m) |
| Leu-4 δ | 0.94 (d, 6.4), 0.92 (d, 6.4) |
| Leu-5 α | 4.29 (t, 7.2) |
| Leu-5 β | 1.67 (m) |
| Leu-5 γ | 1.67 (m) |
| Leu-5 δ | 0.94 (d, 6.4), 0.92 (d, 6.4) |
| Asn-6 α | 4.51 (dd, 8.8, 4.8) |
| Asn-6 β | 2.68 (dd, 15.6, 4.8), 2.59 (dd, 15.6, 8.8) |
| Ser-7 α | 4.13 (t, 4.4) |
| Ser-7 β | 3.73 (dd, 11.2, 4.4), 3.66 (dd, 11.2, 4.4) |
Table 2: ¹³C NMR Data of Gageostatin A (in CD₃OD) [2]
| Position | δC (ppm) |
| Fatty Acid Moiety | |
| 1 | 174.9 |
| 2 | 44.5 |
| 3 | 68.9 |
| 4 | 39.8 |
| 5 | 26.7 |
| 6 | 30.8 |
| 7 | 30.8 |
| 8 | 30.5 |
| 9 | 28.1 |
| 10 | 37.9 |
| 11 | 30.1 |
| 12 | 19.8 |
| 13 | 14.4 |
| 14 | 11.7 |
| Amino Acid Residues | |
| Leu-1 C=O | 175.2 |
| Leu-1 α | 53.8 |
| Leu-1 β | 41.9 |
| Leu-1 γ | 25.9 |
| Leu-1 δ | 23.3, 22.0 |
| Gln-2 C=O | 175.4 |
| Gln-2 α | 54.1 |
| Gln-2 β | 28.9 |
| Gln-2 γ | 32.5 |
| Gln-2 δ | 178.4 |
| Tyr-3 C=O | 174.3 |
| Tyr-3 α | 57.0 |
| Tyr-3 β | 38.2 |
| Tyr-3 1' | 128.8 |
| Tyr-3 2',6' | 131.6 |
| Tyr-3 3',5' | 116.3 |
| Tyr-3 4' | 157.8 |
| Leu-4 C=O | 175.2 |
| Leu-4 α | 53.8 |
| Leu-4 β | 41.9 |
| Leu-4 γ | 25.9 |
| Leu-4 δ | 23.3, 22.0 |
| Leu-5 C=O | 175.2 |
| Leu-5 α | 53.8 |
| Leu-5 β | 41.9 |
| Leu-5 γ | 25.9 |
| Leu-5 δ | 23.3, 22.0 |
| Asn-6 C=O | 174.5 |
| Asn-6 α | 52.8 |
| Asn-6 β | 38.3 |
| Asn-6 CONH₂ | 176.8 |
| Ser-7 C=O | 173.6 |
| Ser-7 α | 58.1 |
| Ser-7 β | 62.9 |
Experimental Protocols
The following protocols are adapted from methodologies used for the isolation and analysis of similar lipopeptides and can be applied to the study of Gageotetrins.
Fermentation and Extraction
Objective: To cultivate the Bacillus subtilis strain and extract the crude lipopeptide mixture.
Protocol:
-
Prepare a suitable liquid culture medium (e.g., Marine Broth 2216) and inoculate with a fresh culture of Bacillus subtilis.
-
Incubate the culture at an optimal temperature (e.g., 28-30 °C) with shaking (e.g., 150-200 rpm) for a period of 5-7 days to allow for sufficient production of secondary metabolites.
-
After incubation, centrifuge the culture broth at high speed (e.g., 8,000 x g for 20 minutes) to separate the bacterial cells from the supernatant.
-
Acidify the cell-free supernatant to a pH of 2.0 using a strong acid (e.g., 6M HCl) to precipitate the lipopeptides.
-
Allow the precipitate to form overnight at 4 °C.
-
Collect the precipitate by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Resuspend the precipitate in a minimal amount of a suitable solvent (e.g., methanol) for further purification.
Purification of Gageotetrins
Objective: To isolate individual Gageotetrins from the crude extract.
Protocol:
-
Subject the crude extract to solid-phase extraction (SPE) using a C18 cartridge to remove salts and highly polar impurities. Elute the lipopeptides with a gradient of methanol in water.
-
Further purify the lipopeptide-containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Employ a C18 column and a gradient elution system, for example, a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm.
-
Collect the fractions corresponding to the peaks of interest and concentrate them under vacuum to remove the solvent.
Spectroscopic Analysis
Objective: To obtain detailed structural information of the purified Gageotetrins.
Protocol:
-
Mass Spectrometry:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can aid in sequencing the peptide portion of the molecule.
-
-
NMR Spectroscopy:
-
Dissolve approximately 1-5 mg of the purified compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR: Acquire ¹H and ¹³C spectra to identify the types of protons and carbons present.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the peptide and connecting it to the fatty acid chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can provide information on the conformation of the molecule.
-
-
Mandatory Visualizations
Experimental Workflow for Gageotetrin Analysis
Caption: Experimental workflow for the isolation and analysis of Gageotetrins.
Proposed Signaling Pathway for Antimicrobial Action of Lipopeptides
Caption: Proposed mechanism of antimicrobial action for Bacillus lipopeptides.
References
Application Notes and Protocols for the Structural Analysis of Gageotetrin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gageotetrin B is a linear lipopeptide isolated from a marine strain of Bacillus subtilis.[1][2] Lipopeptides produced by Bacillus species are of significant interest to the pharmaceutical and biotechnology industries due to their diverse biological activities, including antimicrobial and cytotoxic properties. The structural elucidation of these complex natural products is a critical step in understanding their mechanism of action and potential for therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of novel compounds like this compound, providing detailed insights into the molecular framework, including the sequence of amino acids and the structure of the fatty acid chain.
This document provides a detailed overview of the application of NMR spectroscopy for the structural analysis of this compound. It includes a summary of the necessary NMR experiments, generalized experimental protocols, and a visual representation of the analytical workflow.
Structural Elucidation of this compound: An NMR-Based Approach
The structural determination of this compound, a linear lipopeptide, relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments provide information on the chemical environment of individual atoms and their connectivity, allowing for the assembly of the complete molecular structure.
Key NMR Experiments for this compound Analysis:
-
¹H NMR (Proton NMR): Provides information about the number and chemical environment of protons in the molecule. This is the starting point for structural analysis, revealing the presence of amino acid residues and the fatty acid chain.
-
¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms, distinguishing between carbonyls, alpha-carbons, and carbons in the fatty acid tail.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying the spin systems of individual amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms. It allows for the assignment of protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. This is vital for connecting the individual amino acid spin systems to build the peptide sequence and to link the fatty acid moiety to the peptide backbone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): 2D homonuclear experiments that identify protons that are close in space, regardless of their bonding. These are used to determine the stereochemistry and conformation of the molecule.
Data Presentation
Due to the unavailability of the specific NMR data for this compound in the public domain, the following tables are presented with illustrative data based on typical chemical shifts for amino acids and fatty acids found in similar lipopeptides. These tables are intended to serve as a template for the presentation of actual experimental data.
Table 1: Illustrative ¹H and ¹³C NMR Data for the Amino Acid Residues of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
| Position | Amino Acid | δH (ppm) | δC (ppm) | Key HMBC Correlations (H to C) |
| 1 | Leu | NH: 8.15 (d, J=7.8) | C=O: 173.5 | NH to Cα, C=O |
| α-H: 4.20 (m) | Cα: 52.8 | α-H to Cβ, Cγ, C=O | ||
| β-H: 1.65 (m) | Cβ: 40.5 | |||
| γ-H: 1.50 (m) | Cγ: 24.8 | |||
| δ-CH₃: 0.90 (d, J=6.5) | Cδ: 22.5, 23.0 | |||
| 2 | Glu | NH: 8.30 (d, J=8.0) | C=O: 174.0 | NH to Cα, C=O |
| α-H: 4.35 (m) | Cα: 54.0 | α-H to Cβ, Cγ, C=O | ||
| β-H: 1.95, 2.10 (m) | Cβ: 28.0 | |||
| γ-H: 2.30 (t, J=7.5) | Cγ: 30.5 | |||
| δ-COOH: 12.10 (s) | Cδ: 175.5 | |||
| 3 | Leu | NH: 8.05 (d, J=7.5) | C=O: 173.8 | NH to Cα, C=O |
| α-H: 4.15 (m) | Cα: 53.0 | α-H to Cβ, Cγ, C=O | ||
| ... | ... | ... | ... | ... |
Table 2: Illustrative ¹H and ¹³C NMR Data for the Fatty Acid Moiety of this compound.
| Position | δH (ppm) | δC (ppm) | Key HMBC Correlations (H to C) |
| 1' (C=O) | - | 172.0 | - |
| 2' (CH₂) | 2.25 (t, J=7.5) | 35.0 | H-2' to C-1', C-3', C-4' |
| 3' (CH-OH) | 3.90 (m) | 68.0 | H-3' to C-2', C-4', C-5' |
| 4' (CH₂) | 1.45 (m) | 37.5 | |
| ... | ... | ... | ... |
| 11' (CH) | 1.55 (m) | 34.5 | |
| 12' (CH₃) | 0.85 (d, J=6.8) | 19.5 | |
| 13' (CH₃) | 0.88 (d, J=6.8) | 20.0 |
Experimental Protocols
The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound. The specific parameters should be optimized for the instrument and sample.
1. Sample Preparation
-
Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the need to observe exchangeable protons (e.g., NH, OH).
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts, although modern spectrometers can reference to the residual solvent signal.
2. 1D NMR Data Acquisition (¹H and ¹³C)
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.
-
3. 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
General Parameters: For all 2D experiments, the spectral widths in both dimensions should be set to encompass all relevant signals. The number of increments in the indirect dimension (F1) will determine the resolution in that dimension and will impact the total experiment time.
-
COSY:
-
Pulse Program: cosygpmf or similar gradient-selected COSY.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2 or a similar sensitivity-enhanced, gradient-selected HSQC.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Number of Scans: 4-16 per increment.
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC.
-
nJ(CH) Coupling Constant: Optimized for long-range couplings (e.g., 8 Hz).
-
Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C).
-
Number of Scans: 16-64 per increment.
-
Visualizations
The following diagrams illustrate the workflow for the structural analysis of this compound and the key correlations used in this process.
Caption: Workflow for the structural elucidation of this compound.
Caption: Key 2D NMR correlations for this compound structural analysis.
References
Application Notes and Protocols for Controlling Wheat Blast Disease with Gageotetrin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Gageotetrin B, a linear lipopeptide with significant potential for the control of wheat blast disease caused by the fungus Magnaporthe oryzae pathotype Triticum (MoT). This document includes a summary of its antifungal activity, detailed experimental protocols for its evaluation, and diagrams illustrating its proposed mechanism of action and experimental workflows.
Introduction
Wheat blast, a devastating disease caused by Magnaporthe oryzae Triticum (MoT), poses a significant threat to global food security.[1][2] The rapid emergence and spread of this disease necessitate the development of novel and effective control strategies. This compound, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020, has demonstrated potent inhibitory effects against MoT in both laboratory and detached leaf assays.[1][2][3] These findings suggest that this compound is a promising candidate for the development of a new generation of biopesticides for the management of wheat blast.
Antifungal Activity of this compound
This compound exhibits a multi-pronged approach to inhibiting the growth and development of the wheat blast pathogen. Its mode of action is believed to involve the disruption of key fungal processes such as protein synthesis, cell wall biosynthesis, and melanin biosynthesis.[1] This leads to a cascade of effects including the inhibition of mycelial growth, suppression of conidia formation (conidiogenesis), reduced conidial germination, and the formation of deformed germ tubes and abnormal appressoria.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against Magnaporthe oryzae Triticum.
Table 1: In Vitro Mycelial Growth Inhibition of M. oryzae Triticum
| Compound | Minimum Inhibitory Concentration (MIC) (μ g/disk ) |
| This compound | 1.5 |
| Gageopeptide A | 10.0 |
| Gageopeptide B | 10.0 |
| Gageopeptide C | 2.5 |
| Gageopeptide D | 2.5 |
Data sourced from a study by Chakraborty et al. (2020)[1][2][3]
Table 2: Effect on Conidial Germination and Morphological Development of M. oryzae Triticum
| Treatment (at 50 μg/ml) | Conidial Germination (%) | Deformed Germ Tubes (%) | Abnormal Appressoria Formation |
| This compound | 45 ± 2.9 | 41 ± 3.8 | Observed in remaining germinated conidia |
| Gageopeptide A | 61 ± 2.1 | - | - |
| Gageopeptide B | 51 ± 2.1 | - | - |
| Gageopeptide C | 52 ± 1.5 | - | - |
| Gageopeptide D | 25 ± 1.7 | - | - |
| Water (Control) | 100 | 0 | Normal |
| Nativo® WG75 (Fungicide) | 0 | - | - |
Data represents observations after 6 hours for germination and 12-24 hours for morphological changes.[1][3] Data for deformed germ tubes and abnormal appressoria for Gageopeptides A, B, C, and D were not specified in the source material.
Table 3: Suppression of Wheat Blast Disease on Detached Leaves
| Treatment (at 1,000 μg/ml) | Average Lesion Length (mm) |
| This compound | 1.5 ± 0.1 |
| Gageopeptide A | 1.5 ± 0.2 |
| Gageopeptide B | 1.6 ± 0.2 |
| Gageopeptide C | 1.8 ± 0.1 |
| Gageopeptide D | 1.8 ± 0.1 |
| Control (Water with 1% DMSO) | Significantly larger lesions |
Data recorded after incubation period.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound against M. oryzae Triticum.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the mycelial growth of M. oryzae Triticum.
Materials:
-
This compound
-
Magnaporthe oryzae Triticum (e.g., strain BTJP 4(5))
-
Potato Dextrose Agar (PDA) medium
-
Sterile paper discs (6 mm diameter)
-
Sterile Petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Incubator (25°C)
-
Micropipettes and sterile tips
Procedure:
-
Fungal Culture: Culture M. oryzae Triticum on PDA plates and incubate at 25°C for 7-8 days.[1]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. From the stock, create a series of dilutions to achieve final concentrations for testing (e.g., starting from a high concentration and performing serial dilutions).
-
Disc Application: Impregnate sterile paper discs with 20 μl of each this compound dilution. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculation: Place a small block of actively growing M. oryzae Triticum mycelia at the center of a fresh PDA plate.[1]
-
Treatment Application: Place the impregnated paper discs at a specified distance from the fungal inoculum on the agar surface.
-
Controls: Use a paper disc treated with DMSO as a negative control and a disc with a known fungicide (e.g., Nativo® WG75) as a positive control.
-
Incubation: Incubate the plates at 25°C and observe the inhibition of mycelial growth daily.
-
Data Collection: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus around the disc.
Protocol 2: Conidial Germination and Appressoria Formation Assay
Objective: To assess the effect of this compound on conidial germination and the morphological development of germ tubes and appressoria.
Materials:
-
This compound solution (e.g., 50 μg/ml)
-
Conidial suspension of M. oryzae Triticum (1 x 10^5 conidia/ml)
-
Multi-well plates
-
Microscope with imaging capabilities
-
Incubator (28°C)
Procedure:
-
Preparation of Treatments: Prepare a 50 μg/ml solution of this compound in sterile distilled water. The final concentration of DMSO should not exceed 1%.[1]
-
Inoculation: In the wells of a multi-well plate, mix the this compound solution with the conidial suspension.
-
Controls: Use sterile water with 1% DMSO as a negative control and a solution of a commercial fungicide as a positive control.
-
Incubation: Incubate the plate at 28°C.
-
Data Collection:
Protocol 3: Detached Leaf Assay for Disease Suppression
Objective: To evaluate the in vivo efficacy of this compound in suppressing wheat blast disease on detached wheat leaves.
Materials:
-
This compound solution (e.g., 1,000 μg/ml)
-
Healthy wheat seedlings (five-leaf stage)
-
Conidial suspension of M. oryzae Triticum (1 x 10^5 conidia/ml)
-
Sterile dishes with moist absorbent paper
-
Incubator with controlled light and humidity (28°C, 100% RH)
Procedure:
-
Leaf Preparation: Detach healthy leaves from wheat seedlings at the five-leaf stage.
-
Treatment Application: Place the detached leaves in sterile dishes lined with moist absorbent paper. Apply three 20 μl droplets of the 1,000 μg/ml this compound solution onto each leaf and allow it to be absorbed for 15 minutes.[1]
-
Inoculation: Inoculate the treated leaf surfaces with the M. oryzae Triticum conidial suspension.
-
Controls: Use leaves treated with sterile water containing 1% DMSO as a negative control and leaves treated with a commercial fungicide as a positive control.
-
Incubation: Incubate the dishes at 28°C with 100% relative humidity, initially in darkness for 30 hours, followed by constant light for 2 days.[1]
-
Data Analysis: Measure the diameter of the resulting wheat blast lesions on the leaves. The experiment should be repeated multiple times for statistical validity.[1]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed inhibitory effects of this compound on Magnaporthe oryzae Triticum.
Potential Induction of Systemic Resistance in Wheat
While direct evidence for this compound is pending, lipopeptides from Bacillus species are known to induce systemic resistance (ISR) in plants.
Caption: Hypothetical model of Induced Systemic Resistance (ISR) in wheat by this compound.
Experimental Workflow for Detached Leaf Assay
Caption: Workflow for evaluating this compound efficacy using a detached leaf assay.
Conclusion and Future Directions
This compound has emerged as a potent natural compound for the control of wheat blast disease in laboratory settings. Its multifaceted inhibitory action against Magnaporthe oryzae Triticum makes it an attractive candidate for further development as a biopesticide. Future research should focus on elucidating the precise molecular targets of this compound within the fungal cell. Furthermore, large-scale field trials are essential to validate its efficacy under real-world agricultural conditions and to develop effective formulations for practical application.[1][4][5] The investigation of its potential to induce systemic resistance in wheat also warrants further study.
References
- 1. Frontiers | Inhibitory Effects of Linear Lipopeptides From a Marine Bacillus subtilis on the Wheat Blast Fungus Magnaporthe oryzae Triticum [frontiersin.org]
- 2. Inhibitory Effects of Linear Lipopeptides From a Marine Bacillus subtilis on the Wheat Blast Fungus Magnaporthe oryzae Triticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Zoospore Motility Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoospores are motile asexual spores that utilize flagella for locomotion in aqueous environments. In many pathogenic oomycetes and fungi, zoospores are the primary infective propagules, responsible for locating and infecting host organisms. The inhibition of zoospore motility is, therefore, a key strategy in the development of novel fungicides and anti-infective agents. These application notes provide detailed protocols and methodologies for testing the inhibition of zoospore motility, aimed at researchers, scientists, and professionals in drug development.
Principles of Zoospore Motility Assays
The fundamental principle behind zoospore motility assays is the exposure of a motile zoospore population to a test compound and the subsequent quantification of any changes in their movement. This can range from a complete cessation of movement to more subtle effects like reduced velocity or altered swimming patterns. Assays can be qualitative, providing a simple "motile" vs. "non-motile" readout, or quantitative, providing precise measurements of motility parameters.
Experimental Protocols
Protocol 1: General Zoospore Production
This protocol provides a generalized method for producing zoospores from oomycete cultures, which can be adapted based on the specific species.
Materials:
-
Actively growing culture of the oomycete species (e.g., Phytophthora, Pythium) on a suitable solid medium (e.g., V8 agar, cornmeal agar).
-
Sterile distilled water or sterile pond water.
-
Petri dishes.
-
Scalpel or cork borer.
-
Incubator.
-
Hemocytometer or automated cell counter.
Procedure:
-
From the leading edge of an actively growing culture, excise several small agar plugs using a sterile scalpel or cork borer.
-
Place the agar plugs in a sterile Petri dish and flood with sterile distilled water or pond water. The choice of liquid can influence zoospore release.
-
Incubate the plates under appropriate conditions of light and temperature to induce sporangia formation. These conditions are species-specific and should be optimized.
-
To trigger zoospore release, a cold shock is often effective. Transfer the plates to a lower temperature (e.g., 4°C) for 15-30 minutes.
-
Return the plates to room temperature. Zoospore release typically occurs within 30-60 minutes.
-
Collect the zoospore suspension by gently pipetting the liquid from the Petri dish.
-
Determine the zoospore concentration using a hemocytometer or an automated cell counter and adjust to the desired concentration for the motility assay.
Protocol 2: Microscopic Motility Inhibition Assay
This is a fundamental and widely used method for assessing the effect of compounds on zoospore motility.
Materials:
-
Zoospore suspension (adjusted to a known concentration, e.g., 1 x 10^4 zoospores/mL).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO, ethanol).
-
Multi-well plates (e.g., 24-well or 96-well).
-
Microscope with bright-field or dark-field optics.
-
Micropipettes.
-
Timer.
Procedure:
-
Pipette a defined volume of the zoospore suspension into the wells of a multi-well plate.
-
Add the test compound at various concentrations to the wells. Include a solvent control (zoospores with solvent only) and a negative control (zoospores in water).
-
At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), observe the zoospores under the microscope.
-
Assess motility qualitatively (motile vs. non-motile) or quantitatively by counting the number of motile zoospores in a defined field of view.
-
The percentage of motility inhibition can be calculated using the formula: % Inhibition = [(Motile in control - Motile in treatment) / Motile in control] x 100
-
The lowest concentration of the compound that causes complete inhibition of motility is the Minimum Inhibitory Concentration (MIC).
Protocol 3: Automated Motility Tracking Assay
For more detailed and high-throughput analysis, automated tracking of zoospore movement is recommended.
Materials:
-
Same as Protocol 2.
-
Microscope equipped with a digital camera capable of video recording.
-
Image analysis software with tracking capabilities (e.g., ImageJ with appropriate plugins, ToxTrac, Tracktor).[1][2]
Procedure:
-
Prepare the multi-well plates with zoospore suspension and test compounds as described in Protocol 2.
-
At each time point, record a short video (e.g., 10-30 seconds) of the zoospores in each well.
-
Import the video files into the image analysis software.
-
Use the software's tracking functions to analyze the movement of individual zoospores.
-
The software can provide quantitative data on various parameters, including:
-
Velocity (average and maximum).
-
Total distance traveled.
-
Displacement (net change in position).
-
Turning angle and frequency.
-
-
Compare the motility parameters of treated zoospores to the control to determine the inhibitory effects of the compound.
Data Presentation
Quantitative data from motility inhibition assays should be summarized in tables for clear comparison.
Table 1: Inhibitory Effects of Various Compounds on Zoospore Motility
| Compound | Target Organism | Assay Type | Parameter | Value | Reference |
| Fungicides | |||||
| Metalaxyl | Phytophthora sojae | Germling Growth | IC50 | > 2.0 mg/mL (complete inhibition of germination) | [3] |
| Fluopicolide | Phytophthora infestans | Zoospore Motility | MIC (1h) | 0.068 - 0.107 µg/mL | [4] |
| Mandipropamid | Phytophthora infestans | Mycelial Growth | EC50 | 0.02 - 2.98 µg/mL | [4] |
| Natural Products | |||||
| Staurosporine | Plasmopara viticola | Zoospore Motility | IC50 | Not specified | |
| Gageopeptides A & B | Phytophthora capsici | Zoospore Motility | MIC | 0.02 - 0.06 µM | [5] |
| Ion Channel Blockers | |||||
| LaCl₃ | Spongospora subterranea | Zoospore Motility | % Inhibition | 100% at 100 µM | [6] |
| GdCl₃ | Spongospora subterranea | Zoospore Motility | % Inhibition | 100% at 50 µM | [6] |
| Trifluoperazine | Spongospora subterranea | Zoospore Motility | Swimming Speed | Significantly reduced at 5 µM | [6] |
| Amiloride hydrochloride | Spongospora subterranea | Zoospore Chemotaxis | % Inhibition | 80.7% at 200 µM | [6] |
| EGTA | Spongospora subterranea | Zoospore Chemotaxis | % Inhibition | 94.9% at 1 mM | [6] |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for testing zoospore motility inhibition.
Signaling Pathways in Zoospore Motility and Chemotaxis
The motility and chemotactic responses of zoospores are governed by complex signaling pathways that perceive external cues and translate them into flagellar movement. Two of the most well-characterized pathways involve G-protein coupled receptors (GPCRs) and calcium (Ca²⁺) signaling.
G-Protein Signaling Pathway
Caption: A simplified diagram of the G-protein signaling pathway in zoospores.
Calcium Signaling Pathway
References
- 1. GPCR-bigrams: Enigmatic signaling components in oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytophthora zoospores: From perception of environmental signals to inoculum formation on the host-root surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Lipopeptide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopeptides are a class of molecules consisting of a lipid tail linked to a peptide chain.[1][2] This amphipathic nature allows them to interact with cell membranes, leading to a wide range of biological activities.[1][3][4] Lipopeptides are produced by various microorganisms, including bacteria and fungi, and exhibit diverse functions such as antimicrobial, antifungal, antitumor, and immunomodulatory effects.[1][3][4][5] Their potent and varied bioactivities make them promising candidates for the development of new therapeutic agents.[6][7]
This document provides detailed protocols for a panel of key experiments to comprehensively assess the bioactivity of novel lipopeptides. The assays described herein are designed to evaluate their antimicrobial efficacy, cytotoxicity against mammalian cells, and immunomodulatory potential, specifically their anti-inflammatory properties. Adherence to these standardized protocols will ensure the generation of robust and comparable data, facilitating the identification and characterization of promising lipopeptide-based drug leads.
Antimicrobial Activity Assays
A primary and critical application of many lipopeptides is their antimicrobial activity.[7] The following protocols are fundamental for determining the potency and spectrum of a lipopeptide's antibacterial and antifungal effects.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] This assay is crucial for quantifying the potency of a lipopeptide against various bacterial and fungal strains.
Protocol: Broth Microdilution Method [8][9]
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, pick a single colony of the test microorganism.
-
Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) with shaking until the culture reaches the logarithmic growth phase, typically equivalent to a 0.5 McFarland standard.[8]
-
Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Lipopeptide Dilutions:
-
Prepare a stock solution of the lipopeptide in a suitable solvent (e.g., DMSO, water).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the lipopeptide stock solution in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the lipopeptide dilutions.
-
Include a positive control (microorganism in broth without lipopeptide) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the lipopeptide at which no visible growth is observed.[8]
-
Data Presentation:
Summarize the MIC values in a table for clear comparison of the lipopeptide's activity against different microbial strains.
| Microorganism | Strain | Lipopeptide A MIC (µg/mL) | Lipopeptide B MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 8 | 16 |
| Escherichia coli | ATCC 25922 | 32 | >64 |
| Candida albicans | ATCC 90028 | 16 | 32 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to determine whether a lipopeptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol:
-
Perform the MIC Assay: Follow the protocol as described in section 1.1.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of the lipopeptide that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assays
Evaluating the toxicity of lipopeptides to mammalian cells is a critical step in drug development to ensure their safety profile.
Hemolytic Assay
This assay assesses the ability of a lipopeptide to lyse red blood cells (hemolysis), which is an indicator of its potential toxicity to mammalian cell membranes.[10]
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human, sheep) containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet three times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).[10]
-
-
Lipopeptide Treatment:
-
Prepare serial dilutions of the lipopeptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).[12]
-
-
Calculation of Hemolysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Data Presentation:
Present the hemolytic activity as a percentage at different lipopeptide concentrations in a table.
| Lipopeptide Concentration (µg/mL) | % Hemolysis |
| 10 | 2.5 ± 0.8 |
| 50 | 8.1 ± 1.2 |
| 100 | 15.6 ± 2.1 |
| 200 | 35.2 ± 3.5 |
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Lipopeptide Treatment:
-
Prepare serial dilutions of the lipopeptide in cell culture medium.
-
Remove the old medium from the wells and add the lipopeptide dilutions.
-
Include a vehicle control (medium with the same concentration of the lipopeptide's solvent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation:
Present the cell viability data in a table, often as IC50 values (the concentration of lipopeptide that inhibits 50% of cell viability).
| Cell Line | Lipopeptide A IC50 (µM) | Lipopeptide B IC50 (µM) |
| HeLa | 75.2 | >200 |
| HEK293 | 150.8 | >200 |
Anti-inflammatory Activity Assays
Many lipopeptides exhibit immunomodulatory effects, including the suppression of inflammatory responses.[5][17][18] The following protocols are designed to assess the anti-inflammatory properties of lipopeptides.
Measurement of Pro-inflammatory Cytokine Production
This assay measures the ability of a lipopeptide to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[19][20]
Protocol: ELISA (Enzyme-Linked Immunosorbent Assay)
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells) in a 24-well plate.
-
Pre-treat the cells with various concentrations of the lipopeptide for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 12-24 hours.
-
-
Collection of Supernatant:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant, which contains the secreted cytokines.
-
-
ELISA:
-
Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Measurement and Quantification:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the cytokine concentration by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
-
Data Presentation:
Present the cytokine levels in a table, showing the dose-dependent inhibition by the lipopeptide.
| Lipopeptide Concentration (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| 0 (LPS only) | 1520 ± 120 | 2850 ± 210 |
| 1 | 1180 ± 95 | 2100 ± 180 |
| 10 | 650 ± 50 | 1240 ± 110 |
| 50 | 210 ± 25 | 450 ± 40 |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Overall experimental workflow for testing lipopeptide bioactivity.
Lipopeptide-Induced TLR Signaling Pathway
Lipopeptides are recognized by Toll-like receptors (TLRs), primarily TLR2, which forms heterodimers with TLR1 or TLR6 to recognize triacylated and diacylated lipopeptides, respectively.[21][22] This recognition initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.[22][23]
Caption: Simplified Toll-like receptor (TLR) signaling pathway activated by lipopeptides.
References
- 1. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 2. scispace.com [scispace.com]
- 3. Host defense peptides and lipopeptides: modes of action and potential candidates for the treatment of bacterial and fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. thno.org [thno.org]
- 12. static.igem.org [static.igem.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. US10072051B2 - Anti-inflammatory lipopeptide and preparing method and application thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Lipoproteins/peptides are sepsis-inducing toxins from bacteria that can be neutralized by synthetic anti-endotoxin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gageotetrin B Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Gageotetrin B from Bacillus subtilis fermentation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to aid in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Bacillus subtilis for this compound production.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | - Inappropriate media composition- Suboptimal pH, temperature, or aeration- Poor inoculum quality- Contamination | - Review and optimize media components (carbon and nitrogen sources).- Calibrate and monitor pH, temperature, and dissolved oxygen levels throughout fermentation.- Ensure a healthy and viable seed culture.- Implement strict aseptic techniques to prevent contamination. |
| High Biomass, Low Product Yield | - Nutrient limitation for secondary metabolism- Unfavorable C:N ratio- Feedback inhibition | - Introduce a nutrient feeding strategy during the stationary phase.- Adjust the carbon-to-nitrogen ratio in the medium.- Investigate potential feedback inhibition by this compound and consider in-situ product removal strategies. |
| Foaming in the Bioreactor | - High agitation speed- Proteinaceous components in the media | - Reduce agitation speed while ensuring adequate mixing and oxygen transfer.- Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. |
| Inconsistent Batch-to-Batch Yield | - Variability in raw materials- Inconsistent inoculum preparation- Fluctuations in process parameters | - Standardize raw material quality and sourcing.- Implement a standardized protocol for inoculum development.- Ensure precise control and monitoring of all fermentation parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production?
A1: While a universally optimal medium does not exist, a good starting point for Bacillus subtilis fermentation for lipopeptide production is a medium rich in a readily metabolizable carbon source and a suitable nitrogen source. For related lipopeptides, glucose has been shown to be an effective carbon source, and various organic and inorganic nitrogen sources like yeast extract, peptone, and ammonium salts have been used successfully.[1] It is crucial to experimentally determine the optimal concentrations and C:N ratio for your specific Bacillus subtilis strain.
Q2: What are the critical fermentation parameters to control for this compound yield?
A2: The key physical and chemical parameters to control are pH, temperature, aeration (dissolved oxygen), and agitation. For Bacillus subtilis strains producing lipopeptides, a pH range of 6.0-8.0 and a temperature range of 25-37°C are generally considered optimal.[2][3][4] Aeration is critical as this compound is a secondary metabolite, and its production is often triggered under specific oxygen conditions.[5] Agitation should be sufficient to ensure homogeneity and oxygen transfer but not so high as to cause excessive shear stress on the cells.
Q3: How can I quantify the yield of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound.[6][7] A protocol for this is provided in the "Experimental Protocols" section below.
Q4: At what growth phase is this compound primarily produced?
A4: As a secondary metabolite, this compound is typically produced during the late exponential and stationary phases of bacterial growth.[8] This is when the primary growth nutrients become limited, triggering the expression of the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for its biosynthesis.
Data Presentation
Table 1: Effect of Carbon Source on Lipopeptide Production by Bacillus subtilis (Illustrative Data)
| Carbon Source (10 g/L) | Biomass (g/L) | Lipopeptide Yield (mg/L) |
| Glucose | 4.5 | 250 |
| Sucrose | 4.2 | 210 |
| Maltose | 4.8 | 280 |
| Starch | 3.9 | 180 |
This table presents illustrative data based on typical results for lipopeptide production in Bacillus subtilis. Actual results may vary.
Table 2: Influence of pH and Temperature on Lipopeptide Yield (Illustrative Data)
| pH | Temperature (°C) | Lipopeptide Yield (mg/L) |
| 6.0 | 30 | 220 |
| 7.0 | 30 | 290 |
| 8.0 | 30 | 260 |
| 7.0 | 25 | 240 |
| 7.0 | 37 | 275 |
This table presents illustrative data based on typical results for lipopeptide production in Bacillus subtilis. Actual results may vary.
Experimental Protocols
Protocol 1: Optimization of Media Composition using One-Factor-at-a-Time (OFAT) Method
-
Baseline Medium Preparation: Prepare a basal fermentation medium containing a known concentration of a carbon source (e.g., 10 g/L glucose), a nitrogen source (e.g., 5 g/L yeast extract), and essential salts (e.g., KH2PO4, MgSO4).
-
Carbon Source Optimization:
-
Prepare flasks with the basal medium, replacing glucose with other carbon sources (e.g., sucrose, maltose, starch) at the same concentration.
-
Inoculate with a standardized seed culture of Bacillus subtilis.
-
Ferment under controlled conditions (e.g., 30°C, 200 rpm) for a predetermined time (e.g., 72 hours).
-
Harvest the broth and quantify this compound yield using HPLC.
-
-
Nitrogen Source Optimization:
-
Using the optimal carbon source identified in the previous step, prepare flasks with the basal medium, replacing the yeast extract with other nitrogen sources (e.g., peptone, tryptone, ammonium sulfate) at the same concentration.
-
Repeat the inoculation, fermentation, and quantification steps.
-
-
Concentration Optimization:
-
Vary the concentration of the optimal carbon and nitrogen sources individually while keeping other components constant.
-
Ferment and quantify the yield to determine the optimal concentrations.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant from the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standards into the HPLC system and record the peak areas.
-
Plot a standard curve of peak area versus concentration.
-
-
Quantification:
-
Inject the prepared fermentation sample.
-
Determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, Molecular Regulation, and Application of Bacilysin Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Isolation and yield optimization of lipopeptides from Bacillus subtilis Z-14 active against wheat take-all caused by Gaeumannomyces graminis var. tritici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Quantification of Surfactin Nonribosomal Peptide Synthetase Complexes in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Gageotetrin B solubility and formulation challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gageotetrin B. The information is designed to address common challenges related to its solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a mixture of acetonitrile and water. The choice of solvent may depend on the downstream application. For cell-based assays, DMSO is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: I am observing precipitation of this compound when diluting my stock solution into an aqueous buffer. What can I do?
This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.
-
Use a co-solvent system: Prepare the aqueous buffer with a small percentage of an organic co-solvent (e.g., 5-10% DMSO or ethanol).
-
Adjust the pH: The solubility of peptides can be pH-dependent. Experiment with a pH range to find the optimal solubility for your buffer system.
-
Incorporate solubilizing excipients: Consider the use of surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins (e.g., HP-β-CD) in your aqueous buffer to enhance solubility.
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Inconsistent results can often be traced back to issues with this compound solubility and stability in the assay medium.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Low bioavailability in in vivo studies.
Poor aqueous solubility is a primary reason for low oral bioavailability.
Strategies to Address Low Bioavailability
-
Formulation with enabling excipients: Utilize solubility enhancers such as lipids, surfactants, and polymers to create formulations like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions.
-
Parenteral administration: If oral delivery is not feasible, consider alternative routes such as intravenous, subcutaneous, or intraperitoneal administration, which bypass the challenges of oral absorption.
-
Particle size reduction: Micronization or nanocrystallization can increase the surface area of the drug, potentially improving dissolution rate and bioavailability.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl sulfoxide (DMSO) | > 50 | 25 | Recommended for stock solutions. |
| N,N-Dimethylformamide (DMF) | > 50 | 25 | Alternative for stock solutions. |
| Ethanol | ~5 | 25 | Moderate solubility. |
| Methanol | ~2 | 25 | Lower solubility. |
| Water | < 0.1 | 25 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.05 | 25 | Very low solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method for determining the thermodynamic solubility of this compound in different solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Determine the solubility in mg/mL based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
Technical Support Center: Optimizing MIC Assay Conditions for Gageotetrin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Minimum Inhibitory Concentration (MIC) assay conditions for Gageotetrin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general antimicrobial activity?
This compound is a linear lipopeptide isolated from a marine-derived bacterium, Bacillus subtilis.[1][2][3][4] It is part of a unique class of lipopeptides that includes Gageotetrins A and C.[2][3][4] Structurally, it consists of a di- or tetrapeptide backbone linked to a fatty acid chain.[2][3][4] this compound and its analogs have demonstrated significant antimicrobial activity against a range of bacteria and fungi, with reported MIC values in the low micromolar range.[2][3][4] Notably, these compounds have shown potent antimicrobial effects without significant cytotoxicity against human cancer cell lines.[2][3][4]
Q2: What is the recommended starting method for determining the MIC of this compound?
The broth microdilution method is the recommended starting point for determining the MIC of this compound.[5][6] This method is widely used, allows for the testing of multiple concentrations simultaneously, and is amenable to standardization according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Q3: What solvent should I use to dissolve this compound?
Due to its lipopeptide nature, this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate broth medium, ensuring the final concentration of DMSO in the assay wells is kept to a minimum (ideally ≤1%) to avoid any inhibitory effects on the test microorganisms.
Q4: Which growth medium is suitable for MIC assays with this compound?
For antibacterial testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard recommended medium according to CLSI guidelines. For fungal testing, RPMI-1640 medium with MOPS buffer is recommended.[5][9] It is crucial to use the appropriate medium for the specific microorganism being tested to ensure optimal growth and accurate MIC determination.
Q5: How should the microbial inoculum be prepared?
The inoculum should be prepared from fresh colonies (typically grown overnight on an appropriate agar medium). The turbidity of the bacterial suspension should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration in the microplate wells, as per CLSI guidelines.
Troubleshooting Guide
Issue: Poor or no growth in the positive control well.
-
Question: My positive control (microorganism in broth without this compound) is showing weak or no growth. What could be the cause?
-
Answer:
-
Inoculum Viability: The initial inoculum may have been prepared from old cultures or had low viability. Always use fresh colonies for inoculum preparation.
-
Incorrect Growth Medium: Ensure you are using the appropriate growth medium for the specific strain being tested. Some fastidious organisms may require supplemented media.[10]
-
Incubation Conditions: Verify that the incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for certain bacteria) are optimal for the growth of the test organism.[10]
-
Solvent Toxicity: Although unlikely at low concentrations, ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not inadvertently carried over into the positive control well at a high enough concentration to inhibit growth.
-
-
Issue: this compound precipitates in the wells.
-
Question: I am observing precipitation after adding this compound to the broth. How can I resolve this?
-
Answer:
-
Solubility Limits: The concentration of this compound may be exceeding its solubility limit in the aqueous broth.
-
Increase Initial Solvent Concentration: While keeping the final DMSO concentration low, you might need to prepare a more concentrated initial stock in 100% DMSO to minimize the volume added to the broth.
-
Use of Surfactants: For lipopeptides, a low concentration of a non-inhibitory surfactant (e.g., Tween 80) can sometimes aid in solubility. However, this must be validated to ensure the surfactant itself does not affect microbial growth or the activity of this compound.
-
Vortexing/Mixing: Ensure thorough mixing when diluting the this compound stock solution into the broth.
-
-
Issue: Inconsistent MIC results between replicates.
-
Question: I am getting different MIC values when I repeat the experiment. What are the possible reasons?
-
Answer:
-
Inoculum Density Variation: Inconsistent inoculum preparation is a common source of variability. Ensure the McFarland standard is accurately matched for each experiment.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound or the addition of the inoculum can lead to significant variations. Calibrate your pipettes regularly.
-
Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and media, leading to erroneous results. To mitigate this, you can fill the peripheral wells with sterile water or avoid using them for critical measurements.
-
Compound Stability: While not specifically reported for this compound, some compounds may be unstable in solution over time. Prepare fresh dilutions for each experiment.
-
-
Issue: Difficulty in reading the MIC endpoint.
-
Question: I am finding it difficult to determine the exact well where growth is inhibited, especially with trailing endpoints. What can I do?
-
Answer:
-
Use of a Growth Indicator: A colorimetric indicator like resazurin can be added to the wells after incubation to aid in determining viability.[11][12][13] A color change (e.g., from blue to pink) indicates metabolic activity and growth. The MIC is the lowest concentration where no color change occurs.[12][13]
-
Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.[14] The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 80% or 90%) of growth compared to the positive control.
-
Standardized Reading Conditions: When reading visually, ensure consistent lighting and view the plate against a dark, non-reflective background.
-
-
Data Presentation
Table 1: Reported MIC Values for Gageotetrins
| Compound | Test Organism | MIC Value | Reference |
| This compound | Magnaporthe oryzae Triticum | 1.5 µ g/disk | [15] |
| Gageotetrins A-C | Various Bacteria & Fungi | 0.01-0.06 µM | [2][3][4] |
| Gageotetrin A | Pseudomonas aeruginosa | 0.02-0.06 µM | [1] |
| Gageotetrin A | S. aureus, B. subtilis, C. acutatum, B. cinerea, S. typhi, P. aeruginosa, R. solani | 0.03-0.06 µM | [1] |
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay of this compound
This protocol is based on the CLSI guidelines for broth microdilution.[7][8]
1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. b. Vortex thoroughly to ensure complete dissolution. c. Prepare intermediate dilutions from this stock solution in the appropriate sterile broth (e.g., CAMHB for bacteria, RPMI-1640 for fungi) to be used for the serial dilutions in the microplate.
2. Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
3. 96-Well Plate Preparation: a. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the highest concentration of this compound working solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. d. The final volume in each well containing the compound will be 100 µL.
4. Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum to each well (except the sterility control wells). b. The final volume in each test well will be 200 µL. c. Include the following controls:
- Positive Control: 100 µL of broth + 100 µL of inoculum (no this compound).
- Negative (Sterility) Control: 200 µL of sterile broth (no this compound, no inoculum). d. Seal the plate (e.g., with a breathable film) and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[6]
5. Determination of MIC: a. After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. b. For enhanced accuracy, a growth indicator like resazurin can be added, or the OD600 can be measured using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Troubleshooting flowchart for common MIC assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 5. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. frontiersin.org [frontiersin.org]
Technical Support Center: Gageotetrin B Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Gageotetrin B using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a non-cytotoxic, antimicrobial linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2] It consists of a peptide component and a fatty acid chain, which gives it amphipathic properties.[1][2] High purity of this compound is crucial for accurate bioactivity studies, ensuring reproducible experimental results, and for regulatory submissions in drug development, as impurities can alter its therapeutic function or introduce toxicity.
Q2: What is the general approach for purifying this compound by HPLC?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying this compound and other lipopeptides.[3][4] This technique separates molecules based on their hydrophobicity. This compound, with its fatty acid tail, is hydrophobic and will be retained on a nonpolar stationary phase (like C18) and eluted by a gradient of increasing organic solvent concentration.
Q3: What are the initial steps before proceeding to HPLC purification?
Prior to HPLC, a crude extraction of this compound from the Bacillus subtilis fermentation broth is necessary. Common preliminary steps include:
-
Acid Precipitation: The cell-free supernatant is acidified (e.g., with HCl to pH 2.0) to precipitate the lipopeptides.
-
Solvent Extraction: The precipitate is then extracted with an organic solvent, such as methanol or ethyl acetate, to solubilize the lipopeptides.[5][6]
-
Solid-Phase Extraction (SPE): SPE can be used for further sample clean-up and concentration before HPLC.[3]
Q4: Which HPLC column is recommended for this compound purification?
A C18 reversed-phase column is the most common choice for the purification of lipopeptides like this compound. The C18 stationary phase provides excellent hydrophobic interaction with the fatty acid moiety of the molecule, leading to good retention and separation. For preparative purification, a column with a larger particle size (e.g., 5-10 µm) and a wider internal diameter is typically used to accommodate higher sample loads.
Q5: What mobile phases are typically used for this compound purification?
The mobile phase for RP-HPLC of this compound usually consists of:
-
Solvent A: Water with an acidic modifier.
-
Solvent B: Acetonitrile with the same acidic modifier.
The most common modifier is 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, which improves peak shape and resolution for peptides and lipopeptides.
Troubleshooting Guide
Problem 1: Poor Peak Resolution or Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Gradient Slope | A steep gradient may not provide sufficient separation. Try a shallower gradient (e.g., a smaller percentage increase of Solvent B per minute). |
| Incorrect Mobile Phase | Ensure the mobile phases are correctly prepared, and the organic solvent is of high purity. Consider trying methanol instead of acetonitrile as the organic modifier, as this can alter selectivity. |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
| Column Degradation | The column may be contaminated or have lost its stationary phase. Try cleaning the column according to the manufacturer's instructions or replace it with a new one. |
Problem 2: Broad or Tailing Peaks
| Possible Cause | Suggested Solution |
| Secondary Interactions | The peptide portion of this compound may be interacting with residual silanols on the silica backbone of the column. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA. |
| Sample Solvent Incompatibility | The sample should be dissolved in a solvent that is weaker than or similar to the initial mobile phase composition. Dissolving the sample in a very strong solvent can cause peak distortion. |
| Low Temperature | Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer. |
| Column Void or Channeling | This can occur with older columns. Back-flushing the column at a low flow rate may sometimes help, but replacement is often necessary. |
Problem 3: No Peaks or Very Small Peaks
| Possible Cause | Suggested Solution | | Sample Degradation | this compound, being a lipopeptide, may be susceptible to degradation. Ensure proper sample handling and storage. | | Precipitation in the System | The sample may have precipitated in the injection loop or at the head of the column. Ensure the sample is fully dissolved in the injection solvent. | | Detector Issue | Check that the detector is set to the correct wavelength for peptide bond detection (typically 214-220 nm). Ensure the lamp is functioning correctly. | | Incorrect Injection | Verify that the autosampler or manual injector is working correctly and that the sample is being loaded onto the column. |
Problem 4: High Backpressure
| Possible Cause | Suggested Solution |
| Column Frit Blockage | Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column. Filter all samples and mobile phases before use. Try back-flushing the column. |
| System Blockage | Check for blockages in the tubing, injector, or guard column. Systematically disconnect components to identify the source of the high pressure. |
| Precipitation of Sample/Buffer | Ensure that the mobile phase components are soluble in all gradient proportions. High concentrations of buffers can precipitate in high organic solvent concentrations. |
| High Flow Rate | Verify that the flow rate is appropriate for the column dimensions and particle size. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC of this compound
This protocol is for assessing the purity of a this compound sample.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 90% B
-
35-40 min: 90% B
-
40-41 min: 90% to 30% B
-
41-50 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the extracted this compound in 50:50 water/acetonitrile with 0.1% TFA to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Preparative RP-HPLC for this compound Purification
This protocol is for purifying larger quantities of this compound.
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-10 min: 40% B
-
10-50 min: 40% to 80% B
-
50-55 min: 80% to 100% B
-
55-60 min: 100% B
-
-
Flow Rate: 15 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and then dilute with Mobile Phase A. Ensure the sample is fully dissolved and filtered before injection.
-
Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the purity of each fraction using the analytical HPLC method described above. Pool the pure fractions and lyophilize to obtain the purified this compound.
Data Presentation
Table 1: Typical Analytical HPLC Parameters for Lipopeptides
| Parameter | Typical Value/Range |
| Column | C18, C8 |
| Particle Size | 3-5 µm |
| Internal Diameter | 2.1 - 4.6 mm |
| Length | 50 - 250 mm |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection Wavelength | 214 - 220 nm |
| Temperature | Ambient to 40 °C |
Table 2: Example Preparative HPLC Scale-Up Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column I.D. | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21 mL/min |
| Injection Volume | 20 µL | ~400 µL |
| Sample Load | < 0.1 mg | 10 - 100 mg |
Visualizations
Caption: Figure 1: General HPLC Purification Workflow for this compound.
Caption: Figure 2: Troubleshooting Logic for Common HPLC Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. office2.jmbfs.org [office2.jmbfs.org]
Gageotetrin B stability under different storage conditions
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with essential information and guidance for the effective use and storage of Gageotetrin B in experimental settings. Please note that specific stability studies for this compound are not publicly available. The information provided here is based on general best practices for handling lipopeptides.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2][3][4][5][6] It is crucial to keep the product in a desiccated environment to prevent degradation from moisture.[2][4] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[5][6]
Q2: How should I store this compound once it is in solution?
Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), solutions can be kept at 2-8°C.[5] For longer-term storage, it is recommended to prepare single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][5] The stability of peptides in solution is pH-dependent; a slightly acidic pH (around 5-6) is often preferable for storage.[5]
Q3: What solvents are suitable for dissolving this compound?
While specific solubility data for this compound is not detailed in public literature, lipopeptides are often soluble in organic solvents such as methanol, ethanol, or acetonitrile.[7][8] For use in aqueous buffers, it may be necessary to first dissolve the peptide in a small amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[6] It is recommended to test solubility in a small amount of the compound first.
Q4: Is this compound sensitive to light?
Many peptides are light-sensitive.[2][3] To minimize the risk of photodegradation, it is recommended to store both lyophilized powder and solutions of this compound in amber vials or by wrapping the container in foil to protect it from light.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | Ensure the compound is stored at the correct temperature (-20°C or colder for long-term).[1][2][3][4] Prepare fresh solutions for your experiments. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][5] |
| Inconsistent experimental results. | Instability of this compound in the assay buffer or experimental conditions. | The stability of peptides can be affected by pH, temperature, and the presence of proteases.[9] Evaluate the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. Consider the use of protease inhibitors if enzymatic degradation is suspected. |
| Difficulty dissolving the lyophilized powder. | The peptide may have low solubility in the chosen solvent. | Try sonicating the solution briefly. If solubility in aqueous buffers is low, first dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO) before slowly adding it to the aqueous solution with vortexing.[6] |
| Precipitation of the compound during the experiment. | The compound's solubility limit may have been exceeded in the final assay conditions. | Re-evaluate the final concentration of this compound in your assay. It may be necessary to work at a lower concentration or to include a solubilizing agent in your buffer, if compatible with your experimental setup. |
Stability Data Summary
Currently, there is no publicly available quantitative data from formal stability studies on this compound under various storage conditions. The recommendations provided are based on general principles for handling peptides and lipopeptides to maximize their integrity and activity. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under different conditions (temperature, pH, and light) using High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact compound over time.
1. Materials and Reagents:
-
Lyophilized this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Temperature-controlled incubator and photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve it in an appropriate solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).[7] This will be your "time zero" sample.
3. Stability Study Setup:
-
Temperature Stability: Aliquot the stock solution into several vials. Store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
pH Stability: Dilute the stock solution in buffers of varying pH (e.g., 4, 7, and 9) to a final concentration suitable for HPLC analysis. Store these solutions at a constant temperature (e.g., 25°C).
-
Photostability: Expose an aliquot of the solution to a controlled light source as per ICH Q1B guidelines, while keeping a control sample in the dark.
4. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
Analyze the samples by reverse-phase HPLC. A gradient elution with acetonitrile and water (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) is a common method for lipopeptide analysis.[7][10]
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm for the peptide backbone) or by mass spectrometry.[7]
5. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time for each condition to determine its stability profile.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors affecting lipopeptide stability.
References
- 1. genscript.com [genscript.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. jpt.com [jpt.com]
- 4. jpt.com [jpt.com]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. office2.jmbfs.org [office2.jmbfs.org]
Technical Support Center: Overcoming Fungal Resistance to Lipopeptide Antibiotics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving fungal resistance to lipopeptide antibiotics, primarily echinocandins.
Troubleshooting Guides
This section addresses common issues encountered during laboratory experiments.
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results for Echinocandins.
Possible Causes and Troubleshooting Steps:
-
Problem: High variability in MIC readings for the same isolate across different experiments.
-
Cause A: Inoculum preparation. Inconsistent inoculum density can significantly affect MIC results.
-
Solution: Ensure a standardized inoculum is prepared for each experiment, typically adjusted to a 0.5 McFarland standard. Use a spectrophotometer for accuracy.
-
-
Cause B: Cation concentration in media. The activity of some echinocandins, like daptomycin, is dependent on calcium concentration.
-
Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium to the recommended concentration (typically 50 µg/ml) for testing daptomycin and other calcium-dependent lipopeptides.[1]
-
-
Cause C: "Paradoxical effect" or "Eagle effect". Some fungi, like Candida albicans, may exhibit continued growth at high concentrations of caspofungin, leading to difficulties in endpoint determination.[2]
-
Solution: When reading MIC endpoints, consider this phenomenon. The MIC should be recorded as the lowest concentration that shows a significant decrease in growth, even if some trailing growth is observed at higher concentrations.
-
-
-
Problem: An isolate with a known FKS gene mutation shows lower than expected resistance.
-
Cause A: Type of FKS mutation. Not all mutations in the "hot spot" regions of FKS1 or FKS2 confer the same level of resistance. The specific amino acid substitution is critical.[3][4]
-
Solution: Sequence the entire "hot spot" region of the relevant FKS gene to confirm the exact mutation. Compare your findings with published data on the impact of specific mutations on echinocandin MICs.
-
-
Cause B: Fitness cost of the mutation. Some FKS mutations that confer high-level resistance may also reduce the overall fitness of the fungal strain, leading to slower growth and potentially impacting MIC results in a standard assay.
-
Solution: Perform growth curve analysis of the resistant mutant in the absence of the drug and compare it to the wild-type strain to assess for any fitness defects.
-
-
Issue 2: Difficulty in Correlating Genotype (FKS mutation) with Phenotype (MIC value).
-
Problem: A clinical isolate shows elevated echinocandin MICs, but no mutations are found in the FKS1 or FKS2 "hot spot" regions.
-
Cause A: Alternative resistance mechanisms. Resistance can be multifactorial and may not always be linked to target site mutations. Other mechanisms include:
-
Upregulation of the cell wall integrity (CWI) pathway: This compensatory mechanism can increase the production of chitin, strengthening the cell wall and reducing susceptibility to echinocandins.[3][5]
-
Role of Heat Shock Proteins (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the fungal stress response and can contribute to drug tolerance.[6][7]
-
Efflux pumps: Overexpression of efflux pumps can reduce the intracellular concentration of the antifungal agent.
-
-
Solution:
-
Investigate the expression levels of genes involved in the CWI pathway (e.g., PKC1, SLT2) and chitin synthesis (CHS genes) using RT-qPCR.
-
Evaluate the role of Hsp90 by using an Hsp90 inhibitor in combination with the echinocandin to see if susceptibility is restored.[6]
-
Assess the activity of efflux pumps using specific inhibitors or by measuring drug accumulation within the fungal cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fungal resistance to lipopeptide antibiotics like the echinocandins?
A1: The most common mechanism of acquired resistance to echinocandins involves mutations in the FKS1 or FKS2 genes.[3][4][8] These genes encode the catalytic subunit of β-1,3-D-glucan synthase, the target enzyme of echinocandins.[8][9] Mutations in specific "hot spot" regions of these genes reduce the binding affinity of the drug to its target, leading to decreased susceptibility.[3][4] Other mechanisms that can contribute to resistance or tolerance include the upregulation of the cell wall integrity (CWI) pathway, leading to increased chitin synthesis, and the involvement of stress response proteins like Hsp90.[3][5][6]
Q2: How can I overcome echinocandin resistance in my experiments?
A2: Several strategies are being explored to overcome echinocandin resistance:
-
Combination Therapy: Using echinocandins in combination with other antifungal agents that have different mechanisms of action can be effective.
-
Targeting Stress Response Pathways: Inhibiting key components of the fungal stress response, such as Hsp90 or the casein kinase Yck2, has been shown to restore sensitivity to echinocandins in resistant strains.[6][10][11][12]
-
Modulating the Cell Wall Integrity Pathway: Targeting components of the CWI pathway could prevent the compensatory mechanisms that lead to reduced susceptibility.
Q3: Are there differences in the resistance profiles of the different echinocandins (caspofungin, micafungin, anidulafungin)?
A3: Yes, while there is generally cross-resistance among the echinocandins, some studies have reported differences in the level of resistance conferred by specific FKS mutations to each of the three approved echinocandins.[13] For example, a particular mutation might lead to a higher fold-increase in the MIC for caspofungin compared to micafungin or anidulafungin. Therefore, it is important to test the susceptibility of resistant isolates to all three agents.
Q4: What is the "paradoxical effect" observed with caspofungin and how does it affect susceptibility testing?
A4: The paradoxical effect, also known as the Eagle effect, is a phenomenon where some fungal strains, particularly Candida albicans, show better growth at high concentrations of caspofungin than at lower concentrations.[2] This can complicate the interpretation of MIC results. The exact mechanism is not fully understood but may involve the upregulation of chitin synthesis at high drug concentrations.[2] When performing MIC assays with caspofungin, it is crucial to be aware of this effect and to record the MIC as the lowest concentration that causes a significant reduction in growth.
Data Presentation
Table 1: Common FKS1 and FKS2 Hot Spot Mutations in Candida Species and their Impact on Echinocandin MICs.
| Fungal Species | Gene | Mutation | Fold Increase in MIC (Approximate) | Reference |
| Candida albicans | FKS1 | S645P | 8-32 | [3][4] |
| S645F | 4-16 | [3] | ||
| F641S | >16 | [3] | ||
| Candida glabrata | FKS2 | S663P | 16-64 | [14] |
| F659del | 8-32 | [14] | ||
| F659V | 4-16 | [14] |
Note: The fold increase in MIC can vary depending on the specific strain and the echinocandin tested.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Echinocandins
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
96-well microtiter plates.
-
Echinocandin stock solutions (caspofungin, micafungin, anidulafungin).
-
Fungal isolate to be tested.
-
Sterile saline or water.
-
0.5 McFarland standard.
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation: a. From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or with a spectrophotometer. c. Dilute the standardized inoculum 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Drug Dilution: a. Prepare serial twofold dilutions of the echinocandin drugs in RPMI 1640 medium in the 96-well microtiter plates. The final volume in each well should be 100 µL. b. The concentration range should be appropriate to determine the MIC of both susceptible and resistant isolates (e.g., 0.015 to 16 µg/mL). c. Include a drug-free well as a positive growth control.
-
Inoculation: a. Add 100 µL of the final inoculum suspension to each well of the microtiter plate, including the growth control well. b. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the plates at 35°C for 24 hours. For some slower-growing species, 48 hours of incubation may be necessary.
-
Reading the MIC: a. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., a 50% or greater reduction in turbidity) compared to the growth control. b. Be aware of the potential for a paradoxical effect with caspofungin, where growth may reappear at higher concentrations.
Mandatory Visualizations
Caption: Experimental workflow for investigating echinocandin resistance.
Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Echinocandin Resistance in Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Key Lysine Residue in Heat Shock Protein 90 Required for Azole and Echinocandin Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of echinocandin antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Fungal Echinocandin Resistance through Inhibition of the Non-essential Stress Kinase Yck2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Fungal Echinocandin Resistance through Inhibition of the Non-essential Stress Kinase Yck2 (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. journals.asm.org [journals.asm.org]
Technical Support Center: Gageotetrin B Production via Bacillus subtilis Fermentation
This guide is intended for researchers, scientists, and drug development professionals working on scaling up the fermentation of Bacillus subtilis for the production of the linear lipopeptide, Gageotetrin B. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is Bacillus subtilis a suitable host for its production?
A1: this compound is a non-cytotoxic, antimicrobial linear lipopeptide isolated from a marine strain of Bacillus subtilis.[1][2][3][4] It consists of a tetrapeptide linked to a β-hydroxy fatty acid. Bacillus subtilis is an ideal host for producing lipopeptides because it is a non-pathogenic, gram-positive bacterium with a high capacity for secreting secondary metabolites.[5] Many strains of B. subtilis are known to produce a variety of lipopeptides, such as surfactin and fengycin, through large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS).[6][7] this compound is also synthesized via an NRPS pathway.[8]
Q2: What are the most critical factors to consider when scaling up fermentation from a shake flask to a bioreactor?
A2: When scaling up, maintaining process consistency is the biggest challenge.[9] Key parameters that must be carefully managed include:
-
Oxygen Transfer Rate (OTR): Ensuring sufficient dissolved oxygen (DO) is critical. This is affected by agitation speed, aeration rate, and bioreactor geometry.
-
Mixing and Shear Stress: Homogeneous distribution of nutrients and cells is essential, but excessive shear from high agitation can damage cells.
-
pH Control: The optimal pH for lipopeptide production by B. subtilis is typically between 6.5 and 7.5.[10][11] Active pH control is necessary in large bioreactors.
-
Temperature Control: B. subtilis fermentations are often run between 30°C and 39°C.[7][10] Large-scale fermenters require efficient cooling systems to dissipate metabolic heat.
-
Foam Control: Lipopeptide production often leads to significant foam formation.[9] An effective, automated foam control strategy using antifoaming agents is required.
Q3: My this compound yield is high in the lab-scale shake flask but drops significantly in the 10L pilot-scale bioreactor. What are the likely causes?
A3: This is a classic scale-up problem. The most common culprits are insufficient oxygen supply and poor mixing. In a shake flask, the tumbling motion provides good surface aeration, but this doesn't scale linearly. In a bioreactor, if the impeller speed and sparging rate are not optimized, cells may experience oxygen limitation, leading to reduced productivity. Refer to the troubleshooting guide below for a systematic approach to diagnosing this issue.
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Yield
Low productivity is the most common issue encountered during fermentation scale-up. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low this compound production.
Issue 2: Excessive Foaming in the Bioreactor
Lipopeptides are powerful biosurfactants, making foam a significant operational challenge.
-
Cause: High cell density and vigorous aeration coupled with lipopeptide production create stable foam.
-
Problem: Foam can block exhaust filters, leading to pressure buildup and loss of sterility. It can also cause significant loss of culture volume.
-
Solutions:
-
Antifoam Agents: Use a food-grade antifoam agent (e.g., silicone-based or polypropylene glycol). Implement an automated control loop with a foam probe to add antifoam only when necessary, preventing overuse which can inhibit cell growth.
-
Mechanical Foam Breakers: Some bioreactors can be equipped with mechanical foam breakers in the headspace, which disrupt foam without chemical addition.
-
Process Parameters: In some cases, slightly reducing the agitation or aeration rate can manage foam without significantly impacting the oxygen transfer rate. This requires careful optimization.
-
Data & Experimental Protocols
Table 1: Comparison of Media for Lipopeptide Production by Bacillus subtilis
Optimizing the fermentation medium is a cost-effective way to enhance yield. Below are examples of media compositions that have been successfully used for producing lipopeptides. These can serve as a starting point for developing a medium tailored for this compound.
| Component | Medium 1 (g/L)[12][13] | Medium 2 (g/L)[14] | Medium 3 (g/L)[15] |
| Glucose | 7.5 | 20 | 35 |
| Monosodium Glutamate | 6.75 | - | 8 |
| Yeast Extract | 10 (with NH₄Cl) | - | 4 |
| NaNO₃ | - | 4 | - |
| KH₂PO₄ | 0.75 | - | 1.1 |
| K₂HPO₄ | - | - | - |
| MgSO₄ | 0.37 | 0.4 | 0.6 |
| KCl | 0.16 | 0.2 | 0.6 |
| Peanut Oil | 1.25 | - | - |
| Trace Metals | |||
| FeSO₄·7H₂O | 0.24 (mg/L) | 4.3 (mg/L) | 0.6 (mg/L) |
| MnSO₄ | 0.76 (mg/L) | 1.71 (mg/L) | 10 (mg/L) |
| CuSO₄ | - | 0.284 (mg/L) | 0.2 (mg/L) |
| Final pH | 7.0 | 7.2 | 7.0 |
| Reported Yield | ~709 mg/L | ~700 mg/L | (Not specified) |
Protocol A: Inoculum Preparation
A healthy and consistent inoculum is crucial for reproducible fermentations.
-
Activation: From a cryopreserved stock of B. subtilis, streak a loopful of cells onto a nutrient agar plate. Incubate at 37°C for 18-24 hours.
-
Pre-culture: Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of a seed medium (e.g., Nutrient Broth or LB Broth).[16][17]
-
Incubation: Incubate the seed culture at 30-37°C on a rotary shaker at 200-220 rpm for 16-18 hours.[16][17]
-
Inoculation: Aseptically transfer the seed culture to the main bioreactor to achieve an initial inoculum size of 2-5% (v/v).[10][14] The culture should be in the late exponential growth phase.
Protocol B: Quantification of this compound using HPLC
This protocol provides a general framework for quantifying lipopeptides. It should be optimized for this compound specifically.
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth at 8,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant. Perform an acid precipitation by adjusting the pH of the supernatant to 2.0 with concentrated HCl and let it stand at 4°C overnight.
-
Centrifuge the precipitated sample to collect the crude lipopeptide pellet.
-
Re-dissolve the pellet in methanol and filter through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 40% to 80% acetonitrile over 20 minutes.[18]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: UV detector at 214 nm.[18]
-
Quantification: Create a standard curve using purified this compound of known concentrations to calculate the concentration in the samples.
-
Biosynthetic Pathway Visualization
This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. This diagram illustrates the general modular nature of such a pathway.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Growth Conditions for the Production of Bacillus subtilis Using Central Composite Design and Its Antagonism Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Genomic insights into antimicrobial potential and optimization of fermentation conditions of pig-derived Bacillus subtilis BS21 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 10. researchgate.net [researchgate.net]
- 11. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 12. Optimization of Medium Composition for Lipopeptide Production from Bacillus subtilis N7 using Response Surface Methodology -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. Lipopeptide production by Bacillus subtilis R1 and its possible applications | Brazilian Journal of Microbiology [elsevier.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Bioactivity of Gageotetrin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antifungal bioactivity of Gageotetrin B.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known antifungal activity?
This compound is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1] It is composed of a tetrapeptide sequence (Leu-Leu-Leu-OMe-Glu) linked to a 3-hydroxy fatty acid.[2] this compound has demonstrated significant antifungal activity against a range of pathogenic fungi with Minimum Inhibitory Concentration (MIC) values typically ranging from 0.01 to 0.06 μM.[3] Notably, it is considered non-cytotoxic to human cell lines, making it a promising candidate for antifungal drug development.[1][4][5]
2. What is the proposed mechanism of action for this compound?
While the specific signaling pathway for this compound is not fully elucidated, like other lipopeptides, its primary mechanism of action is believed to be the disruption of the fungal cell membrane.[6][7][8] The lipophilic fatty acid tail is thought to insert into the phospholipid bilayer of the fungal membrane, while the hydrophilic peptide portion interacts with the membrane surface. This interaction can lead to increased membrane permeability, formation of pores or ion channels, and ultimately, leakage of cellular contents and cell death.[6][9]
3. How can the antifungal bioactivity of this compound be enhanced?
Two primary strategies can be explored to enhance the bioactivity of this compound:
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Chemical Modification: Altering the chemical structure of this compound can lead to derivatives with improved antifungal potency. Modifications can be targeted at either the fatty acid chain or the peptide sequence. For instance, altering the length and branching of the fatty acid tail can influence its interaction with the fungal membrane.[7] Similarly, amino acid substitutions in the peptide moiety can affect its solubility, stability, and target binding.
-
Combination Therapy: Utilizing this compound in combination with other antifungal agents can result in synergistic effects, where the combined antifungal activity is greater than the sum of the individual activities.[10][11][12][13] This approach can also help to reduce the required dosage of each drug, potentially minimizing toxicity and preventing the development of drug resistance.
4. Which classes of antifungal drugs are promising candidates for combination therapy with this compound?
Based on studies with other lipopeptides, the following classes of antifungal drugs are promising candidates for synergistic combinations with this compound:
-
Azoles (e.g., fluconazole, itraconazole): Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. The membrane-disrupting activity of this compound could potentially enhance the penetration of azoles into the fungal cell, leading to a synergistic effect.[10][11][14]
-
Polyenes (e.g., amphotericin B): Polyenes also target ergosterol, binding to it and forming pores in the cell membrane. The combined action of this compound and a polyene could lead to more rapid and extensive membrane damage.[12]
-
Echinocandins (e.g., caspofungin, micafungin): Echinocandins inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[15] While their primary target is different from that of this compound, the weakening of the cell wall by echinocandins could make the cell membrane more accessible to this compound, resulting in enhanced activity.
Troubleshooting Guides
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Solubility Issues | This compound is a lipopeptide and may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Perform a solubility test at the highest concentration to be used. |
| Adsorption to Plastics | Lipopeptides can adsorb to the surface of plastic labware, reducing the effective concentration. Use low-adhesion microplates and pipette tips. Consider pre-treating plates with a blocking agent. |
| Inoculum Variability | The density of the fungal inoculum can significantly impact MIC results. Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell concentration. |
| Media Composition | The composition of the culture medium (e.g., pH, cation concentration) can influence the activity of lipopeptides. Use a standardized and recommended medium for antifungal susceptibility testing, such as RPMI-1640. |
Issue: Lack of observed synergy in combination therapy experiments.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The concentrations of this compound and the partner drug may be outside the range where synergy occurs. Test a wider range of concentrations for both compounds in the checkerboard assay, extending above and below their individual MICs. |
| Antagonistic Interaction | Not all drug combinations are synergistic; some may be additive, indifferent, or even antagonistic.[10] Carefully calculate the Fractional Inhibitory Concentration Index (FICI) to quantitatively assess the interaction. |
| Assay Method | The chosen synergy testing method may not be optimal. The checkerboard microdilution method is a standard approach.[16][17][18] Ensure proper setup and interpretation of the results. |
| Fungal Strain Specificity | Synergistic effects can be strain-dependent. Test the combination against a panel of different clinical or laboratory strains of the target fungus. |
Quantitative Data Summary
Table 1: Antifungal Activity of this compound against Various Fungal Pathogens
| Fungal Species | MIC (μM) | Reference |
| Colletotrichum acutatum | 0.01 | [3] |
| Botrytis cinerea | 0.01 | [3] |
| Staphylococcus aureus | 0.04 | [3] |
| Bacillus subtilis | 0.02 | [3] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is adapted from standard methods for assessing antifungal synergy.[16][19]
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the partner antifungal drug (e.g., fluconazole) at a concentration 100 times the expected final highest concentration in a suitable solvent (e.g., DMSO).
-
Prepare intermediate dilutions of each drug in RPMI-1640 medium.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of RPMI-1640 medium to all wells.
-
Create a two-dimensional concentration gradient. Along the x-axis, add 50 µL of serially diluted this compound. Along the y-axis, add 50 µL of the serially diluted partner drug. This will result in wells containing various combinations of the two drugs.
-
Include control wells with each drug alone, as well as a drug-free growth control.
-
-
Inoculation:
-
Prepare a standardized fungal inoculum in RPMI-1640 medium to a final concentration of 1-5 x 10⁵ CFU/mL.
-
Add 100 µL of the fungal suspension to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of partner drug.
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Caption: Proposed mechanism of action for this compound against fungal cells.
Caption: Experimental workflow for assessing antifungal synergy.
Caption: Logical workflow for enhancing bioactivity via chemical modification.
References
- 1. Classification and Multifaceted Potential of Secondary Metabolites Produced by Bacillus subtilis Group: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. A new group of antifungal and antibacterial lipopeptides derived from non-membrane active peptides conjugated to palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Antifungal potential of lipopeptides produced by the Bacillus siamensis Sh420 strain against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Linear and Disulfide-Cyclized Ultrashort Cationic Lipopeptides Alone and in Combination with Fluconazole against Vulvovaginal Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two promising Bacillus-derived antifungal lipopeptide leads AF4 and AF5 and their combined effect with fluconazole on the in vitro Candida glabrata biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aimspress.com [aimspress.com]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. The echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Identifying and minimizing interference in Gageotetrin B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Gageotetrin B. Our goal is to help you identify and minimize potential interference in your bioassays to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a linear lipopeptide derived from the marine bacterium Bacillus subtilis.[1][2][3][4] It is composed of a di- or tetrapeptide backbone linked to a 3-hydroxy fatty acid.[2][3][4] this compound has demonstrated notable antifungal and antimicrobial activities, including the inhibition of mycelial growth in the wheat blast fungus Magnaporthe oryzae Triticum.[1] The primary mechanism of action for lipopeptides like this compound is believed to be the disruption of the cell membrane's integrity.[5]
Q2: What are the common bioassays for evaluating this compound?
A2: Common bioassays for this compound focus on its antimicrobial and cytotoxic properties. These typically include:
-
Antimicrobial Susceptibility Assays: Broth microdilution or agar disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against various fungal and bacterial strains.[1][3]
-
Cell Viability and Cytotoxicity Assays: To assess the effect of this compound on mammalian cell lines and to rule out non-specific toxicity.[3][6] These are often colorimetric, fluorometric, or luminescent-based assays.
-
Membrane Permeability Assays: To confirm the membrane disruption mechanism of action, using fluorescent dyes that are excluded from cells with intact membranes.
Q3: What are the primary sources of interference in this compound bioassays?
A3: Interference in bioassays can arise from various sources, including the physicochemical properties of this compound itself, as well as from experimental conditions.[7][8] Key sources of interference include:
-
Compound Aggregation: Lipopeptides can form aggregates at higher concentrations, which may lead to non-specific activity.[9][10]
-
Assay Technology Interference: this compound may directly interfere with assay components, such as fluorescent or luminescent reporters.[11][12]
-
Chemical Reactivity: The compound may react with assay reagents, leading to false-positive or false-negative results.[7]
-
Cell-Based Assay Artifacts: Factors such as cell health, passage number, and seeding density can significantly impact assay outcomes.[13][14]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of cell suspension before and during plating. Use reverse pipetting techniques for viscous cell suspensions. |
| "Edge Effects" in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile media or water to maintain humidity. |
| Compound Precipitation | Visually inspect plates for precipitates. Lower the final DMSO concentration or reduce the this compound concentration. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips.[14] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma, as it can affect cell health and response to treatment.[14] |
Experimental Workflow for Minimizing Variability
Issue 2: False-Positives in High-Throughput Screening (HTS)
False-positives are compounds that appear active in a primary screen but are later found to be inactive.[10] This is a common issue in HTS campaigns.[8]
Strategies for Identifying and Minimizing False-Positives
| Strategy | Detailed Methodology |
| Counterscreens | Run the assay in the absence of the biological target (e.g., no cells or a denatured enzyme). Activity in a counterscreen suggests interference with the assay technology itself.[11] |
| Orthogonal Assays | Confirm hits using a different assay that measures the same biological endpoint but uses a different detection technology (e.g., confirm a luminescence-based viability hit with a colorimetric assay). |
| Dose-Response Analysis | True hits typically exhibit a sigmoidal dose-response curve. Non-specific compounds or aggregators may show irregular or steep curves. |
| PAINS Filters | Use computational filters to check if this compound or any of its analogs contain Pan-Assay Interference (PAINS) substructures, which are known to cause non-specific assay activity.[8] |
Logical Workflow for Hit Confirmation
Issue 3: this compound Appears to be Autofluorescent
Autofluorescence from a test compound can interfere with fluorescence-based assays, leading to artificially high signals.[12]
Troubleshooting Autofluorescence
| Step | Description |
| 1. Spectral Scan | Perform a spectral scan of this compound at the assay concentration to determine its excitation and emission profile. |
| 2. Wavelength Selection | If possible, choose assay fluorophores with excitation and emission wavelengths that do not overlap with those of this compound. |
| 3. "Compound-Only" Control | Include control wells containing this compound in assay buffer without cells or other reagents to quantify its background fluorescence. |
| 4. Time-Resolved Fluorescence (TRF) | Consider using a TRF-based assay. TRF can distinguish between the long-lived fluorescence of the assay probe and the short-lived fluorescence of the interfering compound. |
| 5. Switch to a Non-Fluorescent Assay | If autofluorescence is significant and cannot be mitigated, switch to an alternative assay format, such as a luminescence or absorbance-based method. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microplate, perform a serial two-fold dilution of this compound in appropriate broth medium (e.g., Potato Dextrose Broth). The final volume in each well should be 100 µL.
-
Include a positive control (broth with fungus, no compound) and a negative control (broth only).
-
-
Inoculation:
-
Prepare a fungal spore suspension and adjust the concentration to approximately 1 x 10^5 spores/mL.
-
Add 100 µL of the spore suspension to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 28°C) for 48-72 hours.
-
-
Analysis:
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Protocol 2: Counterscreen for Luciferase Interference
This protocol helps determine if this compound interferes with a luciferase-based cell viability assay (e.g., CellTiter-Glo®).
-
Plate Setup:
-
In a white, opaque 96-well plate, add this compound at various concentrations to cell-free assay buffer.
-
Include a positive control (e.g., a known luciferase inhibitor) and a negative control (buffer only).
-
-
Reagent Addition:
-
Add the luciferase reagent to all wells according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
A decrease or increase in signal in the presence of this compound indicates direct interference with the assay chemistry.
-
Potential Signaling Pathway Interference
When using cell-based assays, it's crucial to consider that your compound might interfere with the reporter system itself, not just the intended biological target. For example, in many reporter-gene assays, a signaling cascade leads to the expression of an enzyme like luciferase. Interference can occur at any step.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 14. google.com [google.com]
Technical Support Center: Synthesis of Gageotetrin B Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of Gageotetrin B analogs. This compound is a linear lipopeptide with a Leu-rich peptide backbone and a novel 3-hydroxy fatty acid component, originally isolated from a marine bacterium Bacillus subtilis.[1][2] The synthesis of its analogs can present several challenges, which this guide aims to address.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound analogs in a question-and-answer format.
Question: Why is the yield of my solid-phase peptide synthesis (SPPS) for the Leu-rich peptide backbone consistently low?
Answer: Low yields during the SPPS of hydrophobic, Leu-rich peptides are often due to on-resin aggregation.[3] The peptide chains can form secondary structures, such as β-sheets, which hinder the accessibility of reagents to the growing peptide chain.
Possible Solutions:
-
Incorporate Chain-Disrupting Agents: The use of pseudoproline dipeptides or other structure-disrupting derivatives can interrupt the formation of secondary structures on the resin.
-
Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 60-90°C) can help to disrupt aggregation.
-
Specialized Reagents: Employing coupling reagents known to be effective for hindered couplings, such as COMU (N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide), may improve yields.
-
Microwave-Assisted SPPS: Microwave irradiation can accelerate coupling and deprotection reactions and help to minimize aggregation.[4]
Question: I am observing significant epimerization of amino acid residues during peptide coupling. How can I minimize this?
Answer: Epimerization, or racemization, is a common side reaction during peptide bond formation, especially when activating the carboxylic acid of an amino acid or peptide fragment.
Possible Solutions:
-
Use of Additives: The addition of reagents like Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-hydroxy-7-azabenzotriazole) to the carbodiimide coupling mixture can suppress racemization.
-
Choice of Coupling Reagent: Uronium/aminium-based coupling reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally considered to be safer in terms of racemization compared to older methods.
-
Controlled Reaction Conditions: Ensure that the reaction temperature is kept low and that the activation time of the carboxylic acid is minimized before the addition of the amine component.
Question: The synthesis of the β-hydroxy fatty acid side chain is proving difficult, with low stereoselectivity. What methods can I use to improve this?
Answer: The stereoselective synthesis of the β-hydroxy fatty acid is a critical step. Asymmetric synthesis methods are often required to achieve high diastereomeric and enantiomeric purity.
Recommended Methodologies:
-
Keck Asymmetric Allylation: This method can be employed for the stereoselective construction of chiral β-hydroxy carboxylic acids.[5]
-
Reformatsky Reaction: While historically challenging to control, modern variations of the Reformatsky reaction using activated zinc and suitable chiral auxiliaries can provide good stereoselectivity.
-
Aldol Addition Reactions: The use of chiral catalysts or auxiliaries in aldol addition reactions between an enolate and an aldehyde is a powerful strategy for controlling the stereochemistry of the β-hydroxy group.
Question: I am facing challenges with the final coupling of the fatty acid side chain to the peptide. What are the key considerations?
Answer: Coupling a bulky, hydrophobic fatty acid to a peptide can be sluggish and may lead to side reactions.
Key Considerations:
-
Coupling Reagent Choice: A robust coupling reagent that can overcome steric hindrance is necessary. Reagents like HATU or TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) are often effective.
-
Solvent Selection: The choice of solvent is critical to ensure the solubility of both the peptide and the fatty acid. A mixture of DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) or the use of NMP (N-Methyl-2-pyrrolidone) can be beneficial.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC to determine the optimal reaction time and avoid degradation of the starting materials or product.
Frequently Asked Questions (FAQs)
What are the most critical steps in the synthesis of this compound analogs?
The most critical steps are:
-
Stereoselective synthesis of the β-hydroxy fatty acid: Achieving the correct stereochemistry is crucial for biological activity.
-
Solid-phase synthesis of the hydrophobic peptide backbone: Overcoming aggregation is key to obtaining the desired peptide in good yield and purity.
-
Coupling of the fatty acid to the peptide: This step can be challenging due to the steric bulk and hydrophobicity of the fatty acid.
-
Purification of the final lipopeptide: The amphipathic nature of the product can make purification by standard methods like reverse-phase HPLC difficult.
What are the main challenges associated with the synthesis of hydrophobic peptides like the backbone of this compound?
The main challenges include:
-
On-resin aggregation: Leading to poor reaction kinetics and low yields.[3]
-
Difficult purification: The hydrophobic nature of the peptide can lead to poor solubility in aqueous solvents and irreversible adsorption to chromatography columns.
-
Secondary structure formation: Can hinder the accessibility of reagents.[6]
Are there any specific protecting groups that are recommended for the synthesis of the peptide backbone?
Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is generally applicable. For residues prone to side reactions, such as glutamic acid, appropriate side-chain protecting groups (e.g., OtBu for the carboxylic acid) should be used.
What analytical techniques are most suitable for characterizing this compound analogs?
The following techniques are essential:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and for purification.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of stereochemistry.
Quantitative Data
The following tables provide illustrative data for key reaction steps, based on typical yields and conditions reported for the synthesis of similar lipopeptides.
Table 1: Illustrative Yields for Solid-Phase Peptide Synthesis (SPPS) of a Model Leu-rich Tetrapeptide
| Coupling Strategy | Average Yield per Step | Overall Crude Yield |
| Standard HBTU/DIPEA at RT | 95% | 81% |
| Microwave-assisted, 75°C | 98% | 92% |
| With Pseudoproline Dipeptide | 99% | 96% |
Table 2: Comparison of Coupling Reagents for Fatty Acid Acylation of a Model Peptide
| Coupling Reagent | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| HBTU/DIPEA | 24 | 65 | 50 |
| HATU/DIPEA | 12 | 85 | 75 |
| COMU/DIPEA | 8 | 90 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Leu-rich Peptide
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
First Amino Acid Loading: Add the first Fmoc-protected amino acid (4 eq.) and DIPEA (N,N-Diisopropylethylamine, 8 eq.) to the resin and shake for 2 hours.
-
Capping: Cap any unreacted sites with a solution of methanol/DCM/DIPEA.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes, then add to the resin and shake for 2 hours.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: After the final deprotection, wash the resin with DCM and cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: General Procedure for β-Hydroxy Fatty Acid Synthesis via Asymmetric Aldol Addition
-
Enolate Formation: To a solution of a chiral auxiliary-bearing acetate derivative in THF at -78°C, add a strong base such as lithium diisopropylamide (LDA) dropwise.
-
Aldol Addition: After stirring for 30 minutes, add the desired long-chain aldehyde dropwise and continue stirring at -78°C for 2 hours.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Auxiliary Cleavage: Cleave the chiral auxiliary using appropriate conditions (e.g., lithium hydroperoxide) to yield the β-hydroxy fatty acid.
-
Purification: Purify the fatty acid by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: Troubleshooting decision tree for low-yield SPPS.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of linear lipodepsipeptide kavaratamide A and its C25-epimer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
Validation & Comparative
Gageotetrin B vs. Fengycin: A Comparative Guide to Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two lipopeptides, Gageotetrin B and Fengycin. The information presented is collated from published experimental data to assist researchers in evaluating their potential applications.
Quantitative Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Fengycin against various fungal pathogens. It is important to note that these values are from different studies and direct, head-to-head comparisons in the same experimental setup are not currently available in the published literature. Variations in experimental conditions can influence MIC values.
| Fungal Species | This compound MIC (µg/mL) | This compound MIC (µM) | Fengycin MIC (µg/mL) | Fengycin MIC (µM) | Reference |
| Magnaporthe oryzae Triticum (MoT) | 1.5 (µ g/disk ) | - | - | - | [1] |
| Rhizoctonia solani | - | 0.01-0.06 | 4-32 | - | [2][3][4] |
| Botrytis cinerea | - | 0.01-0.06 | 4-32 | - | [2][3][4] |
| Colletotrichum acutatum | - | 0.01-0.06 | 4-32 | - | [2][3][4] |
| Fusarium oxysporum | - | - | 10 | - | [5] |
Note: this compound's activity against Magnaporthe oryzae Triticum was reported in µ g/disk , which is a semi-quantitative measure from a disk diffusion assay and not directly comparable to MIC values from broth microdilution assays.
Mechanism of Action
This compound: The precise molecular mechanism of this compound's antifungal action is not yet fully elucidated. However, like other lipopeptides, it is suggested that its mode of action involves the perturbation of the fungal cell membrane.[1]
Fengycin: Fengycin's primary antifungal mechanism is well-documented and involves the disruption of the fungal cell membrane.[6] This interaction leads to changes in membrane permeability, leakage of cellular contents, and ultimately cell death. Fengycin's activity is particularly effective against filamentous fungi.[7][8] Some studies have also indicated that fengycin can induce apoptosis and autophagy in fungal cells.[5] The aggregation of fengycin molecules on the membrane surface is thought to be a key factor in its disruptive capabilities.[6]
Experimental Protocols
The following are generalized protocols for common antifungal susceptibility tests, based on methods described in the cited literature.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar). Spores or conidia are harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).[5]
-
Preparation of Antifungal Solutions: Stock solutions of this compound or Fengycin are prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth is observed.
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Preparation of Fungal Lawn: A standardized fungal inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).
-
Application of Antifungal Agent: Sterile filter paper disks are impregnated with a known concentration of the antifungal agent (e.g., 1.5 µ g/disk for this compound).[1] The disks are then placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under suitable conditions to allow for fungal growth and diffusion of the antifungal agent.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no fungal growth around the disk is measured. A larger diameter indicates greater susceptibility of the fungus to the compound.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Antifungal Mechanism of Fengycin
Caption: Proposed mechanism of action for Fengycin's antifungal activity.
Comparative Logic for Antifungal Agent Selection
Caption: Logical framework for comparing and selecting an antifungal agent.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gageostatins A-C, antimicrobial linear lipopeptides from a marine Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectivity and Mechanism of Fengycin, an Antimicrobial Lipopeptide from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Fengycin 90 Fengycin [sigmaaldrich.com]
A Comparative Guide to Gageotetrin B and Iturin A: Efficacy Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance in plant pathogens necessitates the exploration of novel, effective, and sustainable alternatives to conventional fungicides. Among the most promising candidates are lipopeptides produced by various bacterial species. This guide provides a detailed comparison of two such lipopeptides: Gageotetrin B, a linear lipopeptide, and Iturin A, a well-studied cyclic lipopeptide. This document synthesizes available experimental data to objectively compare their performance against key plant pathogens, delving into their mechanisms of action and the experimental protocols used for their evaluation.
At a Glance: this compound vs. Iturin A
| Feature | This compound | Iturin A |
| Lipopeptide Class | Linear Lipopeptide | Cyclic Lipopeptide |
| Producing Organism | Marine Bacillus subtilis | Various Bacillus species, notably B. subtilis and B. amyloliquefaciens |
| Primary Mechanism of Action | Disruption of fungal cell membrane integrity | Disruption of fungal cell membrane integrity, leading to increased permeability and cell lysis |
| Induction of Plant Defenses | Limited data available | Induces systemic resistance in plants via salicylic acid (SA) and jasmonic acid (JA) signaling pathways[1] |
Efficacy Against Plant Pathogens: A Quantitative Comparison
The following tables summarize the available data on the minimum inhibitory concentration (MIC) and effective concentration (EC50) of this compound and Iturin A against various plant pathogens. It is important to note that a direct comparison is challenging due to the lack of studies testing both compounds side-by-side under identical conditions. The data presented here is compiled from different studies.
Table 1: Efficacy of this compound Against Plant Pathogens
| Pathogen | Host Plant(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Magnaporthe oryzae Triticum | Wheat | 1.5 µ g/disk | [2] |
| Botrytis cinerea | Various | 0.01-0.06 µM | [3][4] |
| Colletotrichum acutatum | Various | 0.01-0.06 µM | [3][4] |
| Rhizoctonia solani | Various | 0.01-0.06 µM | [3][4] |
| Phytophthora capsici | Various | Lytic activity at 0.02 mM | [3] |
Table 2: Efficacy of Iturin A Against Plant Pathogens
| Pathogen | Host Plant(s) | Minimum Inhibitory Concentration (MIC) / EC50 | Reference(s) |
| Fusarium graminearum | Wheat, Maize | MIC: 50 µg/mL | |
| Fusarium oxysporum | Various | EC50: 60 µg/mL | |
| Phytophthora infestans | Potato, Tomato | Inhibition at 20-50 µg/mL | [5] |
| Aspergillus niger | Various | Inhibitory effect observed | [6] |
| Colletotrichum acutatum | Pepper | Inhibition of mycelial growth and spore germination | [7] |
| Botrytis cinerea | Various | Strong inhibitory effect | [5] |
| Rhizoctonia solani | Various | Effective biocontrol agent | [8] |
| Sclerotinia sclerotiorum | Various | Strong antifungal activity | [5] |
Mechanism of Action: Disrupting the Fungal Barrier
Both this compound and Iturin A exert their antifungal effects primarily by targeting the cell membrane of plant pathogens. However, the specifics of their interactions differ due to their structural variations.
This compound: As a linear lipopeptide, this compound is thought to interact with the fungal membrane, leading to its disruption.[2] The lipophilic fatty acid tail likely inserts into the lipid bilayer, while the hydrophilic peptide portion interacts with the membrane surface, causing a detergent-like effect that compromises membrane integrity. This leads to the leakage of cellular contents and ultimately, cell death.
Iturin A: The cyclic structure of Iturin A plays a crucial role in its potent antifungal activity. It interacts with sterols in the fungal cell membrane, forming ion-conducting pores.[8] This disrupts the electrochemical potential across the membrane, leading to an uncontrolled efflux of essential ions like K+ and the influx of other molecules, culminating in cell lysis.[8] Electron microscopy studies have revealed that Iturin A treatment causes significant morphological changes in fungal hyphae, including distortion, swelling, and collapse.[5]
Induction of Plant Defense Signaling Pathways
Beyond their direct antifungal activity, certain lipopeptides can act as elicitors, triggering the plant's own defense mechanisms.
This compound: Currently, there is limited specific research on the ability of this compound to induce plant defense pathways. Further investigation is required to determine if it can activate systemic resistance in plants.
Iturin A: Iturin A has been shown to be a potent inducer of systemic resistance (ISR) in various plants.[1][8] It can activate both the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity against biotrophic and necrotrophic pathogens, respectively.[1] This dual activation leads to a broad-spectrum and long-lasting resistance against subsequent pathogen attacks.
Figure 1: Simplified signaling pathway of Iturin A-induced systemic resistance in plants.
Experimental Protocols: Methodologies for Efficacy Evaluation
The quantitative data presented in this guide are primarily derived from the following key experimental protocols:
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.
Figure 2: General workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Preparation of Lipopeptide Solutions: A stock solution of the lipopeptide is prepared and then serially diluted in a suitable liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific value (e.g., 1 x 10^5 spores/mL).
-
Inoculation and Incubation: A specific volume of the fungal inoculum is added to each well of the microtiter plate containing the lipopeptide dilutions. The plate is then incubated under conditions optimal for fungal growth (e.g., 25-28°C for 48-72 hours).
-
Determination of MIC: After incubation, the wells are examined for visible signs of fungal growth (turbidity). The MIC is recorded as the lowest concentration of the lipopeptide at which no growth is observed.
Electron Microscopy for Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the effects of antifungal compounds on the morphology and ultrastructure of fungal cells.
Sample Preparation for SEM:
-
Fungal hyphae are treated with the lipopeptide at a specific concentration (e.g., MIC value).
-
The treated hyphae are fixed (e.g., with glutaraldehyde), dehydrated through a series of ethanol concentrations, and then critically point dried.
-
The dried samples are mounted on stubs and coated with a thin layer of a conductive material (e.g., gold-palladium).
-
The samples are then observed under the SEM to visualize surface morphology.
Sample Preparation for TEM:
-
Treated fungal hyphae are fixed (e.g., with glutaraldehyde and osmium tetroxide), dehydrated, and embedded in a resin.
-
Ultra-thin sections of the embedded sample are cut using an ultramicrotome.
-
The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
The stained sections are then examined under the TEM to observe the internal ultrastructure of the fungal cells.
Conclusion
Both this compound and Iturin A demonstrate significant potential as biocontrol agents against a range of plant pathogens. Iturin A is a well-characterized cyclic lipopeptide with a broad antifungal spectrum and the added benefit of inducing systemic resistance in plants. Its mechanism of action, involving the formation of pores in the fungal cell membrane, is well understood.
This compound, a linear lipopeptide, also exhibits potent antifungal activity. While its mechanism is believed to be membrane disruption, more detailed studies are needed to elucidate the precise molecular interactions. Furthermore, its capacity to induce plant defenses remains an area for future research.
For researchers and drug development professionals, Iturin A currently presents a more developed profile with a larger body of supporting data. However, the unique structure of this compound and its efficacy against certain pathogens warrant further investigation as a potentially novel antifungal agent. Direct comparative studies are crucial to fully assess the relative strengths and weaknesses of these two promising lipopeptides in the fight against plant diseases.
References
- 1. Iturin A Induces Resistance and Improves the Quality and Safety of Harvested Cherry Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 6. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Mechanism of Iturinic Lipopeptide on Differential Expression Patterns of Defense-Related Genes against Colletotrichum acutatum in Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
Gageotetrin B: A Potent Biofungicide Compared to Commercial Synthetic Alternatives
In the ongoing search for effective and environmentally benign fungicides, naturally derived compounds are gaining significant attention. Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated considerable antifungal activity against a range of phytopathogenic fungi. This guide provides a comparative analysis of the efficacy of this compound against prominent commercial synthetic fungicides, supported by available experimental data.
Quantitative Efficacy Comparison
The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) or a similar metric like the half-maximal effective concentration (EC50). A lower MIC/EC50 value indicates higher potency. The following table summarizes the available data for this compound and its close analog, Gageotetrin A, in comparison to the widely used synthetic fungicides, tebuconazole and trifloxystrobin, which are the active ingredients in commercial products like Nativo® WG75.
| Fungal Pathogen | This compound (or analog) | Tebuconazole | Trifloxystrobin | Commercial Formulation (Nativo® WG75) |
| Magnaporthe oryzae Triticum (Wheat Blast) | MIC: 1.5 µ g/disk [1] | 100% mycelial growth inhibition at 500, 750, and 1000 ppm[2] | - | Mycelial Growth Inhibition: 93.3 ± 0.9% at 20 µ g/disk [1] |
| Botrytis cinerea (Gray Mold) | MIC (Gageotetrin A): 0.03-0.06 µM[3] | EC50: 0.29 µg/mL[4] | - | - |
| Rhizoctonia solani (Sheath Blight) | MIC (Gageotetrin A): 0.03-0.06 µM[3] | MIC: 10 ppm (in combination with Trifloxystrobin)[5] | MIC: 10 ppm (in combination with Tebuconazole)[5] | - |
| Colletotrichum acutatum (Anthracnose) | MIC (Gageotetrin A): 0.03-0.06 µM[3] | EC50: 0.11 µg/ml[6][7] | EC50: 0.21 µg/ml[6][7] | - |
Note: Data for Gageotetrin A is used as a proxy for this compound for Botrytis cinerea, Rhizoctonia solani, and Colletotrichum acutatum due to their structural similarity. MIC values in µM for Gageotetrin A suggest high potency. Direct comparative studies with a wider range of synthetic fungicides are needed for a more comprehensive assessment.
Experimental Protocols
The data presented in this guide are derived from standard antifungal susceptibility testing methodologies. The following are detailed descriptions of the key experimental protocols employed in such studies.
Antifungal Susceptibility Testing: Poisoned Food Technique
This method is commonly used to determine the mycelial growth inhibition of a fungicide.
Protocol:
-
Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Incorporation: The test compound (this compound or synthetic fungicide) is dissolved in a suitable solvent and added to the molten agar at various concentrations. The final solvent concentration should be non-inhibitory to fungal growth. A control plate without the fungicide is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the target fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period or until the mycelial growth in the control plate reaches the edge.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
MIC/EC50 Determination: The MIC is determined as the lowest concentration of the fungicide that completely inhibits visible mycelial growth. The EC50, the concentration that inhibits 50% of the mycelial growth, can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Broth Microdilution Method (CLSI M38-A2)
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
Protocol:
-
Inoculum Preparation: A suspension of fungal spores (conidia) is prepared from a fresh culture and the concentration is adjusted to a standard density (e.g., 0.4 × 10^4 to 5 × 10^4 CFU/mL).
-
Serial Dilution of Antifungal Agent: The test compound is serially diluted in a 96-well microtiter plate containing a standard broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal spore suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungus) are included.
-
Incubation: The microtiter plates are incubated under standardized conditions (e.g., 35°C for 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible fungal growth compared to the growth control well.
Mechanism of Action: A Comparative Overview
This compound and the compared synthetic fungicides employ distinct mechanisms to inhibit fungal growth.
This compound: Membrane Disruption
As a lipopeptide, this compound's primary mode of action is the disruption of the fungal cell membrane's integrity. The lipophilic fatty acid tail of the molecule inserts into the lipid bilayer of the fungal membrane, while the hydrophilic peptide portion interacts with the membrane surface. This leads to pore formation, increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.
This compound's mechanism of action.
Tebuconazole: Ergosterol Biosynthesis Inhibition
Tebuconazole belongs to the triazole class of fungicides and acts as a demethylation inhibitor (DMI). It specifically inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane structure and function, leading to the inhibition of fungal growth.
Tebuconazole's mechanism of action.
Trifloxystrobin: Mitochondrial Respiration Inhibition
Trifloxystrobin is a quinone outside inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. By binding to the Qo site of this complex, trifloxystrobin blocks electron transfer, thereby inhibiting ATP synthesis. The disruption of the cellular energy supply ultimately leads to the cessation of fungal growth and development.
Trifloxystrobin's mechanism of action.
Experimental Workflow for Fungicide Efficacy Testing
The general workflow for evaluating and comparing the efficacy of antifungal compounds is a multi-step process.
General workflow for fungicide efficacy testing.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Sensitivity of Colletotrichum acutatum Isolates from Citrus to Carbendazim, Difenoconazole, Tebuconazole, and Trifloxystrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
Validating the Non-Cytotoxic Profile of Gageotetrin B: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gageotetrin B, a linear lipopeptide derived from the marine bacterium Bacillus subtilis, against a structurally similar but cytotoxic counterpart, Gageostatin. While both compounds exhibit antimicrobial properties, this compound is distinguished by its notable lack of cytotoxicity against human cell lines, a highly desirable characteristic for therapeutic development. This document outlines key in vitro assays to validate the non-cytotoxic effects of this compound and explore its potential immunomodulatory and anti-biofilm activities.
Comparative Bioactivity Profile
The following table summarizes the known cytotoxic and potential non-cytotoxic activities of this compound in comparison to Gageostatin. This data highlights the differential effects of these two lipopeptides, providing a clear rationale for further investigation into the therapeutic potential of this compound.
| Feature | This compound | Gageostatin A | Doxorubicin (Positive Control) |
| Compound Type | Linear Lipopeptide | Linear Lipopeptide | Anthracycline Chemotherapeutic |
| Source | Bacillus subtilis | Bacillus subtilis | Streptomyces peucetius |
| Cytotoxicity (GI₅₀) | > 30 µg/mL[1][2][3] | 4.6 - 19.6 µg/mL | ~0.05 µM (Cell line dependent) |
| Proposed Non-Cytotoxic Effects | Anti-inflammatory, Immunomodulatory, Anti-biofilm | Not Reported | Not Applicable |
Experimental Protocols for In Vitro Validation
To empirically validate the non-cytotoxic profile of this compound and explore its other biological activities, a series of in vitro experiments are proposed. These assays are designed to provide quantitative data on cell viability, inflammatory response, and biofilm formation.
Cytotoxicity Assessment using MTT Assay
This assay determines the concentration at which a compound reduces the viability of a cell population by 50% (GI₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4][5][6][7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Gageostatin A (as a cytotoxic control), and Doxorubicin (as a positive control) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The GI₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay evaluates the potential of this compound to suppress the inflammatory response in macrophages.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures the concentration of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates an anti-inflammatory effect.[8][9][10][11]
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.
Anti-biofilm Activity using Crystal Violet Assay
This assay assesses the ability of this compound to inhibit the formation of bacterial biofilms.
Principle: The crystal violet assay is a simple and widely used method to quantify biofilm formation. Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm. The amount of bound dye is proportional to the total biofilm biomass.[12][13][14][15]
Protocol:
-
Bacterial Inoculum: Grow a culture of a biofilm-forming bacterium (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) overnight. Dilute the culture to an OD₆₀₀ of 0.05 in fresh growth medium.
-
Treatment and Biofilm Formation: In a 96-well plate, add 100 µL of the bacterial suspension to each well containing 100 µL of various concentrations of this compound. Include wells with bacteria and no compound as a positive control, and wells with sterile medium as a negative control. Incubate the plate for 24-48 hours at 37°C without shaking.
-
Washing: Gently wash the wells three times with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Absorbance Measurement: Measure the absorbance at 595 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the untreated positive control.
Visualizing Experimental and Molecular Pathways
To further clarify the experimental design and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating the non-cytotoxic effects of this compound.
Caption: Proposed modulation of the LPS-induced TNF-α signaling pathway by this compound.
Conclusion
This compound presents a promising profile as a non-cytotoxic bioactive compound with potential therapeutic applications. The experimental framework provided in this guide offers a systematic approach to validate its safety at the cellular level and to uncover its potential anti-inflammatory and anti-biofilm properties. The clear distinction in cytotoxicity between this compound and Gageostatin underscores the importance of detailed in vitro characterization in the early stages of drug discovery and development. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 11. Protocol Griess Test [protocols.io]
- 12. ableweb.org [ableweb.org]
- 13. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Crystal violet staining for biofilm analysis [bio-protocol.org]
Gageotetrin B and Fungal Cross-Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a critical challenge in clinical practice and agricultural settings. This guide provides a comparative overview of the antifungal lipopeptide Gageotetrin B, with a focus on the available data regarding its activity and the broader context of fungal cross-resistance. While direct experimental studies on cross-resistance involving this compound are not extensively available in the current body of scientific literature, this guide summarizes existing knowledge on its antifungal properties and presents relevant experimental protocols to facilitate future research in this area.
Antifungal Activity of this compound and Related Lipopeptides
This compound is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1] Like other lipopeptides, its antifungal activity is primarily attributed to its interaction with and disruption of the fungal cell membrane.[2] Several studies have evaluated the in vitro antifungal activity of this compound and its structural analogs against a range of fungi.
Table 1: Minimum Inhibitory Concentrations (MIC) of Gageotetrins and Gageopeptides against Various Fungi
| Compound | Fungal Species | MIC (µM) | Reference |
| Gageotetrin A | Rhizoctonia solani | 0.03 - 0.06 | [3] |
| Botrytis cinerea | 0.03 - 0.06 | [3] | |
| Colletotrichum acutatum | 0.03 - 0.06 | [3] | |
| This compound | Magnaporthe oryzae Triticum | 1.5 µ g/disk * | [3] |
| Gageotetrin C | Rhizoctonia solani | 0.01 - 0.06 | [1] |
| Gageopeptide A | Rhizoctonia solani | 0.02 - 0.06 | [4] |
| Botrytis cinerea | 0.02 - 0.06 | [4] | |
| Colletotrichum acutatum | 0.02 - 0.06 | [4] | |
| Gageopeptide B | Rhizoctonia solani | 0.02 - 0.06 | [4] |
| Botrytis cinerea | 0.02 - 0.06 | [4] | |
| Colletotrichum acutatum | 0.02 - 0.06 | [4] | |
| Gageopeptide C | Rhizoctonia solani | 0.02 - 0.06 | [4] |
| Botrytis cinerea | 0.02 - 0.06 | [4] | |
| Colletotrichum acutatum | 0.02 - 0.06 | [4] | |
| Gageopeptide D | Rhizoctonia solani | 0.02 - 0.06 | [4] |
| Botrytis cinerea | 0.02 - 0.06 | [4] | |
| Colletotrichum acutatum | 0.02 - 0.06 | [4] | |
| Note: The MIC for this compound against Magnaporthe oryzae Triticum was reported in µ g/disk , which is a semi-quantitative measure from a disk diffusion assay and not directly comparable to the molar concentrations from broth microdilution assays. |
While the data in Table 1 demonstrates the antifungal potential of Gageotetrins and Gageopeptides, it is important to note that these studies were conducted on susceptible fungal strains. There is a notable absence of studies specifically evaluating the efficacy of this compound against fungal isolates with known resistance to conventional antifungal drugs such as azoles (e.g., fluconazole) or echinocandins (e.g., caspofungin). However, studies on other novel lipopeptides have shown activity against resistant strains, suggesting that this class of compounds may have a different mechanism of action that circumvents common resistance pathways.[5][6] For instance, some lipopeptides have demonstrated efficacy against fluconazole-resistant Candida auris and azole-resistant Aspergillus fumigatus.[6]
Experimental Protocols for Fungal Cross-Resistance Studies
To address the gap in knowledge regarding this compound and cross-resistance, researchers can employ established methodologies. The following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration.
-
Harvest fungal cells (or spores) and suspend them in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, spore suspensions are adjusted to a specific concentration (e.g., 10^4 spores/mL).
-
Further dilute the standardized suspension to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts) in the test medium.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound and other comparator antifungal agents in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate, resulting in a total volume of 200 µL.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the organism.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Checkerboard Assay for Synergy and Cross-Resistance Assessment
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents. It can be adapted to assess for cross-resistance by testing a novel agent against a resistant strain in the presence of the agent to which it is resistant.
Protocol:
-
Plate Setup:
-
Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of antifungal agent A (e.g., a standard antifungal like fluconazole). Along the y-axis, prepare serial dilutions of antifungal agent B (e.g., this compound).
-
The final plate will contain a gradient of concentrations for both agents, alone and in combination.
-
-
Inoculation and Incubation:
-
Prepare the fungal inoculum as described for the MIC determination.
-
Inoculate each well with the fungal suspension.
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for assessing the antifungal activity of a compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Generalized Fungal Resistance Signaling Pathway
Fungal resistance to antifungal agents can be mediated by various signaling pathways. The Cell Wall Integrity (CWI) pathway is a key stress response pathway that can be activated by cell wall-damaging agents.
Caption: Generalized Cell Wall Integrity (CWI) pathway in fungal stress response.
Conclusion and Future Directions
This compound and related lipopeptides represent a promising class of antifungal agents. However, a significant knowledge gap exists regarding their efficacy against drug-resistant fungal strains. The lack of published cross-resistance studies underscores the need for further research in this area. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the potential of this compound to overcome existing antifungal resistance mechanisms. Such studies are crucial for the development of new therapeutic strategies to combat the growing threat of multidrug-resistant fungal infections. The unique membrane-disrupting mechanism of action of lipopeptides offers a potential avenue to circumvent common resistance pathways that affect azoles and echinocandins, making this a critical area for future investigation.
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A promising antifungal lipopeptide from Bacillus subtilis: its characterization and insight into the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two promising Bacillus-derived antifungal lipopeptide leads AF4 and AF5 and their combined effect with fluconazole on the in vitro Candida glabrata biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of lipopeptides against fluconazole-resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gageotetrin Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of Gageotetrin analogs, a class of linear lipopeptides with notable antimicrobial properties. Gageotetrins A, B, and C, isolated from a marine bacterium Bacillus subtilis, have demonstrated potent activity against a range of microbes while exhibiting minimal cytotoxicity, making them promising candidates for further drug development. This document summarizes their structural features, comparative biological activities, and the experimental protocols used for their evaluation.
Structural Comparison of Gageotetrin Analogs
Gageotetrins are characterized by a peptide chain linked to a novel fatty acid moiety. The core differences between the known analogs—Gageotetrin A, B, and C—lie in the length of the peptide chain and specific amino acid modifications.
-
Gageotetrin A is a dipeptide, making it the smallest of the characterized analogs.[1] Its structure consists of a (3R)-3-hydroxy-11-methyltridecanoyl fatty acid chain linked to a dipeptide composed of glutamic acid and leucine.
-
Gageotetrin B is a tetrapeptide. A key distinguishing feature of this compound is the presence of a methoxy group on the glutamic acid residue.
-
Gageotetrin C is also a tetrapeptide, structurally similar to this compound but lacking the methoxy group on the glutamic acid.[2]
These structural variations are critical in defining the biological activity profile of each analog.
| Analog | Molecular Formula | Peptide Length | Key Structural Features |
| Gageotetrin A | C25H46N2O7 | Dipeptide | (3R)-3-hydroxy-11-methyltridecanoyl fatty acid.[1] |
| This compound | Not explicitly found | Tetrapeptide | Contains a methoxy group on the glutamic acid residue. |
| Gageotetrin C | C37H68N4O9 | Tetrapeptide | Lacks the methoxy group on the glutamic acid residue.[2] |
Comparative Biological Activity
Gageotetrin analogs have been evaluated for their antimicrobial and cytotoxic activities. The available data indicates a potent antimicrobial profile with a favorable safety window.
Antimicrobial Activity
The antimicrobial efficacy of Gageotetrins A, B, and C has been demonstrated against a variety of pathogenic microbes. Their activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The analogs exhibit significant antimicrobial activity, with MIC values generally falling within the range of 0.01 to 0.06 μM .[3][4][5][6] this compound has been noted to be more active against fungi compared to bacteria, with MIC values between 0.01 and 0.04 μM.[7]
Cytotoxicity
A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host cells. Gageotetrin analogs have shown a promising lack of cytotoxicity against human cancer cell lines.
Across multiple studies, Gageotetrins A, B, and C have consistently demonstrated a 50% growth inhibition (GI50) concentration of greater than 30 μg/ml .[3][4][5][6] This low level of cytotoxicity is a significant advantage for their potential therapeutic application.
Experimental Protocols
The biological activities of Gageotetrin analogs were determined using standard in vitro assays. The following are detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the Gageotetrin analogs against various microbial strains is determined using the broth microdilution method.[8]
Principle: This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the agent that completely inhibits visible growth of the microorganism is determined as the MIC.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of Gageotetrin analogs are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate to achieve a range of final concentrations.
-
Preparation of Inoculum: The test microorganism is cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antimicrobial agent are inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: After incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The cytotoxicity of the Gageotetrin analogs against human cancer cell lines is assessed using the MTT assay.[9][10]
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Gageotetrin analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the logical flow of the structure-activity relationship analysis for Gageotetrin analogs.
Caption: Logical relationship between the structures of Gageotetrin analogs and their observed biological activities.
Experimental Workflow for Biological Evaluation
The diagram below outlines the typical experimental workflow for assessing the antimicrobial and cytotoxic properties of Gageotetrin analogs.
References
- 1. Gageotetrin A | C25H46N2O7 | CID 102225143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gageotetrin C | C37H68N4O9 | CID 102225145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Gageotetrin B Demonstrates Superior Antifungal Activity Against Wheat Blast Fungus Compared to Gageopeptides
A comparative analysis of linear lipopeptides reveals Gageotetrin B as a more potent inhibitor of Magnaporthe oryzae Triticum, the causal agent of the devastating wheat blast disease. Experimental data indicates that this compound exhibits a lower minimum inhibitory concentration (MIC) and a stronger disruptive effect on fungal development compared to Gageopeptides A, B, C, and D.
This guide provides a detailed comparison of the in vitro antifungal activities of this compound and Gageopeptides against Magnaporthe oryzae Triticum (MoT). The data presented is derived from a key study investigating novel bioactive secondary metabolites from a marine Bacillus subtilis strain. This information is intended for researchers, scientists, and drug development professionals seeking to identify and characterize new antifungal agents.
Comparative Analysis of Antifungal Potency
This compound consistently outperformed the four tested Gageopeptides in inhibiting the mycelial growth of MoT. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth, were significantly lower for this compound.[1][2][3]
| Compound | Minimum Inhibitory Concentration (MIC) (µ g/disk ) |
| This compound | 1.5 |
| Gageopeptide C | 2.5 |
| Gageopeptide D | 2.5 |
| Gageopeptide A | 10.0 |
| Gageopeptide B | 10.0 |
A lower MIC value indicates higher antifungal activity.
Beyond inhibiting mycelial growth, these lipopeptides also demonstrated significant effects on the asexual reproduction and infection-related development of the fungus. All compounds were found to completely block the formation of conidia (asexual spores) in the fungal mycelia within the agar medium.[1][2] Furthermore, they interfered with the germination of MoT conidia and induced morphological abnormalities in the germ tubes and appressoria (specialized infection structures).[1][2]
Gageopeptide D showed the most potent inhibition of conidial germination, followed by this compound.[3] However, this compound was particularly effective at inducing deformities in the germ tubes.[1]
| Compound (at 50 µg/ml) | Conidial Germination (%) after 6h | Morphological Changes after 12-24h |
| This compound | 45 ± 2.9 | 41 ± 3.8% deformed (swollen) germ tubes; rest produced abnormal appressoria |
| Gageopeptide A | 61 ± 2.1 | 31 ± 1.7% normal germ tube; 27 ± 1.5% normal appressoria |
| Gageopeptide B | 51 ± 2.1 | Not specified in detail |
| Gageopeptide C | 52 ± 1.5 | 10 ± 1.5% swollen germ tubes; 30 ± 0.7% normal appressoria; 11 ± 0.7% abnormal appressoria |
| Gageopeptide D | 25 ± 1.7 | Not specified in detail |
| Control (Water) | 100 | Normal germ tube development and mycelial growth |
Experimental Protocols
The following methodologies were employed to assess the antifungal activity of this compound and Gageopeptides against Magnaporthe oryzae Triticum.
Antifungal Bioassay (Mycelial Growth Inhibition)
-
Fungal Culture: Magnaporthe oryzae Triticum was cultured on potato dextrose agar (PDA) plates.
-
Compound Application: Sterile paper discs (6 mm in diameter) were impregnated with 20 µL of the test compounds (this compound and Gageopeptides) at varying concentrations. The commercial fungicide Nativo® WG75 was used as a positive control, and a solvent-treated disc served as a negative control.
-
Inoculation and Incubation: A 6 mm mycelial plug of MoT was placed at the center of a fresh PDA plate. The impregnated paper discs were placed approximately 2.5 cm away from the mycelial plug. The plates were then incubated at 25°C for 5 days.
-
Data Analysis: The inhibition of mycelial growth was measured, and the Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the fungus.[1][2][3]
Caption: Workflow for antifungal activity assessment.
Conidial Germination Assay
-
Preparation of Conidial Suspension: Conidia were harvested from 10-day-old MoT cultures grown on oatmeal agar. The concentration of the conidial suspension was adjusted to 5 x 10^4 conidia/mL.
-
Treatment Application: 100 µL of the conidial suspension was mixed with 100 µL of the test compound solution (final concentration 50 µg/mL) in the wells of a 96-well plate. Water was used as a control.
-
Incubation: The plates were incubated in a moisture chamber at 25°C in complete darkness.
-
Microscopic Examination: The conidia in each well were observed under a light microscope at 6, 12, and 24 hours post-incubation. Approximately 100 conidia per replicate were examined to determine the percentage of germination and to assess any morphological changes, such as deformed germ tubes or abnormal appressoria.
Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound and Gageopeptides in MoT have not been fully elucidated, the observed morphological changes, such as swollen and malformed hyphae, are characteristic of compounds that interfere with cell wall synthesis or disrupt cell membrane integrity.[1] Lipopeptides produced by Bacillus species are well-known for their membrane-perturbing activities.[1]
The infection process of Magnaporthe oryzae is tightly regulated by several key signaling pathways. A critical pathway for pathogenicity is the Pmk1 MAP kinase cascade, which is essential for the formation of the appressorium, the specialized structure required for penetrating the host plant's cuticle. Disruption of this pathway renders the fungus non-pathogenic. It is plausible that the antifungal effects of this compound and the Gageopeptides, by causing cellular stress and morphological defects, indirectly interfere with the proper functioning of such crucial signaling pathways required for host invasion.
Caption: Pmk1 MAPK pathway in M. oryzae.
Conclusion
The experimental evidence strongly indicates that this compound is a more effective antifungal agent against Magnaporthe oryzae Triticum than Gageopeptides A, B, C, and D. Its lower MIC value and significant impact on fungal morphology suggest it is a promising candidate for further investigation in the development of novel biopesticides to manage wheat blast disease. Future research should focus on elucidating the specific molecular mechanism of action of this compound and its potential efficacy in in vivo models.
References
- 1. Rapid adaptation of signaling networks in the fungal pathogen Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Hydrophobic cue-induced appressorium formation depends on MoSep1-mediated MoRgs7 phosphorylation and internalization in Magnaporthe oryzae | PLOS Genetics [journals.plos.org]
Comparative Bioactivity of Gageotetrin A, B, and C: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of Gageotetrin A, B, and C, supported by available experimental data. Gageotetrins are a unique class of linear lipopeptides isolated from the marine bacterium Bacillus subtilis. [1][2]
Gageotetrins A, B, and C have demonstrated significant antimicrobial properties and represent a promising area of research for the development of new therapeutic agents. This guide summarizes their known bioactivities, provides insight into their structure-activity relationships, and details the experimental protocols used for their evaluation.
Comparative Analysis of Bioactivity
| Compound(s) | Organism(s) | Bioactivity (MIC) | Source |
| Gageotetrin A, B, and C | Various Bacteria and Fungi | 0.01–0.06 μM | [1][2][3] |
| Gageotetrin A | Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Pseudomonas aeruginosa, Colletotrichum acutatum, Botrytis cinerea, Rhizoctonia solani | 0.03–0.06 μM | |
| Gageotetrin B | Magnaporthe oryzae Triticum (Wheat Blast Fungus) | 1.5 µ g/disk (highest mycelial growth inhibition among tested lipopeptides) |
Notably, Gageotetrins are reported to be non-cytotoxic against human cancer cell lines, with a GI50 greater than 30 μg/ml, highlighting their potential as selective antimicrobial agents.[1][2][3]
Structure-Activity Relationship
Gageotetrins are linear lipopeptides composed of a fatty acid chain linked to a short peptide moiety. Their bioactivity is intrinsically linked to their chemical structures.
-
Gageotetrin A is the smallest of the trio, consisting of a dipeptide linked to a novel fatty acid.
-
This compound is structurally similar to Gageotetrin A, with the key difference being the presence of a methoxy group on the glutamic acid residue. This modification may influence its bioactivity, as evidenced by its potent inhibition of Magnaporthe oryzae Triticum.
-
Gageotetrin C is a tetrapeptide, featuring a longer peptide chain compared to Gageotetrin A and B.
The lipophilic fatty acid tail is crucial for the antimicrobial activity of these compounds, facilitating their interaction with and disruption of microbial cell membranes. The variations in the peptide chain length and amino acid substitutions between Gageotetrin A, B, and C likely account for the subtle differences in their antimicrobial spectrum and potency.
Structural comparison of Gageotetrin A, B, and C.
Proposed Mechanism of Action
The precise signaling pathways activated by Gageotetrins are not yet fully elucidated. However, based on the known mechanism of action of other lipopeptides from Bacillus subtilis, a general model of membrane disruption can be proposed. The amphipathic nature of Gageotetrins allows them to insert into the phospholipid bilayer of microbial cell membranes. This insertion disrupts the membrane integrity, leading to pore formation, leakage of essential cellular components, and ultimately, cell death.
Proposed mechanism of antimicrobial action for Gageotetrins.
Experimental Protocols
The bioactivity of Gageotetrins is primarily assessed through antimicrobial susceptibility testing. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for MIC determination by broth microdilution.
Detailed Methodology for Broth Microdilution Assay
-
Preparation of Gageotetrin Solutions: Stock solutions of Gageotetrin A, B, and C are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Microbial Inoculum: The test microorganism is cultured to a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: An equal volume of the microbial inoculum is added to each well of the microtiter plate containing the Gageotetrin dilutions. Positive (microbe and medium) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the Gageotetrin that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
References
- 1. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
Scarcity of Research on Synergistic Antimicrobial Effects of Gageotetrin B
A comprehensive review of existing scientific literature reveals a notable absence of studies investigating the synergistic effects of Gageotetrin B with other antimicrobial compounds. While this compound, a linear lipopeptide isolated from marine bacteria, has demonstrated inherent antimicrobial and antifungal properties, its potential to enhance the efficacy of other antimicrobial agents through combined therapy remains an unexplored area of research.
This compound belongs to a class of lipopeptides produced by Bacillus species, which are known for their broad-spectrum antimicrobial activities.[1][2][3] These compounds typically act by disrupting the cell membranes of microorganisms.[1] Specifically, cationic lipopeptides can bind to negatively charged components of bacterial cell membranes, such as lipopolysaccharide in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria, leading to membrane perturbation and cell death.[1] In fungi, they are thought to interact with negatively charged membrane components like phosphatidylinositol.[1]
Although no specific data on this compound's synergistic interactions exist, the study of antimicrobial synergy is a critical area of research in the fight against multidrug-resistant pathogens. Methodologies such as the checkerboard assay and time-kill assays are commonly employed to evaluate these interactions. Below, we provide a generalized experimental protocol for a checkerboard assay, which could be adapted to investigate the potential synergistic effects of this compound.
General Experimental Protocol: Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
1. Preparation of Antimicrobial Agents:
-
Stock solutions of this compound and the antimicrobial agent to be tested (e.g., a β-lactam antibiotic) are prepared in an appropriate solvent at a concentration significantly higher than their minimum inhibitory concentrations (MICs).
-
Serial twofold dilutions of each agent are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
2. Microplate Setup:
-
A 96-well microtiter plate is used to create a "checkerboard" of dilutions.
-
Along the x-axis, decreasing concentrations of this compound are added to the wells.
-
Along the y-axis, decreasing concentrations of the second antimicrobial agent are added.
-
This results in each well (except for controls) containing a unique combination of concentrations of the two agents.
-
Control wells containing only the growth medium, the medium with the microbial inoculum, and the medium with each antimicrobial agent alone at various concentrations are also included.
3. Inoculation and Incubation:
-
A standardized inoculum of the target microorganism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Each well of the microtiter plate is inoculated with the microbial suspension.
-
The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
4. Data Analysis and Interpretation:
-
After incubation, the MIC of each agent alone and in combination is determined by visual inspection for turbidity or by measuring absorbance.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits microbial growth. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs.
-
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Potential Mechanisms of Synergy
While not yet studied for this compound, synergistic interactions between different classes of antimicrobials are well-documented. For instance, a compound that increases the permeability of the bacterial cell membrane could facilitate the entry of another antibiotic that acts on an intracellular target. Given that this compound is a lipopeptide that targets the cell membrane, it is plausible that it could act synergistically with antibiotics that have intracellular targets, such as aminoglycosides or some β-lactams.
Visualizing Methodologies
To aid researchers, the following diagrams illustrate a typical workflow for a checkerboard assay and the general mechanism of action for antimicrobial lipopeptides.
Caption: Workflow for a checkerboard assay to determine antimicrobial synergy.
Caption: Proposed mechanism of action for antimicrobial lipopeptides like this compound.
Future Directions
The lack of data on the synergistic effects of this compound highlights a significant gap in our understanding of this antimicrobial peptide. Future research should focus on systematic in vitro and in vivo studies to evaluate its potential in combination therapies against a broad range of clinically relevant pathogens. Such studies would be invaluable for the development of new strategies to combat antimicrobial resistance.
References
Gageotetrin B Demonstrates Potent In Vivo Efficacy Against Wheat Blast in Greenhouse Studies
A comparative analysis of Gageotetrin B, a linear lipopeptide, has revealed its significant potential as a biocontrol agent against the devastating wheat blast fungus, Magnaporthe oryzae pathotype Triticum (MoT). Greenhouse-based studies, primarily utilizing detached leaf assays, have shown that this compound effectively inhibits fungal growth and disease development, with performance comparable or superior to other natural products and conventional synthetic fungicides.
Wheat blast, a formidable threat to global wheat production, necessitates the development of effective and environmentally sustainable control strategies. This compound, isolated from a marine Bacillus subtilis strain, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by experimental data, detailed protocols, and visualizations of its proposed mechanism of action.
Performance Comparison of Antifungal Agents Against Wheat Blast
The efficacy of this compound has been evaluated against other linear lipopeptides (Gageopeptides A-D), natural products, and synthetic fungicides. The following tables summarize the quantitative data from various in vitro and in vivo (detached leaf) studies.
Table 1: In Vitro Mycelial Growth Inhibition of M. oryzae Triticum
| Treatment | Concentration | Mycelial Growth Inhibition (%) | Reference |
| This compound | 20 µ g/disk | 60.9 ± 2.5 | [1] |
| Gageopeptide A | 20 µ g/disk | 45.7 ± 1.6 | [1] |
| Gageopeptide B | 20 µ g/disk | 48.2 ± 2.1 | [1] |
| Gageopeptide C | 20 µ g/disk | 55.3 ± 1.8 | [1] |
| Gageopeptide D | 20 µ g/disk | 46.5 ± 1.9 | [1] |
| Antimycin A | 2 µ g/disk | 62.9 ± 0.42 | [2] |
| Nativo® 75 WG | 20 µ g/disk | Not specified, but showed strong inhibition | [2] |
| Provax 200 WP | Not specified | Not specified, but effective | |
| Neem Leaf Extract | Not specified | Not specified, but showed reduction |
Table 2: Inhibition of M. oryzae Triticum Conidial Germination
| Treatment | Concentration | Conidial Germination (%) | Reference |
| This compound | 50 µg/mL | 45 ± 2.9 | [1][3] |
| Gageopeptide A | 50 µg/mL | 61 ± 2.1 | [1][3] |
| Gageopeptide B | 50 µg/mL | 51 ± 2.1 | [1][3] |
| Gageopeptide C | 50 µg/mL | 52 ± 1.5 | [1][3] |
| Gageopeptide D | 50 µg/mL | 25 ± 1.7 | [1][3] |
| Antimycin A | 10 µg/mL | 58 (42% inhibition) | [2] |
| Nativo® 75 WG | 50 µg/mL | 0 | [1][3] |
Table 3: In Vivo Suppression of Wheat Blast on Detached Leaves
| Treatment | Concentration | Average Lesion Length (mm) | Reference |
| This compound | 1000 µg/mL | 1.5 ± 0.1 | [1][3] |
| Gageopeptide A | 1000 µg/mL | 1.5 ± 0.2 | [1][3] |
| Gageopeptide B | 1000 µg/mL | 1.6 ± 0.2 | [1][3] |
| Gageopeptide C | 1000 µg/mL | 1.8 ± 0.1 | [1][3] |
| Gageopeptide D | 1000 µg/mL | 1.8 ± 0.1 | [1][3] |
| Bonactin | 10 µg/mL | No symptoms | [4] |
| Feigrisolide C | 10 µg/mL | No symptoms | [4] |
| Nativo® 75 WG | 10 µg/mL | No symptoms | [4] |
| Control (DMSO) | 1% | Lesions present | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound and its alternatives.
In Vitro Antifungal Assays
1. Fungal Isolate and Culture: The Magnaporthe oryzae Triticum (MoT) isolate is typically cultured on potato dextrose agar (PDA) or oatmeal agar (OMA) at 25-28°C for 7-10 days to allow for sufficient mycelial growth.
2. Mycelial Growth Inhibition Assay: A mycelial plug (typically 5 mm in diameter) from an actively growing MoT culture is placed at the center of a fresh PDA plate. Sterile filter paper discs (6 mm in diameter) impregnated with the test compounds (e.g., this compound dissolved in a suitable solvent like methanol or DMSO) at various concentrations are placed at a defined distance from the mycelial plug. Control discs are impregnated with the solvent alone. The plates are incubated at 25-28°C for 5-7 days. The radial growth of the fungal mycelium is measured, and the percentage of inhibition is calculated relative to the control.
3. Conidial Germination Assay: Conidia are harvested from 10-14 day old MoT cultures by flooding the plates with sterile distilled water and gently scraping the surface. The conidial suspension is filtered and adjusted to a concentration of 1 x 10^5 conidia/mL. The test compounds are added to the conidial suspension at desired concentrations in multi-well plates or on glass slides. The plates/slides are incubated in a humid chamber at 25-28°C for 6-24 hours. The percentage of germinated conidia is determined by observing at least 100 conidia per replicate under a microscope.
In Vivo Detached Leaf Assay
1. Plant Material: A susceptible wheat variety is grown under greenhouse conditions. The second or third leaves from 2-3 week old seedlings are typically used for the assay.
2. Inoculation and Treatment: Detached leaves are placed on 1.5% water agar in petri dishes with the adaxial surface facing upwards. The leaves are treated with a solution of the test compound (e.g., this compound) by spraying or dropping the solution onto the leaf surface. After a short drying period, a suspension of MoT conidia (1 x 10^5 conidia/mL) is drop-inoculated onto the center of the treated leaves. Control leaves are treated with the solvent and inoculated with the conidial suspension.
3. Incubation and Disease Assessment: The petri dishes are incubated in a growth chamber with high humidity (>90%) and a defined light/dark cycle at approximately 25°C. After 3-5 days, the leaves are observed for the development of blast lesions. The size of the lesions (length and width) is measured to quantify the disease severity. The percentage of disease reduction is calculated by comparing the lesion size on treated leaves to that on control leaves.
Proposed Mechanism of Action of this compound
The precise signaling pathway of this compound's antifungal activity is still under investigation. However, based on studies of other lipopeptides from Bacillus species, a multi-faceted mechanism is proposed. The primary mode of action is believed to be the disruption of the fungal cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[5] Furthermore, transcriptomic and metabolomic analyses of M. oryzae treated with other Bacillus lipopeptides have revealed the downregulation of key metabolic pathways essential for fungal growth and pathogenesis, including amino acid metabolism, sugar metabolism, oxidative phosphorylation, and autophagy.[6]
Below is a diagram illustrating the proposed general mechanism of action for lipopeptides like this compound against Magnaporthe oryzae.
References
- 1. Frontiers | Inhibitory Effects of Linear Lipopeptides From a Marine Bacillus subtilis on the Wheat Blast Fungus Magnaporthe oryzae Triticum [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Genomic and Biocontrol Potential of the Crude Lipopeptide by Streptomyces bikiniensis HD-087 Against Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Omics Techniques for Analysis Antifungal Mechanisms of Lipopeptides Produced by Bacillus velezensis GS-1 against Magnaporthe oryzae In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of Gageotetrin B Analogs
For Researchers, Scientists, and Drug Development Professionals
Gageotetrin B, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has garnered attention for its notable antimicrobial properties, particularly against the wheat blast fungus Magnaporthe oryzae Triticum, without exhibiting cytotoxicity to human cell lines.[1][2] This unique profile makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the synthesis and biological evaluation of this compound analogs, drawing upon data from the natural Gageotetrins and structurally related linear lipopeptides to inform future drug discovery efforts.
Chemical Structures
Gageotetrins A, B, and C are closely related linear lipopeptides, primarily differing in the fatty acid chain and the presence of a methoxy group on the glutamic acid residue in this compound.[1]
-
Gageotetrin A: Consists of a 3-hydroxy fatty acid and a dipeptide.
-
This compound: Features a 3-hydroxy fatty acid linked to a tetrapeptide, with a methoxy group on the glutamic acid.
-
Gageotetrin C: Similar to this compound but lacks the methoxy group on the glutamic acid.
Proposed Synthesis of this compound Analogs
Experimental Protocol: Proposed Solid-Phase Synthesis of this compound Analogs
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the resin. The completion of the reaction is monitored by a ninhydrin test.
-
Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence of the this compound analog.
-
Fatty Acid Acylation: Following the assembly of the peptide backbone, the N-terminal Fmoc group is removed, and a desired fatty acid (e.g., hexanoyl, octanoyl, decanoyl) is coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).
-
Purification: The crude lipopeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Biological Evaluation of Gageotetrin Analogs
The biological activity of Gageotetrin analogs is typically assessed through antimicrobial and cytotoxicity assays. The data below is compiled from studies on natural Gageotetrins and other structurally similar linear lipopeptides to provide a comparative perspective.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key metric for determining the antimicrobial potency of the analogs.
| Compound | Target Organism | MIC | Reference |
| Gageotetrin A | Pseudomonas aeruginosa | 0.02-0.06 mM | [1] |
| This compound | Magnaporthe oryzae Triticum | 1.5 µ g/disk | [4] |
| Gageotetrin C | Pseudomonas aeruginosa | 0.02-0.06 mM | [1] |
| Paenipeptin Analog 7 | Carbapenem-resistant pathogens | Potent activity | [3] |
| Paenipeptin Analog 12 | Carbapenem-resistant pathogens | Potent activity | [3] |
| Paenipeptin Analog 17 | MRSA & P. aeruginosa biofilms | 3 log & 2.6 log reduction at 40 µg/mL | [3] |
Cytotoxicity
The 50% growth inhibition (GI50) is used to measure the cytotoxic effect of the compounds on human cancer cell lines.
| Compound | Cell Line | GI50 | Reference |
| Gageotetrins A-C | Human myeloid leukemia K-562 | > 30 µg/mL | [1] |
| Gageostatins A-C | Six human cancer cell lines | 4.6–19.6 µg/mL | [5] |
| Paenipeptin Analog 17 | Red blood cells | Low hemolysis at 32 µg/mL | [3] |
Mechanism of Action
The primary mechanism of action for many lipopeptides involves the disruption of the microbial cell membrane. The lipophilic fatty acid tail inserts into the lipid bilayer, while the charged peptide portion interacts with the negatively charged components of the membrane, leading to pore formation, loss of membrane potential, and ultimately cell death.[5]
Visualizing the Synthetic and Mechanistic Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Proposed workflow for the solid-phase synthesis of this compound analogs.
Caption: General mechanism of action for antimicrobial lipopeptides.
Conclusion and Future Directions
The available data on this compound and related linear lipopeptides suggest that this class of molecules holds significant promise for the development of new antimicrobial agents. The proposed synthetic pathway offers a feasible route to generate a library of analogs for comprehensive structure-activity relationship (SAR) studies. Future research should focus on the systematic variation of both the fatty acid chain and the peptide sequence to optimize antimicrobial potency while maintaining low cytotoxicity. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways affected by this compound and its analogs, which will be crucial for their advancement as therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Mycoplasma Activity of Bacilotetrins C–E, Cyclic Lipodepsipeptides from the Marine-Derived Bacillus subtilis and Structure Revision of Bacilotetrins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel linear lipopeptide paenipeptins with potential for eradicating biofilms and sensitizing Gram-negative bacteria to rifampicin and clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gageostatins A–C, Antimicrobial Linear Lipopeptides from a Marine Bacillus subtilis [mdpi.com]
A Hypothetical Comparative Genomics Guide to Gageotetrin-Producing Bacillus subtilis Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the genomic analysis of Bacillus subtilis strains capable of producing Gageotetrins, a unique class of linear lipopeptides with notable antimicrobial properties.[1][2][3] While the complete genome sequence of a confirmed Gageotetrin-producing strain, such as the marine isolate 109GGC020, is not yet publicly available, this document outlines the expected genomic features and a comprehensive methodology for a comparative study once such data is accessible. The guide is based on the known characteristics of Gageotetrins and the extensive knowledge of secondary metabolite biosynthesis in Bacillus subtilis.
Introduction to Gageotetrins
Gageotetrins A-C are linear lipopeptides isolated from a marine-derived Bacillus subtilis strain.[1][2][3] These compounds consist of a di- or tetrapeptide chain linked to a novel fatty acid.[1][2][3] Notably, they exhibit significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the micromolar range, while displaying no cytotoxicity against human cancer cell lines, making them promising candidates for further drug development.[1][2][3][4]
Quantitative Data Summary
A comparative genomic analysis would involve the detailed comparison of genomic features between Gageotetrin-producing and non-producing B. subtilis strains. The following table outlines the key parameters that would be assessed.
| Genomic Feature | Gageotetrin-Producing Strain (Hypothetical) | Non-Producing B. subtilis Strain (e.g., 168) | Significance of Comparison |
| Genome Size (Mb) | ~4.1-4.3 | 4.21[5][6] | Variations can indicate the presence of unique genetic material, such as biosynthetic gene clusters. |
| GC Content (%) | ~43-44 | 43.5[7] | Significant deviations might suggest horizontal gene transfer events. |
| Number of Protein-Coding Genes | ~4,100-4,300 | ~4,100[5][6] | A higher number of genes could be associated with specialized metabolic capabilities. |
| Presence of Gageotetrin BGC | Present | Absent | The key differentiating feature for Gageotetrin production. |
| Number of Secondary Metabolite BGCs | >10 | ~10[5] | Indicates the overall capacity for producing diverse secondary metabolites. |
| Known Lipopeptide BGCs (e.g., Surfactin, Fengycin) | Present/Absent | Present/Absent | Comparison reveals the diversity of lipopeptide production capabilities. |
| Regulatory Genes (e.g., Two-component systems, Quorum sensing) | Potentially unique alleles or additional regulators | Well-characterized | Differences may explain the specific activation of the Gageotetrin BGC. |
Experimental Protocols
A robust comparative genomics study would rely on the following key experimental and bioinformatic protocols:
Genomic DNA Isolation from Bacillus subtilis
High-quality genomic DNA is essential for accurate genome sequencing.
-
Culture Preparation: Inoculate a single colony of the B. subtilis strain in 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.
-
Cell Lysis: Pellet the cells by centrifugation. Resuspend the pellet in a lysis buffer containing lysozyme to degrade the bacterial cell wall.
-
DNA Purification: Use a commercial genomic DNA purification kit following the manufacturer's instructions. This typically involves protein precipitation and subsequent DNA precipitation with isopropanol.
-
Quality Control: Assess the quantity and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and visualize its integrity via agarose gel electrophoresis.
Whole-Genome Sequencing
Next-generation sequencing (NGS) platforms are commonly used for bacterial genome sequencing.
-
Library Preparation: Prepare a sequencing library from the purified genomic DNA. This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.
-
Sequencing: Sequence the prepared library on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads. For improved assembly of repetitive regions like BGCs, long-read sequencing technologies such as Oxford Nanopore or PacBio are recommended.
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.
Genome Assembly and Annotation
-
De Novo Assembly: Assemble the high-quality reads into a draft genome using assemblers like SPAdes for Illumina data or Canu for long-read data. A hybrid assembly approach using both short and long reads can produce a more contiguous and accurate genome.
-
Gene Prediction and Annotation: Predict protein-coding genes and RNA genes using tools like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).
-
Biosynthetic Gene Cluster (BGC) Identification: Identify secondary metabolite BGCs within the annotated genome using antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
Comparative Genomic Analysis
-
Whole-Genome Alignment: Align the genome of the Gageotetrin-producing strain with the genomes of non-producing strains using tools like Mauve or progressiveCactus to identify large-scale genomic rearrangements and regions of similarity and difference.
-
Pangenome Analysis: Use tools like Roary to determine the core, accessory, and unique genes across a set of B. subtilis genomes. The Gageotetrin BGC is expected to be a unique or accessory gene set.
-
Phylogenetic Analysis: Construct a phylogenetic tree based on the core genome to understand the evolutionary relationship of the Gageotetrin-producing strain with other B. subtilis strains.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative genomics of B. subtilis strains.
Hypothetical Gageotetrin Biosynthetic Gene Cluster (BGC)
Gageotetrins are linear lipopeptides, and their biosynthesis is likely carried out by a Non-Ribosomal Peptide Synthetase (NRPS) system. A hypothetical BGC would contain the following key components:
Caption: A hypothetical Gageotetrin Biosynthetic Gene Cluster (BGC).
Plausible Regulatory Pathway for Gageotetrin Production
The production of secondary metabolites like lipopeptides in B. subtilis is often tightly regulated in response to cell density (quorum sensing) and environmental cues. A plausible regulatory pathway for Gageotetrin biosynthesis would involve a two-component system that, upon receiving a signal, activates the transcription of the Gageotetrin BGC.
Caption: A plausible two-component regulatory pathway for Gageotetrin biosynthesis.
Conclusion
The discovery of Gageotetrins expands the known chemical diversity of secondary metabolites from Bacillus subtilis. While a definitive comparative genomic analysis awaits the sequencing of a producer strain, this guide provides a comprehensive framework for such a study. By comparing the genomes of Gageotetrin-producing and non-producing strains, researchers can elucidate the genetic basis of its biosynthesis, understand its regulation, and potentially engineer strains for enhanced production. This knowledge will be invaluable for the development of novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gageotetrins A–C, Noncytotoxic Antimicrobial Linear Lipopeptides from a Marine Bacterium Bacillus subtilis [agris.fao.org]
- 5. The complete genome sequence of the gram-positive bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The complete genome sequence of the Gram-positive bacterium Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 7. KEGG GENOME: Bacillus subtilis subsp. subtilis 168 [kegg.jp]
Safety Operating Guide
Navigating the Safe Disposal of Gageotetrin B: A Procedural Guide
For researchers, scientists, and drug development professionals handling Gageotetrin B, a potent antimicrobial agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential safety and logistical information for the operational planning and execution of this compound disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). For this compound, personal protective equipment (PPE) is paramount. This includes, but is not limited to, protective gloves, clothing, and eye/face protection. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols. In case of accidental spillage, adhered or collected material should be managed according to the procedures outlined in the SDS.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any chemical waste, must be conducted in a manner that prevents environmental contamination. The following steps provide a general framework based on standard laboratory practices for chemical waste management.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, paper towels).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting this compound waste.
-
Ensure the container is in good condition and properly sealed to prevent leaks or spills.
-
-
Consult Local Regulations:
-
Disposal regulations can vary significantly by region and institution. Always consult your local EHS guidelines for specific instructions on the disposal of antimicrobial compounds.
-
-
Professional Waste Disposal:
-
Engage a licensed chemical waste disposal company for the final collection and disposal of this compound waste.
-
Provide the disposal company with the Safety Data Sheet to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the biological activity of this compound underscores the need for careful handling. Its potent antimicrobial properties, particularly against fungi, are noteworthy.
| Property | Value | Source |
| Minimum Inhibitory Concentration (MIC) against Fungi | 0.01-0.04 μM | [1] |
This high potency indicates that even small quantities can have significant biological effects, reinforcing the importance of contained and compliant disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound can be visualized as a clear, sequential process. This ensures that all safety and regulatory steps are considered and followed.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gageotetrin B
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Gageotetrin B. Designed for researchers, scientists, and drug development professionals, this guide outlines the necessary personal protective equipment (PPE), procedural steps for safe operation, and proper waste management to ensure a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on best practices for handling similar antimicrobial lipopeptides derived from Bacillus subtilis and general laboratory chemical safety protocols. This compound is a linear lipopeptide with potent antimicrobial activity.[1][2][3] Although research indicates it has low cytotoxicity against human cancer cell lines, all chemicals of unknown toxicity should be handled with care.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.
| Body Part | PPE Specification | Purpose |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents dermal contact. It is recommended to wear two pairs of gloves.[4] |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from splashes. A face shield may be required for splash-prone procedures.[5][6] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-certified N95 or higher respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[4] |
Experimental Protocols: Safe Handling and Disposal
Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[7] Prepare the work area by ensuring it is clean and uncluttered. If possible, work in a designated area, such as a chemical fume hood, especially when handling the solid form to contain any dust.
-
Weighing and Reconstitution:
-
During Use:
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Disposal Plan:
All waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]
-
-
Container Management:
-
Keep waste containers closed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced or removed-label container can then be discarded as regular laboratory glass or plastic waste, in line with institutional policies.[11]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Buy this compound (EVT-15274399) [evitachem.com]
- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. bvl.bund.de [bvl.bund.de]
- 7. epa.gov [epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. download.basf.com [download.basf.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
